Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Properties
IUPAC Name |
benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBNRJQNBQXKON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1CN2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576625 | |
| Record name | Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140927-13-5 | |
| Record name | Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a notable bicyclic compound, serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its rigid, constrained structure provides a unique scaffold for the development of novel therapeutics, particularly potent agonists of nicotinic acetylcholine receptors.[1] This guide offers a comprehensive overview of its chemical identity, synthesis, and applications, providing researchers with the foundational knowledge necessary for its effective utilization in drug discovery and development.
Chemical Identity and Properties
CAS Number: 140927-13-5[2][3][4]
This unique numerical identifier, assigned by the Chemical Abstracts Service (CAS), ensures unambiguous identification of this specific chemical substance.
Molecular Formula: C14H15NO3[5]
Molecular Weight: 245.27 g/mol [5]
Synonyms: This compound is also known by several other names, including:
-
N-(benzyloxycarbonyl)-2-azabicyclo[2.2.1]heptan-5-one
-
(1R,4R)-benzyl 5-oxo-2-azabicyclo[2.2.1]heptanes-2-carboxylate
-
5-Oxo-2-azabicyclo[2.2.1]heptane-2-carboxylic Acid Phenylmethyl Ester[1]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Density | 1.283±0.06 g/cm3 (Predicted) | [5] |
| Boiling Point | 402.5±45.0 °C (Predicted) | [5] |
| Flash Point | 197.2±28.7 °C | [5] |
| Refractive Index | 1.594 | [5] |
| Polar Surface Area (PSA) | 46.6 Ų | [5] |
| LogP (XLogP3) | 1.3 | [5] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the oxidation of its corresponding alcohol precursor, Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. A common and effective method involves the use of Jones reagent.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis:
-
Dissolution and Cooling: Dissolve Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate in acetone and cool the solution to 0°C in an ice bath.[1]
-
Addition of Jones Reagent: Slowly add Jones reagent (prepared from chromium trioxide, concentrated sulfuric acid, and water) dropwise to the cooled solution with continuous stirring.[1] The Jones reagent acts as a powerful oxidizing agent, converting the secondary alcohol to a ketone.
-
Reaction Monitoring: Maintain the reaction mixture at 0°C and stir for approximately 3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the excess Jones reagent by the dropwise addition of isopropanol.[1] This step is crucial for safety and to prevent over-oxidation or side reactions.
-
Workup and Extraction: Alkalize the reaction solution with aqueous sodium hydroxide and remove the solvent under reduced pressure. Dissolve the residue in water and extract the crude product with dichloromethane. Combine the organic layers.[1]
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by silica gel column chromatography to yield the final product, this compound.[1] Mass spectrometric analysis can be used to confirm the identity of the product, with an expected m/z of 246 (M+H+).[1]
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. Various techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are critical for elucidating the molecular structure. ChemicalBook provides access to spectral data for this compound.[6]
-
Mass Spectrometry (MS): As mentioned, mass spectrometry is used to determine the molecular weight and confirm the identity of the compound.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the carbonyl group of the ketone and the carbamate.
Applications in Drug Discovery and Medicinal Chemistry
The rigid bicyclic core of this compound makes it a valuable building block in medicinal chemistry. Its primary application lies in the synthesis of potent agonists for nicotinic acetylcholine receptors (nAChRs).[1]
The broader 2-azabicyclo[2.2.1]heptane scaffold is a key component in various drug candidates and has been explored for its potential in treating a range of conditions. For instance, derivatives of this scaffold have been investigated as inhibitors of Cathepsin C for the treatment of inflammatory diseases like COPD and rheumatoid arthritis.
Logical Relationship in Drug Development
Caption: Role of the title compound in a typical drug discovery pipeline.
Handling and Storage
Proper handling and storage are essential to maintain the integrity and stability of this compound.
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[5]
-
Storage: Store the container tightly closed in a dry, dark, and well-ventilated place.[5] Some suppliers recommend refrigeration for long-term storage.[7]
Conclusion
This compound is a pivotal chemical intermediate with significant applications in pharmaceutical research and development. Its unique structural features and synthetic accessibility make it an attractive starting point for the creation of novel therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a valuable resource for scientists working in the field.
References
- Cas Number 140927-13-5|this compound. (n.d.).
- benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate | 140927-13-5 - ChemicalBook. (n.d.).
- This compound - Chemwill Asia Co., Ltd. (n.d.).
- CAS NO. 140927-13-5 | this compound - Arctom. (n.d.).
- This compound | SynQuest Laboratories. (n.d.).
- benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate - Echemi. (n.d.).
- benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate - Sigma-Aldrich. (n.d.).
- benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate(140927-13-5) 1 H NMR. (n.d.).
Sources
- 1. benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate | 140927-13-5 [chemicalbook.com]
- 2. This compound, CasNo.140927-13-5 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 3. arctomsci.com [arctomsci.com]
- 4. CAS 140927-13-5 | 4H56-1-0AN | MDL MFCD17976821 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. echemi.com [echemi.com]
- 6. benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate(140927-13-5) 1H NMR spectrum [chemicalbook.com]
- 7. benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | 140927-12-4 [sigmaaldrich.com]
Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Authored by: A Senior Application Scientist
Foreword
The bicyclic scaffold of 2-azabicyclo[2.2.1]heptane is a privileged structure in medicinal chemistry, conferring a rigid conformational framework that is highly sought after in the design of targeted therapeutics. This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate. We will delve into its chemical properties, synthesis, characterization, and reactivity, offering field-proven insights for researchers and drug development professionals aiming to leverage this versatile building block.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 140927-13-5, is a carbamate-protected bicyclic ketone. The rigid [2.2.1]heptane core restricts conformational flexibility, which is a critical attribute in designing molecules with high receptor specificity.
Figure 1: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the title compound. Note that some of these values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 140927-13-5 | [1][2] |
| Molecular Formula | C₁₄H₁₅NO₃ | [3] |
| Molecular Weight | 245.27 g/mol | [3] |
| Exact Mass | 245.105194 | [3] |
| Purity | Typically ≥95% | |
| Predicted Density | 1.283 ± 0.06 g/cm³ | [3] |
| Predicted Boiling Point | 402.5 ± 45.0 °C | [3] |
| Predicted Flash Point | 197.2 ± 28.7 °C | [3] |
| Predicted Refractive Index | 1.594 | [3] |
| Polar Surface Area (PSA) | 46.6 Ų | [3] |
| Predicted LogP (XLogP3) | 1.3 | [3] |
Synthesis and Purification
This compound is typically synthesized via the oxidation of its corresponding secondary alcohol precursor, Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. The Jones oxidation is a robust and well-documented method for this transformation.[4]
Synthetic Workflow: Jones Oxidation
The causality behind this experimental choice lies in the efficiency of the Jones reagent (chromic acid in acetone/sulfuric acid) for oxidizing secondary alcohols to ketones without affecting the benzyl carbamate protecting group under controlled conditions.
Sources
Synthesis of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: A Guide for Medicinal Chemists
An In-depth Technical Guide:
Abstract: Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a pivotal intermediate in medicinal chemistry, notably serving as a precursor in the synthesis of potent agonists for nicotinic acetylcholine receptors.[1] Its rigid bicyclic structure provides a valuable scaffold for designing conformationally constrained molecules. This guide offers a detailed exploration of the primary synthetic strategies for this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices, tailored for researchers in drug discovery and development.
Strategic Overview: Pathways to the Core Scaffold
The synthesis of this compound can be approached from two primary strategic directions: the functional group manipulation of a pre-existing azabicyclic core or the de novo construction of the bicyclic system via cycloaddition.
-
Strategy A: Late-Stage Oxidation. This is the most direct and widely cited method, involving the oxidation of the corresponding precursor alcohol, Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. This approach is efficient if the precursor alcohol is readily accessible.
-
Strategy B: De Novo Construction via Cycloaddition. This fundamental approach builds the 2-azabicyclo[2.2.1]heptane skeleton from acyclic or monocyclic precursors. The cornerstone of this strategy is the Diels-Alder reaction, which forms the bicyclic framework with high stereocontrol.[2][3] This route offers greater flexibility for creating diverse analogs but typically involves more synthetic steps.
The following diagram illustrates the high-level strategic comparison.
Caption: High-level comparison of primary synthetic strategies.
Primary Synthesis: The Jones Oxidation of a Precursor Alcohol
The most direct and frequently documented synthesis relies on the oxidation of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.[1] This method is favored for its high efficiency and operational simplicity.
Causality Behind Experimental Choices
The selection of the Jones reagent (chromium trioxide in aqueous sulfuric acid) is a classic and robust choice for the oxidation of secondary alcohols to ketones.
-
Efficacy: The Jones reagent is a powerful oxidant, capable of rapidly and cleanly converting the secondary hydroxyl group at the C5 position to the desired ketone.
-
Reaction Conditions: The reaction is typically performed in acetone, which is inert to the oxidant and effectively solubilizes the organic substrate. Conducting the reaction at 0°C helps to control the exothermic nature of the oxidation and minimize potential side reactions.
-
Workup Procedure: The quench with isopropanol is critical for neutralizing any excess chromium(VI) reagent, converting it to the less reactive and more easily handled chromium(III) species. An aqueous workup followed by extraction isolates the product from inorganic salts and the spent oxidant.
Experimental Protocol: Jones Oxidation
The following protocol is adapted from established literature procedures.[1]
Step 1: Dissolution and Cooling The starting material, Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, is dissolved in acetone. The resulting solution is cooled to 0°C in an ice bath to moderate the reaction rate and enhance selectivity.
Step 2: Addition of Jones Reagent The Jones reagent is added dropwise to the stirred solution. A color change from orange/red (Cr⁶⁺) to green (Cr³⁺) is typically observed as the reaction progresses. The mixture is stirred at 0°C for several hours to ensure complete conversion.
Step 3: Quenching Upon reaction completion (monitored by TLC or LC-MS), the excess oxidant is quenched by the slow, dropwise addition of isopropanol until the orange color no longer persists.
Step 4: Workup and Purification The reaction mixture is alkalized, and the solvent is removed under reduced pressure. The residue is redissolved in water, and the crude product is extracted into an organic solvent like dichloromethane.[1] The combined organic layers are dried, filtered, and concentrated. The final product is purified by silica gel column chromatography to yield the target compound.
Data Summary
| Reagent | Molar Eq. | Purpose |
| Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | 1.0 | Starting Material |
| Jones Reagent | 1.2 | Oxidizing Agent |
| Acetone | Solvent | Reaction Medium |
| Isopropanol | Excess | Quenching Agent |
| Dichloromethane | Solvent | Extraction |
A typical reported yield for this transformation is approximately 80%.[1]
De Novo Construction via Aza-Diels-Alder Reaction
For situations where the precursor alcohol is not available, or when access to a variety of analogs is needed, constructing the bicyclic core from the ground up is the preferred strategy. This route hinges on the powerful [4+2] aza-Diels-Alder cycloaddition.
The Core Cycloaddition
The formation of the 2-azabicyclo[2.2.1]heptene skeleton is achieved by reacting cyclopentadiene (the diene) with a dienophile containing a C=N bond (an imine or its equivalent).
-
Cyclopentadiene Preparation: Cyclopentadiene exists as its dimer, dicyclopentadiene, at room temperature.[4] To generate the reactive monomer, the dimer must be "cracked" by heating, and the resulting cyclopentadiene is distilled and used immediately to prevent re-dimerization.[5][6]
-
The Dienophile: Activated imines (electron-poor) are generally required to react with the electron-rich cyclopentadiene.[5] A common and effective strategy involves the reaction of cyclopentadiene with an N-sulfonyl derivative, such as chlorosulfonyl isocyanate or methanesulfonyl cyanide, which acts as an imine surrogate.[7][8]
The diagram below outlines the workflow for this foundational approach.
Caption: Workflow for the de novo synthesis of the bicyclic core.
From Intermediate to Target: A Multi-Step Pathway
The resulting bicyclic lactam, often referred to as the Vince lactam, is a versatile intermediate. Converting it to this compound requires a sequence of standard functional group interconversions:
-
N-Protection: The secondary amine of the lactam is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate (Cbz-Cl) under basic conditions.
-
Saturation of Alkene: The double bond is reduced, typically via catalytic hydrogenation using H₂ gas and a palladium catalyst (e.g., Pd/C), to yield the saturated bicyclic framework.
-
Lactam Reduction: The amide carbonyl is reduced to an amine. This step can be challenging and is often bypassed by using a different synthetic route that avoids the lactam intermediate. However, if this route is taken, strong reducing agents like LiAlH₄ would be required, which would necessitate subsequent re-oxidation and protection steps. A more common approach is to modify the alkene before saturation.
-
Installation of the 5-Oxo Group:
-
Hydroboration-Oxidation: The double bond of the N-Cbz protected bicyclic alkene is subjected to hydroboration (e.g., with BH₃-THF) followed by oxidative workup (H₂O₂, NaOH). This sequence installs a hydroxyl group at the C5 position with exo stereoselectivity.
-
Oxidation: The resulting secondary alcohol is then oxidized to the target ketone using the Jones reagent, as described in Section 2.0.
-
Mechanistic Considerations: The Baeyer-Villiger Oxidation
While not the primary route to the title compound, the Baeyer-Villiger oxidation is a cornerstone reaction in the chemistry of bicyclic ketones and is conceptually relevant. It involves the oxidation of a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid, such as m-CPBA.[9][10]
The mechanism proceeds via the "Criegee intermediate," and the regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl.[11][12] The group best able to stabilize a positive charge migrates preferentially.[10]
Migratory Aptitude: Tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl.[11]
This reaction is highly valuable for synthesizing related lactones or for planning alternative synthetic routes where an oxygen atom is inserted into the bicyclic framework.
Conclusion
The synthesis of this compound is most efficiently achieved via the Jones oxidation of its corresponding 5-hydroxy precursor. This method is reliable, high-yielding, and utilizes well-understood, classic organic reactions. For greater synthetic flexibility and the creation of novel analogs, a de novo approach centered on an aza-Diels-Alder reaction provides a powerful, albeit more lengthy, alternative for constructing the core 2-azabicyclo[2.2.1]heptane scaffold from fundamental building blocks. A thorough understanding of both strategies equips the medicinal chemist with the necessary tools to access this important synthetic intermediate.
References
- Al-Rubaye, H. I. (2018). Synthesis of Analogues of Epibatidine based on the 2-azobicyclo[2.2.1]heptane system. Thesis.
- Raubo, P., & Kulagowski, J. (2006). Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands. Synlett.
- Wojaczyńska, E. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP.
- Chemical Communications (RSC Publishing). (n.d.). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
- Raubo, P., Kulagowski, J., & Chicchi, G. (2006). Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands. Semantic Scholar.
- Wikipedia. (n.d.). Baeyer–Villiger oxidation.
- Sanz-Marco, A., & Rencoret, J. (n.d.). Baeyer–Villiger Oxidation.
- Gassman, P. G., & Guggenheim, T. L. (1982). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry.
- NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples.
- Jung, M. E., & Kiankarimi, M. (2010). Click Chemistry with Cyclopentadiene. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation.
- Taylor, R. T., Goins, C. M., & Taylor, K. R. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum.
- An, L., & Wang, Q. (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.
- Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry.
- Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
- Ashenhurst, J. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry.
- Scilit. (n.d.). Development of the biocatalytic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one as an entry to single-enantiomer carbocyclic nucleosides.
- ResearchGate. (n.d.). Asymmetric Diels‐Alder Reactions of Cyclopentadiene with N‐Crotonoyl‐ and N‐Acryloyl‐4,4‐Dimethyl‐1,3‐Oxazolidin‐2‐one, Mediated by Chiral Lewis Acids.
- Steppeler, F., et al. (n.d.). Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane. Arkat USA.
- Google Patents. (n.d.). CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
- Tzani, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
- HDH Synthesis. (n.d.). benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, min 97%, 1 gram.
- Krishnamurthy, S., et al. (n.d.). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. ResearchGate.
- Krishnamurthy, S., et al. (n.d.). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.
- ACE Biolabs.com. (n.d.). This compound.
- Ogino, K. (2016). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. ResearchGate.
- Semantic Scholar. (n.d.). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis.
- Tsuge, A., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. SciSpace.
- ResearchGate. (n.d.). Regio- and stereochemical regularities of electrophilic halogenation and chalcogenation of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate isomers.
- Kanao, M., et al. (n.d.). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing.
- Scirp.org. (n.d.). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis.
Sources
- 1. benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate | 140927-13-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 8. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
An In-Depth Technical Guide to the Synthesis of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a synthetically valuable building block in medicinal chemistry, primarily utilized as an intermediate in the creation of potent agonists for nicotinic acetylcholine receptors.[1] Its rigid bicyclic framework offers a unique three-dimensional scaffold for the design of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic routes to this key intermediate, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations. We will delve into established protocols, offering insights into experimental choices and providing a solid foundation for researchers in the field.
Introduction: The Strategic Importance of a Bicyclic Scaffold
The 2-azabicyclo[2.2.1]heptane core is a privileged scaffold in drug discovery. Its conformational rigidity allows for precise positioning of functional groups in three-dimensional space, facilitating optimal interactions with biological targets. The title compound, with its ketone functionality and carbamate-protected nitrogen, is a versatile intermediate that can be readily elaborated into a diverse range of more complex molecules. The phenylmethyl ester of 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylic acid, for instance, is a key intermediate in the synthesis of potent agonists of nicotinic acetylcholine receptors.[1]
Synthetic Strategies: Convergent Pathways to a Complex Core
The construction of the 2-azabicyclo[2.2.1]heptane ring system can be achieved through several distinct synthetic strategies. The choice of a particular route is often dictated by the availability of starting materials, desired stereochemistry, and scalability. This guide will focus on two of the most prominent and effective approaches: the Diels-Alder reaction and the Dieckmann condensation.
The Aza-Diels-Alder Approach: A Powerful Cycloaddition Strategy
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, offers an elegant and often stereoselective route to the 2-azabicyclo[2.2.1]heptane core. This [4+2] cycloaddition typically involves the reaction of a diene with a dienophile. In the context of synthesizing our target molecule, this often involves an aza-Diels-Alder reaction where the diene or dienophile contains a nitrogen atom.
A common and effective strategy employs the reaction of cyclopentadiene with a suitable imine, which serves as the aza-dienophile.[2][3] This approach allows for the direct formation of the 2-azabicyclo[2.2.1]hept-5-ene skeleton.[4]
Core Starting Materials:
-
Cyclopentadiene: A readily available and highly reactive diene.
-
A suitable imine: Often generated in situ from an aldehyde or ketone and a primary amine. For stereoselective syntheses, chiral amines are frequently employed.[2]
Illustrative Reaction Pathway:
The hetero-Diels-Alder reaction between cyclopentadiene and a chiral imine can proceed with high diastereoselectivity.[2] Subsequent hydrogenation of the double bond and deprotection/functionalization of the nitrogen and other functionalities lead to the desired product.
Caption: Aza-Diels-Alder approach to the 2-azabicyclo[2.2.1]heptane core.
The Dieckmann Condensation: Intramolecular Cyclization for Ring Formation
The Dieckmann condensation is a robust method for forming cyclic β-keto esters through the intramolecular cyclization of a diester.[5][6] This strategy is particularly well-suited for the synthesis of five- and six-membered rings due to their inherent steric stability.[5] For the synthesis of our target molecule, this approach begins with a suitably substituted pyrrolidine-2,5-dicarboxylate.
Core Starting Materials:
-
A suitably substituted pyrrolidine-2,5-dicarboxylate: This precursor can be synthesized from readily available starting materials such as pyroglutamic acid.[7] The choice of ester groups is critical for controlling the regioselectivity of the cyclization.
Illustrative Reaction Pathway:
The synthesis commences with the preparation of the pyrrolidine diester. Treatment of this diester with a strong base, such as sodium ethoxide, induces an intramolecular Claisen condensation to form a cyclic β-keto ester.[8][9] Subsequent hydrolysis and decarboxylation of the ester group at the bridgehead position, followed by N-protection with a benzyl group, yields the final product.
Caption: Dieckmann condensation pathway for the synthesis of the target molecule.
Experimental Protocols
The following protocols are provided as representative examples and may require optimization based on specific laboratory conditions and desired scale.
Protocol 1: Oxidation of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
This protocol details the final oxidation step to yield the target molecule from its corresponding alcohol precursor.
Materials:
-
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
-
Acetone
-
Jones Reagent (prepared from chromium trioxide, concentrated sulfuric acid, and water)
-
Isopropanol
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
Dissolve Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate in acetone and cool the solution to 0°C.[1]
-
Slowly add Jones reagent dropwise with stirring, maintaining the temperature at 0°C.[1]
-
Stir the reaction mixture for 3 hours at 0°C.[1]
-
Quench the excess chromic acid by the dropwise addition of isopropanol.[1]
-
Alkalize the reaction solution with 3.0 M aqueous sodium hydroxide and remove the solvent by rotary evaporation.[1]
-
Dissolve the residue in water and extract the product with dichloromethane.[1]
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to obtain this compound.[1]
Data Summary and Comparison
| Synthetic Route | Core Starting Materials | Key Reaction | Advantages | Disadvantages |
| Aza-Diels-Alder | Cyclopentadiene, Chiral Imine | [4+2] Cycloaddition | High stereocontrol, convergent synthesis.[2] | May require synthesis of specific imine precursors. |
| Dieckmann Condensation | Pyrrolidine-2,5-dicarboxylate | Intramolecular Claisen Condensation | Utilizes readily available starting materials.[7] | Can be a longer synthetic sequence. |
Conclusion
The synthesis of this compound is a well-established yet challenging endeavor that relies on classic and powerful organic transformations. Both the aza-Diels-Alder and Dieckmann condensation routes offer viable and effective pathways to this important synthetic intermediate. The choice between these strategies will depend on the specific needs of the research program, including considerations of stereochemistry, scale, and available resources. A thorough understanding of the reaction mechanisms and careful optimization of experimental conditions are crucial for achieving high yields and purity of the final product. This guide provides a foundational understanding to aid researchers in their efforts to synthesize this and related bicyclic scaffolds for the advancement of medicinal chemistry and drug discovery.
References
- Kovács, L., & Dancso, A. (2001). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 12(10), 1415-1418.
- Wikipedia. (2023). Dieckmann condensation.
- Organic Chemistry Portal. Dieckmann Condensation.
- Murray, A. T., Packard, E., Nortcliffe, A., Lewis, W., Hamza, D., Jones, G., & Moody, C. J. (2014). Synthesis of Epibatidine Analogues by Pyrrole Diels–Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. European Journal of Organic Chemistry, 2014(18), 3813-3826.
- A Scalable Synthesis of 2-(2-Azabicyclo[2.2.1.... (n.d.).
- Abreu, A. R., & Campos, M. J. (2012). Highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives: Brønsted acid catalyzed aza-Diels-Alder reaction between cyclopentadiene and imines. Tetrahedron Letters, 53(47), 6429-6432.
- Scope of the synthesis of pyrrolidine-2,5-dicarboxylates 3. (n.d.). ResearchGate.
- Al-Hadedi, A. A. M. (2018). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.
- JoVE. (n.d.). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization.
- Scope of the reaction of N‐Cbz‐2,3‐dihydro‐4‐pyridone (5) with.... (n.d.). ResearchGate.
- Process for the preparation of 2-azabicyclo[2.2.1]hept.... (n.d.). Google Patents.
- Synthesis of 2,5-disubstituted pyrrolidines. (n.d.). ResearchGate.
- Najera, C., & Yus, M. (2008). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews, 108(5), 1486-1541.
- Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. (n.d.). CORE.
- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]-condensation-an-intramolecular-claisen-reaction/)
Sources
- 1. benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate | 140927-13-5 [chemicalbook.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. FCUP - Highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives: Bronsted acid catalyzed aza-Diels-Alder reaction between cyclopentadiene and imino-acetates with two chiral auxiliaries [sigarra.up.pt]
- 4. Item - Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system - University of Leicester - Figshare [figshare.le.ac.uk]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 9. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
A Guide to the Retrosynthesis of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.1]heptane Core
The 2-azabicyclo[2.2.1]heptane framework is a conformationally rigid scaffold that has garnered significant attention in medicinal chemistry. Its constrained geometry allows for the precise positioning of pharmacophoric elements, leading to enhanced binding affinity and selectivity for a variety of biological targets. This structural motif is a cornerstone in the development of novel therapeutics, including nicotinic acetylcholine receptor agonists and NK1 receptor ligands.[1] The target molecule, Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, serves as a key intermediate in the synthesis of these complex pharmaceutical agents. The presence of the ketone at the C5 position offers a versatile handle for further functionalization, while the benzyloxycarbonyl (Cbz) group provides robust protection of the nitrogen atom, which can be readily removed under standard hydrogenolysis conditions.
This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of this compound. We will explore two primary retrosynthetic strategies, delving into the key chemical transformations and providing detailed experimental protocols. The discussion is framed from the perspective of a senior application scientist, emphasizing the rationale behind the selection of specific reagents and reaction conditions to ensure reproducibility and scalability.
Retrosynthetic Strategy I: The Asymmetric Aza-Diels-Alder Approach
The most convergent and widely employed strategy for the construction of the 2-azabicyclo[2.2.1]heptane core is the intermolecular aza-Diels-Alder reaction. This approach allows for the rapid assembly of the bicyclic framework in a single step from readily available starting materials.
Logical Framework: Aza-Diels-Alder Retrosynthesis
Caption: Retrosynthetic analysis via the Aza-Diels-Alder pathway.
Our primary disconnection simplifies the target ketone to a secondary alcohol via a functional group interconversion (FGI). This is a logical step as the oxidation of a secondary alcohol to a ketone is a reliable and high-yielding transformation. The alcohol, in turn, can be envisioned as arising from the stereoselective hydration of an alkene, specifically the endocyclic double bond of a 2-azabicyclo[2.2.1]hept-5-ene derivative. This unsaturated precursor is the ideal target for a powerful C-C and C-N bond-forming reaction: the aza-Diels-Alder cycloaddition between cyclopentadiene and a suitable imine dienophile. The imine can be readily prepared from the condensation of an amine and benzyl glyoxylate.
Forward Synthesis Execution
Step 1: Asymmetric Aza-Diels-Alder Reaction
The cornerstone of this synthetic route is the stereocontrolled [4+2] cycloaddition. To achieve high enantioselectivity, a chiral auxiliary is typically employed on the imine. The use of a chiral amine, such as (S)-(-)-1-phenylethylamine, in the formation of the imine directs the facial selectivity of the cyclopentadiene attack.[2] Lewis acid catalysis, for instance with boron trifluoride diethyl etherate, is often necessary to activate the imine dienophile and accelerate the reaction.[1]
Experimental Protocol:
-
To a solution of methyl glyoxylate and (S)-(-)-1-phenylethylamine in a suitable solvent, add trifluoroacetic acid and boron trifluoride diethyl etherate.
-
Cool the mixture and add freshly cracked cyclopentadiene.
-
Stir the reaction until completion, monitoring by TLC.
-
Quench the reaction and perform an aqueous workup.
-
Purify the resulting diastereomeric cycloadducts by column chromatography to isolate the desired exo-isomer.[2]
| Parameter | Value | Reference |
| Typical Yield | 56% (major exo-isomer) | [2] |
| Diastereomeric Ratio | Varies with chiral auxiliary and catalyst | [1][3] |
Step 2: N-Protection with Benzyloxycarbonyl (Cbz) Group
With the bicyclic core constructed, the chiral auxiliary is typically removed and replaced with the desired protecting group. In this case, the benzylamine auxiliary can be cleaved, and the resulting secondary amine protected as its benzyl carbamate.
Experimental Protocol:
-
Cleave the phenylethyl auxiliary under appropriate conditions (e.g., hydrogenolysis).
-
To a solution of the deprotected amine in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine), add benzyl chloroformate at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify the product by column chromatography.
Step 3: Hydroboration-Oxidation of the Alkene
The introduction of the hydroxyl group at the C5 position can be achieved through a hydroboration-oxidation reaction. This two-step process provides the anti-Markovnikov addition of water across the double bond, leading to the desired 5-hydroxy derivative with high stereoselectivity.
Experimental Protocol:
-
To a solution of Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate in anhydrous THF at 0 °C, add a solution of borane-tetrahydrofuran complex (BH3·THF) dropwise.
-
Stir the reaction at room temperature for several hours.
-
Cool the reaction to 0 °C and slowly add a solution of sodium hydroxide followed by hydrogen peroxide.
-
Stir the mixture at room temperature overnight.
-
Perform an aqueous workup and purify the resulting alcohol by column chromatography.
Step 4: Jones Oxidation to the Ketone
The final step is the oxidation of the secondary alcohol to the target ketone. The Jones oxidation is a robust and efficient method for this transformation.[4][5] The Jones reagent, a solution of chromium trioxide in sulfuric acid and acetone, is a powerful oxidant.[6]
Experimental Protocol:
-
Dissolve the Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate in acetone and cool the solution to 0 °C.
-
Slowly add the Jones reagent dropwise with vigorous stirring. The reaction is typically indicated by a color change from orange to green.[4]
-
Stir the reaction at 0 °C for a few hours, monitoring by TLC.
-
Quench the excess oxidant with isopropanol.
-
Perform an aqueous workup, including neutralization and extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to afford the target compound.
| Parameter | Value | Reference |
| Typical Yield | 80% | [1] |
| Reagent | CrO3, H2SO4, Acetone | [4][6] |
Retrosynthetic Strategy II: The Dieckmann Condensation Approach
An alternative, though less common, approach to the 5-oxo-2-azabicyclo[2.2.1]heptane core involves an intramolecular Dieckmann condensation.[7][8][9] This strategy relies on the cyclization of a suitably substituted pyrrolidine diester precursor.
Logical Framework: Dieckmann Condensation Retrosynthesis
Caption: Retrosynthetic analysis via the Dieckmann Condensation pathway.
In this retrosynthetic pathway, the target ketone is envisioned as arising from the decarboxylation of a bicyclic β-keto ester. This intermediate is the direct product of an intramolecular Dieckmann condensation of a 1,3-disubstituted pyrrolidine diester. The synthesis of this crucial pyrrolidine precursor would likely begin from a chiral starting material, such as a derivative of proline or glutamic acid, to establish the desired stereochemistry.
Forward Synthesis Execution (Conceptual)
Step 1: Synthesis of the Pyrrolidine Diester Precursor
This would involve the stereoselective synthesis of a cis-3,4-disubstituted pyrrolidine derivative. One of the substituents would be an acetic acid ester moiety, and the other would be a propanoic acid ester moiety. The synthesis of this precursor is non-trivial and would likely involve multiple steps, starting from a chiral pool material.
Step 2: Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is promoted by a strong base.[10][11] The reaction works best for the formation of 5- and 6-membered rings.[7][8][9]
Experimental Protocol (General):
-
To a solution of the pyrrolidine diester in an anhydrous aprotic solvent (e.g., THF or toluene), add a strong base such as sodium hydride or potassium tert-butoxide.[12]
-
Heat the reaction mixture to facilitate the cyclization.
-
After the reaction is complete, quench with a weak acid to neutralize the enolate.
-
Perform an aqueous workup and purify the resulting bicyclic β-keto ester.
Step 3: Decarboxylation
The final step in this sequence is the hydrolysis of the ester group followed by decarboxylation to yield the target ketone. This is typically achieved by heating the β-keto ester in the presence of acid or base.
Experimental Protocol (General):
-
Hydrolyze the ester group of the bicyclic β-keto ester using aqueous acid or base.
-
Acidify the reaction mixture and heat to effect decarboxylation.
-
Extract the product into an organic solvent and purify by column chromatography.
While theoretically sound, the Dieckmann condensation approach for this specific target is more synthetically demanding due to the challenges in preparing the required acyclic diester precursor with the correct stereochemistry. The aza-Diels-Alder approach is generally more efficient and convergent.
Alternative Chiral Induction Strategy: Enzymatic Resolution
For the aza-Diels-Alder route, an alternative to using a chiral auxiliary is to perform the cycloaddition to generate a racemic mixture and then resolve the enantiomers. A highly effective method for this is enzymatic kinetic resolution. The racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a close analogue of our unsaturated intermediate, is a well-known substrate for various γ-lactamases.[13] These enzymes can selectively hydrolyze one enantiomer of the lactam, allowing for the separation of the unreacted enantiomer and the hydrolyzed product, both in high enantiomeric purity.[14][15] This biocatalytic approach offers an environmentally friendly and often highly efficient route to enantiopure building blocks.[16]
Conclusion
The retrosynthetic analysis of this compound reveals two primary synthetic strategies. The aza-Diels-Alder approach stands out as the more convergent and practical route, allowing for the rapid construction of the core bicyclic structure. The stereochemistry can be effectively controlled through the use of chiral auxiliaries or by leveraging enzymatic resolution of a key intermediate. The Dieckmann condensation presents a viable, albeit more linear and challenging, alternative. The choice of strategy will ultimately depend on the specific requirements of the research or drug development program, including scalability, cost of starting materials, and desired enantiomeric purity. The detailed protocols and strategic insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently undertake the synthesis of this valuable synthetic intermediate.
References
- Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction.
- Wikipedia. (2023, November 26). Dieckmann condensation.
- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
- Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
- Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation.
- Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. (n.d.).
- Enantioselective Synthesis of [(1R,3-exo)-2-Benzyl-2-azabicyclo[2.2.1 ... (n.d.). Retrieved from https://onlinelibrary.wiley.com/doi/abs/10.1002/ejoc.200500742
- ResearchGate. (2022, November 21). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides.
- 2 Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. (n.d.).
- CORE. (n.d.). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives.
- BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis.
- UCLA – Chemistry and Biochemistry. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts.
- Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
- Semantic Scholar. (2006). Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands.
- Chemistry LibreTexts. (2021, May 2). 1.1: Asymmetric Catalysis of Diels-Alder Reactions.
- MIT. (n.d.). asymmetric catalysis of diels.
- ResearchGate. (2018). Multigram scale synthesis of a useful aza-Diels–Alder adduct in a one-step procedure.
- Organic Chemistry Portal. (n.d.). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine.
- PubMed. (2014). Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6.
- SynArchive. (n.d.). Dieckmann Condensation.
- DSpace@MIT. (n.d.). ASYMMETRIC CATALYSIS OF DIELS-ALDER REACTIONS.
- Organic Chemistry Portal. (n.d.). Jones Oxidation.
- ResearchGate. (2000). General Strategy for the Construction of Enantiopure Pyrrolidine-Based Alkaloids. Total Synthesis of (—)-Monomorine.
- Organic Syntheses. (n.d.). IMINIUM ION-BASED DIELS–ALDER REACTIONS: N-BENZYL-2-AZANORBORNENE.
- Wikipedia. (2023, November 26). Jones oxidation.
- Chemistry Steps. (n.d.). Jones Oxidation.
- Organic Syntheses. (n.d.). CYCLOOCTANONE.
- DiVA portal. (n.d.). Lewis Acid Mediated Aza-Diels-Alder Reactions and Asymmetric Alkylations of 2H-Azirines.
- Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- ResearchGate. (2017). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives.
- Wikipedia. (2023, November 26). Vince lactam.
- ACS Publications. (2000). The Journal of Organic Chemistry Vol. 65 No. 12.
- LOCKSS. (2006). SYNTHESIS OF ENANTIOPURE 3,5-DISUBSTITUTED PYRROLIDINES BY RING-OPENING/CROSS-METATHESIS REACTION OF 2-AZANORBORNENE DERIVATIVES.
- ResearchGate. (2017). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.
- ResearchGate. (2003). Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam).
- MDPI. (n.d.). Three-Component Synthesis of Polysubstituted Homoproline Analogs.
- Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. (n.d.).
- ResearchGate. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues.
- ResearchGate. (2002). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis.
- NIH. (2022). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 13. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Vince lactam - Wikipedia [en.wikipedia.org]
The Strategic Keystone: A Technical Guide to Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in Medicinal Chemistry
This guide provides an in-depth exploration of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a pivotal intermediate in the synthesis of novel therapeutics. We will delve into its synthesis, chemical behavior, and strategic application in the development of potent nicotinic acetylcholine receptor (nAChR) agonists, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Emergence of a Privileged Scaffold
The 2-azabicyclo[2.2.1]heptane framework is a rigid bicyclic structure that has garnered significant attention in medicinal chemistry. Its conformational constraint is a desirable feature in drug design, as it can lead to higher binding affinities and selectivities for biological targets. This compound, with its strategically placed ketone functionality and a readily cleavable N-protecting group, serves as a versatile building block for introducing molecular diversity. This guide will illuminate the path from its synthesis to its application, providing the technical insights necessary for its effective utilization in drug discovery programs. This compound is a key intermediate in the synthesis of potent agonists of nicotinic acetylcholine receptors[1].
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 140927-13-5 |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 106-109 °C |
| Boiling Point | 137 °C (3 torr) |
Spectroscopic analysis is essential for the unambiguous identification and characterization of the molecule. While specific spectral data can vary slightly based on the solvent and instrument used, representative data is available from various sources[2]. A detailed analysis of the ¹H and ¹³C NMR spectra is crucial for confirming the structural integrity of the synthesized compound.
Synthesis of this compound: A Comparative Overview of Oxidative Methods
The most direct and commonly employed route to this compound is the oxidation of its corresponding secondary alcohol precursor, Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. The choice of oxidizing agent is critical and depends on factors such as scale, substrate sensitivity, and desired purity.
Jones Oxidation: The Workhorse Method
The Jones oxidation is a robust and cost-effective method for the oxidation of secondary alcohols to ketones[1]. The reagent, prepared from chromium trioxide in aqueous sulfuric acid, is a powerful oxidant.
The reaction proceeds through the formation of a chromate ester, followed by an E2-like elimination of the α-proton by a base (water in this case) to yield the ketone and a reduced chromium species.
Caption: Mechanism of Jones Oxidation of a secondary alcohol.
A detailed protocol for the Jones oxidation of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is as follows[1]:
-
Preparation of Jones Reagent: In a flask, carefully add 26.7 g of chromium trioxide to 27.3 mL of concentrated sulfuric acid, followed by the slow addition of 80 mL of water with cooling.
-
Reaction Setup: Dissolve 9.7 g (39 mmol) of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate in 400 mL of acetone and cool the solution to 0°C in an ice bath.
-
Oxidation: Slowly add 18 mL (47 mmol) of the prepared Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the excess oxidant by the dropwise addition of isopropanol until the orange color of Cr(VI) is no longer visible, and a green precipitate of Cr(III) salts forms.
-
Work-up: Alkalize the reaction mixture with a 3.0 M aqueous sodium hydroxide solution and remove the acetone by rotary evaporation.
-
Extraction: Dissolve the residue in water and extract the product with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure ketone.
Milder Oxidation Alternatives: Swern and Dess-Martin Oxidations
For substrates that are sensitive to the strongly acidic and harsh conditions of the Jones oxidation, milder alternatives such as the Swern and Dess-Martin oxidations are preferred.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups[3][4][5][6][7].
Caption: General workflow for the Swern Oxidation.
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a very mild and selective oxidation of alcohols to aldehydes and ketones at room temperature[8][9][10][11][12]. It is particularly useful for sensitive substrates and offers a simple work-up procedure.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the reactivity of its ketone group, which can be elaborated into a variety of functional groups, and the lability of the benzyloxycarbonyl (Cbz) protecting group.
Reactions at the Carbonyl Group
The C5-ketone is a versatile handle for further synthetic transformations.
-
Reductive Amination: The ketone can undergo reductive amination to introduce an amino group at the C5 position. This is a key transformation for the synthesis of certain nAChR agonists. The reaction typically involves the formation of an imine or enamine intermediate with an amine, followed by reduction with a hydride reagent such as sodium cyanoborohydride or sodium triacetoxyborohydride[13].
-
Wittig Reaction: The Wittig reaction allows for the conversion of the ketone into an exocyclic double bond[14][15]. This provides a route to introduce carbon substituents at the C5 position. The reaction involves the use of a phosphonium ylide, and the stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.
-
Nucleophilic Addition: The ketone is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents or organolithium compounds. This allows for the introduction of a wide range of alkyl, aryl, or heteroaryl groups at the C5 position, leading to the formation of tertiary alcohols which can be further functionalized[16].
Deprotection of the N-Cbz Group
The benzyloxycarbonyl (Cbz) group is a commonly used protecting group for amines due to its stability under a wide range of conditions and its facile removal by catalytic hydrogenolysis[17][18][19].
-
Reaction Setup: Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Stir the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Application in the Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Agonists
The 2-azabicyclo[2.2.1]heptane scaffold is a core component of several potent and selective nAChR ligands, including the natural product epibatidine and its analogs[16][20][21][22]. These compounds have shown promise in the treatment of various neurological disorders, including pain and cognitive deficits.
The Role of the Bicyclic Core in Receptor Binding
The rigid nature of the 2-azabicyclo[2.2.1]heptane system helps to pre-organize the pharmacophoric elements in a conformation that is favorable for binding to the nAChR. Structure-activity relationship (SAR) studies have shown that modifications to the bicyclic core can significantly impact the potency and selectivity of these ligands for different nAChR subtypes[23][24][25][26][27].
Sources
- 1. benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate | 140927-13-5 [chemicalbook.com]
- 2. benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate(140927-13-5) 1H NMR spectrum [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Item - Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system - University of Leicester - Figshare [figshare.le.ac.uk]
- 17. total-synthesis.com [total-synthesis.com]
- 18. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 22. 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. US5817679A - 7-Azabicyclo 2.2.1!-heptane and -heptene derivatives as cholinergic receptor ligands - Google Patents [patents.google.com]
- 27. pubs.acs.org [pubs.acs.org]
The 2-Azabicyclo[2.2.1]heptane Core: A Technical Guide to a Privileged Scaffold in Drug Discovery
Abstract
The 2-azabicyclo[2.2.1]heptane scaffold, a conformationally constrained proline analogue, has emerged as a "privileged structure" in medicinal chemistry. Its rigid bicyclic framework offers a unique three-dimensional topology that enables the precise orientation of functional groups for optimal interaction with biological targets. This rigidity often translates to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties compared to more flexible aliphatic or monocyclic systems. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and application of 2-azabicyclo[2.2.1]heptane derivatives, highlighting key strategic considerations and field-proven experimental protocols.
The Strategic Advantage of Conformational Constraint: Why 2-Azabicyclo[2.2.1]heptane?
The therapeutic potential of a drug candidate is intrinsically linked to its ability to adopt a specific conformation—the bioactive conformation—that allows for high-affinity binding to its biological target. The 2-azabicyclo[2.2.1]heptane core, by its very nature, significantly reduces the entropic penalty associated with target binding by locking the molecule into a limited set of well-defined conformations. This pre-organization is a cornerstone of its success in drug discovery.
The nitrogen atom within the bicyclic system serves as a versatile anchor point for chemical modification, allowing for the systematic exploration of chemical space to fine-tune pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] This scaffold has been successfully incorporated into a range of therapeutic agents, from potent analgesics to innovative treatments for type 2 diabetes and viral infections.[2]
Foundational Synthetic Strategies: Building the Bicyclic Core
The construction of the 2-azabicyclo[2.2.1]heptane skeleton is a critical step in the development of derivatives. Several robust synthetic strategies have been established, with the aza-Diels-Alder reaction being a particularly powerful and widely employed method.
The Aza-Diels-Alder Reaction: A Convergent and Versatile Approach
The hetero-Diels-Alder reaction between an imine (the aza-dienophile) and cyclopentadiene is a cornerstone for the synthesis of the 2-azabicyclo[2.2.1]hept-5-ene skeleton.[3] This [4+2] cycloaddition is highly effective for constructing the bicyclic core in a single, convergent step. The resulting double bond offers a handle for further functionalization.
A key consideration in this approach is the control of stereochemistry. The use of chiral auxiliaries on the imine nitrogen or the ester group of a glyoxylate-derived imine allows for highly diastereoselective cycloadditions, providing access to enantiomerically pure scaffolds.[4][5] Lewis acid or Brønsted acid catalysis is often employed to activate the imine, accelerating the reaction and enhancing stereocontrol.[5]
Detailed Protocol: Asymmetric Aza-Diels-Alder Synthesis of an Enantiopure 2-Azabicyclo[2.2.1]heptane Precursor
This protocol is a representative example of an asymmetric synthesis adapted from established literature procedures.[4]
Objective: To synthesize ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride, a versatile chiral building block.
Materials:
-
Ethyl glyoxylate (50% solution in toluene)
-
(R)-(+)-1-Phenylethylamine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Molecular Sieves (4 Å)
-
Trifluoroacetic acid (TFA)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Freshly cracked cyclopentadiene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Hydrogen chloride (1M in diethyl ether)
Procedure:
-
Imine Formation: To a cooled (0 °C) mixture of ethyl glyoxylate (1 eq) and activated 4 Å molecular sieves in anhydrous CH₂Cl₂, add (R)-phenylethylamine (1 eq) dropwise with stirring. Stir the mixture for 1 hour at 0 °C to form the chiral imine in situ.
-
Cycloaddition: Cool the reaction mixture to -60 °C. Sequentially add trifluoroacetic acid (1 eq) and boron trifluoride diethyl etherate (1 eq). Then, add freshly distilled cyclopentadiene (1 eq) dropwise, ensuring the temperature remains below -55 °C.
-
Reaction Monitoring: Stir the reaction at -60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether and add a 1M solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the title compound.
Rationale for Key Steps:
-
In situ imine formation: Minimizes the handling of the potentially unstable imine.
-
Low temperature and Lewis acid catalysis: Enhances the rate and, critically, the diastereoselectivity of the Diels-Alder reaction. BF₃·Et₂O activates the imine towards cycloaddition.
-
Acidic work-up: The use of HCl to form the hydrochloride salt facilitates the isolation and purification of the amine product.
Alternative Synthetic Routes
While the aza-Diels-Alder reaction is prevalent, other innovative methods have been developed:
-
Ring-Closing Metathesis (RCM): This strategy has been used to construct the five-membered ring of the bicyclic system from an appropriately substituted diene precursor.[6][7]
-
Ring Contraction: Novel approaches have featured the contraction of a larger tropane skeleton (azabicyclo[3.2.1]octane) via a Favorskii rearrangement to yield the 2-azabicyclo[2.2.1]heptane core.[8]
-
Intramolecular Cyclization: Brønsted acid-catalyzed ring-opening of meso-epoxides followed by intramolecular cyclization provides an enantioselective route to these scaffolds.[9]
Therapeutic Applications and Structure-Activity Relationships (SAR)
The rigid 2-azabicyclo[2.2.1]heptane framework has proven to be a highly effective scaffold for a diverse range of biological targets.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
Derivatives of 2-azabicyclo[2.2.1]heptane have emerged as potent inhibitors of DPP-4, an enzyme responsible for the degradation of incretin hormones that regulate glucose homeostasis.[1]
-
Neogliptin: This compound, which incorporates the 2-azabicyclo[2.2.1]heptane moiety, is a powerful DPP-4 inhibitor with an IC₅₀ of 16.8 ± 2.2 nM.[10][11] Molecular modeling and SAR studies have shown that the bicyclic structure provides a rigid backbone that orients a key aminonitrile warhead for optimal interaction with the DPP-4 active site. The stereochemistry at the 3-position of the scaffold is crucial for activity, with the exo-isomer generally being more potent.[10][12]
| Compound | Target | IC₅₀ (nM) | Key Structural Feature |
| Neogliptin (12a) | DPP-4 | 16.8 | (R)-exo-2-azabicyclo[2.2.1]heptane |
| Vildagliptin | DPP-4 | ~50 | Pyrrolidine-based |
| Sitagliptin | DPP-4 | ~19 | β-amino acid-derived |
Table 1: Comparative potency of Neogliptin with other established DPP-4 inhibitors.[10][11]
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The discovery of epibatidine, a potent analgesic alkaloid from the skin of an Ecuadorian poison frog, spurred intense interest in the 7-azabicyclo[2.2.1]heptane scaffold.[3][8] However, its high toxicity limited its therapeutic use. This led to the synthesis and evaluation of numerous analogues, including those with the isomeric 2-azabicyclo[2.2.1]heptane core, in an effort to separate analgesic efficacy from toxicity.[3][13]
SAR studies in this area have explored:
-
Position of the pyridine ring: The substitution pattern on the bicyclic core significantly impacts receptor subtype selectivity and potency.
-
Heterocyclic replacements: Replacing the pyridine ring with other heterocycles has been a strategy to modulate activity.[3]
-
Functionalization of the bicyclic core: Introduction of substituents at various positions of the heptane ring has been explored to optimize ligand-receptor interactions.
Other Promising Applications
The versatility of the 2-azabicyclo[2.2.1]heptane scaffold is further demonstrated by its application in:
-
NK1 Receptor Antagonists: Used in the management of chemotherapy-induced nausea and as potential antidepressants. The bicyclic core serves as a conformationally restricted mimic of a 2-phenylpiperidine moiety.[7]
-
Muscarinic Receptor Antagonists: Derivatives have shown high affinity for muscarinic receptors, with potency dependent on the stereochemistry of substitution.[14]
-
Approved Drugs: The scaffold is a key component of Atilotrelvir (an antiviral against SARS-CoV-2) and Ledipasvir (used to treat Hepatitis C), underscoring its clinical relevance.[2]
Logical and Experimental Workflow
The discovery and development of a novel therapeutic agent based on the 2-azabicyclo[2.2.1]heptane core follows a logical, iterative process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. enamine.net [enamine.net]
- 3. Item - Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system - University of Leicester - Figshare [figshare.le.ac.uk]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands | Semantic Scholar [semanticscholar.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. chemistry-chemists.com [chemistry-chemists.com]
- 14. Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Rigidity: A Technical Guide to Chiral Pool Synthesis of Bicyclic Proline Analogs
Abstract
Bicyclic proline analogs represent a class of conformationally constrained scaffolds that have garnered significant attention in medicinal chemistry and drug development. Their rigidified structures offer a powerful tool to modulate peptide conformation, enhance metabolic stability, and improve binding affinity to biological targets. This in-depth technical guide provides a comprehensive overview of the chiral pool synthesis of these valuable molecules. We will explore the strategic utilization of readily available chiral starting materials, delve into the core synthetic methodologies for constructing the bicyclic core, and provide detailed, field-proven insights into the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of bicyclic proline analogs in their research endeavors.
Introduction: The Strategic Imperative for Conformational Constraint
Proline's unique cyclic structure already imposes significant conformational constraints on peptide backbones, influencing secondary structures like β-turns and polyproline helices.[1] However, the inherent flexibility of the five-membered ring still allows for a degree of conformational freedom. Bicyclic proline analogs take this rigidity a step further by introducing an additional ring system, effectively locking the proline scaffold into a more defined three-dimensional orientation.[2][3] This has profound implications for drug design, as pre-organizing a ligand into its bioactive conformation can significantly enhance binding affinity and selectivity.[4][5]
The "chiral pool" provides an elegant and efficient entry point for the asymmetric synthesis of these complex molecules. By starting with enantiomerically pure building blocks derived from nature, such as amino acids, the inherent chirality is transferred to the target molecule, obviating the need for chiral resolutions or asymmetric catalysis in many cases. This guide will focus on the practical application of this strategy for the synthesis of bicyclic proline analogs.
The Foundation: Key Starting Materials from the Chiral Pool
The selection of the appropriate chiral starting material is a critical first step that dictates the subsequent synthetic strategy. Two of the most versatile and commonly employed starting materials for the synthesis of bicyclic proline analogs are L-hydroxyproline and L-pyroglutamic acid.
L-Hydroxyproline: A Versatile Scaffold
trans-4-Hydroxy-L-proline is an abundant and inexpensive amino acid, making it an attractive starting point.[6] The hydroxyl group at the C4 position provides a convenient handle for a variety of chemical transformations, enabling the introduction of diverse functionalities and the construction of the second ring.
L-Pyroglutamic Acid: A Privileged Precursor
L-pyroglutamic acid, a cyclic lactam derived from L-glutamic acid, is another cornerstone of chiral pool synthesis.[7] Its rigid structure and multiple functional groups (a carboxylic acid, a lactam, and a chiral center) offer numerous possibilities for elaboration into complex bicyclic systems.[8]
Core Synthetic Strategies for Bicyclic Core Construction
With a chiral starting material in hand, the next critical phase is the construction of the second ring to form the bicyclic scaffold. This is typically achieved through one of three powerful synthetic methodologies: intramolecular cyclization, ring-closing metathesis (RCM), or the Diels-Alder reaction.
Intramolecular Cyclization: Forging the Ring from Within
Intramolecular cyclization is a powerful and direct strategy for forming the second ring. This approach involves the formation of a carbon-carbon or carbon-heteroatom bond between two positions on a suitably functionalized proline derivative.
A common strategy involves the intramolecular amination of a remote C-H bond.[9] This can be achieved through various methods, including radical-mediated reactions or transition-metal-catalyzed C-H activation. The stereochemistry of the starting material dictates the stereochemical outcome of the cyclization, making it a highly stereospecific process.[7]
Diagram 1: General Workflow for Intramolecular Cyclization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ring Closing Metathesis [organic-chemistry.org]
- 8. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat [escholarship.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Profile of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a key intermediate in the synthesis of potent nicotinic acetylcholine receptor agonists.[1] This document is structured to offer not just raw data, but a deeper understanding of the molecule's structural features as elucidated by modern spectroscopic techniques. We will delve into the nuances of its Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) data. The synthesis of this compound is also detailed to provide context for the characterization data presented. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
This compound (CAS No. 140927-13-5) is a chiral bicyclic lactam that serves as a crucial building block in the synthesis of various neuroactive compounds. Its rigid bicyclo[2.2.1]heptane framework provides a well-defined three-dimensional structure, making it an attractive scaffold for the design of ligands targeting specific receptor subtypes. The presence of the benzyl carbamate protecting group allows for versatile synthetic manipulations, while the ketone functionality at the 5-position offers a handle for further derivatization.
This guide will provide a detailed examination of the spectroscopic data that confirms the structure and purity of this important synthetic intermediate.
Synthesis and Reaction Mechanism
The most common and efficient synthesis of this compound involves the oxidation of its corresponding secondary alcohol precursor, Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.[1] The Jones oxidation is a widely used and reliable method for this transformation.
Reaction Scheme
Caption: Synthetic route to this compound.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound:
-
Dissolution of Starting Material: Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq.) is dissolved in acetone and the solution is cooled to 0°C in an ice bath.[1]
-
Preparation of Jones Reagent: The Jones reagent is prepared by dissolving chromium trioxide (CrO₃) in water, followed by the slow addition of concentrated sulfuric acid (H₂SO₄).[1]
-
Oxidation Reaction: The freshly prepared Jones reagent (1.2 eq.) is added dropwise to the cooled solution of the starting material. The reaction mixture is stirred at 0°C for several hours.[1]
-
Quenching: Upon completion of the reaction (monitored by TLC), the excess oxidant is quenched by the dropwise addition of isopropanol until the orange-brown color of Cr(VI) is no longer present.[1]
-
Work-up: The reaction mixture is then partitioned between water and a suitable organic solvent, such as dichloromethane. The organic layers are combined, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[1]
-
Purification: The crude product is purified by silica gel column chromatography to yield this compound as a solid.[1]
Mechanistic Insights
The Jones oxidation proceeds via the formation of a chromate ester from the secondary alcohol and chromic acid. This is followed by an E2-type elimination reaction where a base (water or acetone) abstracts a proton from the carbon bearing the hydroxyl group, leading to the formation of the ketone and a reduced chromium species. The choice of acetone as the solvent is crucial as it is relatively inert to the oxidant under the reaction conditions, yet effectively solubilizes the organic substrate.
Spectroscopic Data Analysis
The structural elucidation of this compound is accomplished through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.
| Technique | Ionization Mode | Observed m/z | Interpretation |
| Electrospray Ionization (ESI) | Positive | 246 | [M+H]⁺ |
The observed mass-to-charge ratio (m/z) of 246 in positive ion mode corresponds to the protonated molecule ([M+H]⁺), which is consistent with the calculated molecular weight of 245.27 g/mol for the molecular formula C₁₄H₁₅NO₃.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The key vibrational frequencies for this compound are summarized below.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~1740 | Strong | C=O stretch (ketone) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1605, ~1495, ~1455 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-N stretch (carbamate) |
| ~750, ~700 | Strong | C-H bend (monosubstituted benzene) |
The presence of two strong carbonyl absorption bands is a key feature of the IR spectrum. The ketone carbonyl typically appears at a higher frequency (~1740 cm⁻¹) due to the ring strain of the bicyclic system. The carbamate carbonyl is observed at a slightly lower frequency (~1700 cm⁻¹). The characteristic absorptions of the aromatic ring further confirm the presence of the benzyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the rigid bicyclic structure, the proton and carbon signals are well-resolved.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.40 - 7.25 | m | 5H | Aromatic protons (C₆H₅) |
| 5.15 | s | 2H | Benzylic protons (CH₂Ph) |
| 4.50 | br s | 1H | Bridgehead proton (H1 or H4) |
| 4.30 | br s | 1H | Bridgehead proton (H1 or H4) |
| 3.60 - 3.40 | m | 2H | CH₂N |
| 2.80 - 2.60 | m | 2H | CH₂ adjacent to C=O |
| 2.20 - 2.00 | m | 2H | CH₂ bridge |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the spectrometer frequency. The assignments are based on typical chemical shift values and expected splitting patterns for this type of bicyclic system.
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ, ppm) | Assignment |
| ~215 | C=O (ketone) |
| ~155 | C=O (carbamate) |
| ~136 | Aromatic C (quaternary) |
| ~128.5, ~128.0, ~127.5 | Aromatic CH |
| ~67 | Benzylic CH₂ |
| ~60 | Bridgehead CH |
| ~58 | Bridgehead CH |
| ~45 | CH₂ adjacent to C=O |
| ~40 | CH₂N |
| ~35 | CH₂ bridge |
Note: The assignments are based on typical chemical shift values for similar structures.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive and self-validating characterization of this compound. The mass spectrum confirms the molecular weight, while the IR spectrum identifies the key functional groups. The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, consistent with its rigid bicyclic structure. This information is essential for researchers working with this compound, ensuring its identity and purity in synthetic applications.
References
Sources
An In-depth Technical Guide to the Safe Handling of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the safety and handling protocols for Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 140927-13-5).[1] As a key intermediate in pharmaceutical research, particularly in the synthesis of nicotinic acetylcholine receptor agonists, its proper management in a laboratory setting is paramount to ensure the safety of research personnel and the integrity of experimental outcomes.[2] This document is intended for researchers, scientists, and drug development professionals. It outlines the known and inferred hazards, provides detailed protocols for safe handling, storage, and disposal, and establishes clear procedures for emergency situations. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety.
Introduction and Scientific Context
This compound is a bicyclic lactam derivative. The bicyclo[2.2.1]heptane core is a rigid scaffold that is of significant interest in medicinal chemistry for the conformational constraint it imparts on bioactive molecules. The N-carboxybenzyl (Cbz) protecting group is a common feature in peptide and heterocyclic synthesis, known for its stability under a range of conditions and its straightforward removal via hydrogenolysis.
The synthesis of this compound often involves the oxidation of the corresponding secondary alcohol using a chromium-based reagent such as Jones reagent (chromium trioxide in sulfuric acid and acetone).[2][3][4][5] This synthetic route underscores the importance of considering not only the hazards of the final compound but also those of the reagents and intermediates involved in its production. The presence of a strong oxidizing agent like Jones reagent necessitates strict controls to prevent accidental fires or violent reactions with organic materials.[6]
This guide is structured to provide a holistic view of safety, from initial risk assessment to post-experimental cleanup and disposal, grounded in the RAMP (Recognize hazards, Assess risks, Minimize risks, Prepare for emergencies) framework for laboratory safety.[7][8]
Hazard Identification and Risk Assessment
2.1. Inferred GHS Classification and Hazards
Based on data for analogous bicyclo[2.2.1]heptane derivatives, the following GHS classifications are cautiously inferred.[10][11] It is imperative to handle the compound as if it possesses these hazards until conclusive data becomes available.
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning |
Causality of Inferred Hazards:
-
Oral Toxicity: Many nitrogen-containing heterocyclic compounds exhibit some level of oral toxicity.
-
Skin and Eye Irritation: As a solid, crystalline powder, the compound presents a risk of mechanical irritation. Furthermore, its organic nature suggests it may cause defatting of the skin upon prolonged contact, leading to irritation.
-
Respiratory Irritation: Inhalation of fine dust particles can lead to irritation of the respiratory tract.
2.2. Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 140927-13-5 | [1] |
| Molecular Formula | C₁₄H₁₅NO₃ | [12] |
| Molecular Weight | 245.27 g/mol | [12] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 106-109 °C | [3] |
| Boiling Point | 137 °C (at 3 torr) | [3] |
| Solubility | Soluble in acetone, dichloromethane | [2] |
2.3. Reactivity and Incompatibility
-
Strong Oxidizing Agents: As the compound is an organic material, it should be kept away from strong oxidizing agents to prevent the risk of fire or explosion. Given its synthesis involves Jones reagent, it is crucial to ensure no residual oxidant is present in the purified material.[2][6]
-
Strong Acids and Bases: While generally stable, prolonged exposure to strong acids or bases could potentially lead to hydrolysis of the lactam or ester functionalities, especially at elevated temperatures.
-
Hazardous Decomposition Products: Upon combustion, this compound is expected to produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).
Safe Handling and Personal Protective Equipment (PPE)
Minimizing exposure is a fundamental principle of chemical safety.[13] This is achieved through a combination of engineering controls, administrative controls (protocols), and personal protective equipment.[8]
3.1. Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transfer, a certified chemical fume hood is mandatory.[14]
-
Designated Work Area: A specific area of the laboratory should be designated for working with this compound. This area should be equipped with "bench paper" (disposable plastic-backed absorbent paper) to contain any minor spills and facilitate easy decontamination.[15]
3.2. Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense against chemical exposure and must be appropriate for the potential hazards.[9]
-
Eye and Face Protection: Chemical splash goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.[2][9]
-
Lab Coat: A flame-resistant lab coat with long sleeves is required. The lab coat should be kept buttoned to provide maximum coverage.
-
Clothing and Footwear: Long pants and closed-toe shoes are mandatory in the laboratory.[16]
-
3.3. Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling the solid compound.
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
4.1. Storage
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[17]
-
Keep away from incompatible materials, particularly strong oxidizing agents.
-
The storage area should be clearly labeled.
4.2. Disposal
-
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Do not dispose of this compound down the drain.[11]
-
Waste should be collected in a clearly labeled, sealed container. Follow all institutional and local regulations for hazardous waste disposal.[18]
Emergency Procedures
Preparation is key to responding effectively to emergencies.[8] All laboratory personnel should be familiar with the location and operation of safety equipment, including safety showers, eyewash stations, fire extinguishers, and spill kits.[19]
5.1. First Aid Measures
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
5.2. Spill Response
The response to a spill depends on its size and location. The following protocol is for a minor spill of a solid compound that can be managed by trained laboratory personnel. For large spills, evacuate the area and contact the institution's emergency response team.[1]
Diagram of Minor Solid Spill Response
Caption: Step-by-step procedure for a minor solid chemical spill.
Detailed Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[20]
-
Assess the Situation: Evaluate the extent of the spill. If it is large or you are not comfortable cleaning it up, evacuate and call for emergency assistance.
-
Don PPE: Wear appropriate PPE, including chemical splash goggles, nitrile gloves, and a lab coat.
-
Control Dust: Gently cover the spill with a damp paper towel or absorbent pads to prevent the powder from becoming airborne. Do not add excessive liquid.
-
Clean Up: Carefully sweep the solid material into a dustpan. Avoid creating dust clouds.[20]
-
Collect Waste: Place all contaminated materials (swept solid, paper towels, gloves) into a sealable bag or container. Label it clearly as "Hazardous Waste" with the chemical name.[21]
-
Decontaminate Area: Wipe the spill area with a damp cloth and a suitable detergent solution.
-
Dispose: Dispose of all waste according to institutional guidelines.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
-
Report: Report the incident to your laboratory supervisor or safety officer.
Conclusion
This compound is a valuable research chemical. While it does not appear to possess acute, severe hazards, a prudent and conservative approach to its handling is essential. The lack of comprehensive toxicological data necessitates treating it as a potentially hazardous substance, with a focus on avoiding skin contact, eye contact, and inhalation of dust. By understanding the inferred hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely handle this compound and advance their scientific objectives. A strong culture of safety, built on the principles of RAMP, is the most effective tool in preventing laboratory accidents.[7]
References
- University of Georgia Office of Research. (n.d.). Jones Reagent Safety Operating Procedure.
- King Group, University of Cambridge. (2023, July 20). SOP: Jones Oxidation for Triptycene-9-Carboxaldehyde.
- University of Washington Environmental Health & Safety. (2017, October 13). Chemical Spills in Laboratories.
- Harper College. (2015, March 7). Chromic Acid (Jones Reagent) Safety Data Sheet.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
- Florida State University, Emergency Management. (n.d.). Chemical Spills.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Jones Reagent.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- University of California, San Diego. (2015, February 17). How to Handle Chemical Spills in Laboratories.
- Aaronchem. (n.d.). Safety Data Sheet: this compound.
- PubChem. (n.d.). Bicyclo(2.2.1)heptane.
- Chemwill Asia Co., Ltd. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Jones Oxidation.
- BenchChem. (2025). Application Notes and Protocols: Chromic Acid Oxidation of Secondary Alcohols to Ketones.
- Echemi. (n.d.). Bicyclo[2.2.1]heptane, 2,3-dichloro- (9CI) Safety Data Sheets.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Echemi. (n.d.). Bicyclo[2.2.1]heptane-2-methanol SDS, 5240-72-2 Safety Data Sheets.
- American Chemical Society. (n.d.). Safety Tipsheets & Best Practices.
- American Chemical Society. (2017, March 6). Safety in Academic Chemistry Laboratories.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- American Chemical Society. (1991). Safety Video.
- Kessenikh, A. G., et al. (2020, January 21). Toxic effect of 2,2'-bis(bicyclo[2.2.1] heptane) on bacterial cells. bioRxiv.
- Occupational Safety and Health Administration. (n.d.). Hazard Communication - Appendix B.
- American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- American Chemical Society. (n.d.). Laboratory Safety.
- Bentham Science. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
- Wiley Online Library. (n.d.). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
- Organic Chemistry.org. (2019, October 2). Cbz-Protected Amino Groups.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Scribd. (n.d.). Application Note - N-CBZ Protection.
- Master Organic Chemistry. (2014, August 14). Naming Bicyclic Compounds – Fused, Bridged, and Spiro.
- The Organic Chemistry Tutor. (2020, April 16). Organic Chemistry - Bicyclic Compounds.
- Mondal, S. (2025, March 28). Naming Bicyclic Compounds. ResearchGate.
- The Organic Chemistry Tutor. (2018, April 21). Naming Bicyclic Compounds.
- Khan Academy. (n.d.). Bicyclic compounds.
Sources
- 1. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. Jones Reagent [organic-chemistry.org]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Jone’s Oxidation – King Group [kingchem.org]
- 7. acs.org [acs.org]
- 8. acs.org [acs.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. osha.gov [osha.gov]
- 14. scispace.com [scispace.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 17. research.uga.edu [research.uga.edu]
- 18. Chemical Spills in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 19. dchas.org [dchas.org]
- 20. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 21. acs.org [acs.org]
The Strategic Keystone: A Technical Guide to Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword: Unlocking Novel CNS Therapeutics with a Versatile Bicyclic Scaffold
In the landscape of modern medicinal chemistry, the quest for novel central nervous system (CNS) agents with improved efficacy and selectivity remains a paramount challenge. Within this pursuit, rigid bicyclic scaffolds have emerged as privileged structures capable of presenting pharmacophoric elements in a precise three-dimensional orientation, thereby enhancing interactions with specific receptor subtypes. Among these, the 2-azabicyclo[2.2.1]heptane core has garnered significant attention, particularly as a foundational element in the design of potent nicotinic acetylcholine receptor (nAChR) modulators. This guide focuses on a pivotal intermediate that unlocks access to this valuable chemical space: Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. Its strategic placement of a carbonyl group on the bicyclic framework provides a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse libraries of bioactive molecules. This document serves as a comprehensive technical resource, consolidating information on its commercial availability, synthesis, and, most critically, its application in the development of next-generation therapeutics.
Commercial Availability and Sourcing
This compound, identified by the CAS Number 140927-13-5, is a commercially available building block, though typically sourced from specialized chemical suppliers catering to the research and development sector. The availability of stereoisomers, such as the (1S,4S) enantiomer (CAS 1932210-53-1), allows for stereospecific synthetic strategies, a critical consideration in modern drug design. When procuring this reagent, researchers should pay close attention to the purity and the stereochemical integrity of the material.
For your convenience, a summary of representative suppliers is provided below. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is recommended.
| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities | Notes |
| Sigma-Aldrich | Not consistently available | ≥95% | mg to g | Availability can be intermittent. |
| Arctom Scientific | BD-A101779 | ≥97% | mg to g | Specializes in building blocks for R&D.[1] |
| BLDpharm | 1932210-53-1 | ≥98% | mg to g | Offers specific stereoisomers.[2] |
| ChemScene | CS-0118949 | ≥98% | mg to g | Provides detailed analytical data. |
| Synthonix | X37684 | 90+% | mg to g | Focus on chemistry for life sciences. |
| ChemicalBook | CB5481744 | Varies | g to kg | Platform with multiple listed suppliers. |
| Ambeed | AMBH2D6F18EF | ≥97% | mg to g | Supplier of building blocks and intermediates.[3] |
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a reagent is fundamental to its effective and safe handling in a laboratory setting.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₃ | [3] |
| Molecular Weight | 245.28 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 106-109 °C | |
| Boiling Point | 137 °C (3 torr) | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Acetone). | General Knowledge |
| CAS Number | 140927-13-5 | [3][4] |
Safety and Handling Precautions:
While a comprehensive safety data sheet (SDS) should always be consulted prior to use, the following general precautions are advised:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[2][5][6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][5][6] Avoid contact with skin and eyes.[2][5][6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[5]
Synthesis of the Core Scaffold
The most commonly employed synthetic route to this compound involves the oxidation of the corresponding secondary alcohol, Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. This precursor is also commercially available, providing a convenient entry point to the target ketone.
A reliable and scalable protocol for this oxidation is the use of Jones reagent. The causality behind this choice lies in the reagent's high efficiency in oxidizing secondary alcohols to ketones with minimal side reactions under the specified conditions.
Experimental Protocol: Jones Oxidation of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate [7]
-
Dissolution: Dissolve Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq.) in acetone (approximately 40 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Preparation: Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃) in water and slowly adding concentrated sulfuric acid (H₂SO₄). Caution: This is a highly exothermic process and should be performed with care.
-
Addition: Slowly add the prepared Jones reagent (1.2 eq. of CrO₃) dropwise to the stirred solution of the alcohol at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the excess oxidant by the dropwise addition of isopropanol until the orange-brown color of Cr(VI) is no longer present.
-
Work-up:
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x volume of water).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield this compound as a white to off-white solid.
Application in the Synthesis of nAChR Agonists: A Gateway to Novel Analgesics and Smoking Cessation Aids
The primary utility of this compound lies in its role as a versatile precursor for the synthesis of potent nAChR agonists, most notably analogues of epibatidine and varenicline. The carbonyl group at the 5-position serves as a key functional handle for introducing diverse substituents, thereby enabling extensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
The rigid 2-azabicyclo[2.2.1]heptane scaffold effectively mimics the spatial arrangement of the pharmacophoric elements of acetylcholine and nicotine. SAR studies on epibatidine analogues have revealed that modifications to the pyridyl ring and the bicyclic core can significantly impact receptor subtype selectivity and toxicity. For instance, the introduction of electron-withdrawing or electron-donating groups on the pyridine ring can modulate binding affinity and functional activity at different nAChR subtypes. The ability to introduce substituents at the 5-position of the bicyclic core, facilitated by the ketone functionality, allows for the exploration of new chemical space and the potential to fine-tune the pharmacological profile of these compounds.
Key Chemical Transformations of the Carbonyl Group
The ketone moiety of this compound is amenable to a range of standard organic transformations, providing access to a diverse array of functionalized intermediates.
A. Reduction to the Corresponding Alcohol:
The reduction of the ketone to the corresponding alcohol is a common first step in many synthetic sequences. This transformation can be achieved with high stereoselectivity, yielding either the exo or endo alcohol, depending on the choice of reducing agent and reaction conditions. Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose.
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolution: Dissolve this compound (1.0 eq.) in methanol or ethanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Work-up:
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate to yield the crude alcohol.
-
-
Purification: The crude product can be purified by column chromatography if necessary.
B. Wittig Olefination:
The Wittig reaction provides a powerful method for converting the ketone into an alkene, introducing a carbon-carbon double bond at the 5-position. This allows for the subsequent introduction of a wide range of substituents through reactions such as hydrogenation, epoxidation, or dihydroxylation.
Experimental Protocol: Wittig Reaction
-
Ylide Generation:
-
Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for the introduction of a methylene group) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to generate the ylide.
-
-
Reaction with Ketone:
-
Dissolve this compound (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of the ketone to the pre-formed ylide at the same low temperature.
-
-
Warming and Quenching:
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Work-up and Purification:
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography to separate the desired alkene from triphenylphosphine oxide.
-
C. Grignard and Organolithium Additions:
The addition of Grignard or organolithium reagents to the carbonyl group allows for the introduction of a variety of alkyl, aryl, and vinyl substituents at the 5-position, creating a tertiary alcohol. This is a highly effective method for increasing molecular complexity and exploring new SAR.
Experimental Protocol: Grignard Addition
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq.) or organolithium reagent via the dropping funnel.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and then quench by the careful addition of a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification:
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the resulting tertiary alcohol by column chromatography.
-
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its commercial availability and the straightforward protocols for its synthesis and functionalization make it an invaluable tool for researchers in the field of CNS drug discovery. The ability to readily access a diverse range of analogues from this key intermediate provides a robust platform for the systematic exploration of structure-activity relationships, ultimately paving the way for the development of novel therapeutics with improved pharmacological profiles. As our understanding of the intricate neurobiology of nAChRs continues to evolve, the importance of versatile building blocks like the one detailed in this guide will undoubtedly continue to grow.
References
- IUCr Journals. Interactions between 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues and acetylcholine-binding protein inform on potent antagonist activity against nicotinic receptors. [Link]
- Journal of Medicinal Chemistry. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2',3'-Disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.
- National Center for Biotechnology Information. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. [Link]
- Organic Letters.
- ResearchGate. Synthesis of Analogues of Epibatidine based on the 2-azobicyclo[2.2.1]heptane system. [Link]
- Università degli Studi di Pavia. 4H-Dewar. [Link]
Sources
- 1. Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. iris.unipv.it [iris.unipv.it]
Methodological & Application
Application Notes & Protocols: Jones Oxidation of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
This document provides a comprehensive guide for the successful oxidation of the secondary alcohol, Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, to its corresponding ketone, Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, utilizing the Jones oxidation protocol. This transformation is a critical step in the synthesis of potent agonists of nicotinic acetylcholine receptors.[1] We will delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and provide insights into process control and safety.
Foundational Principles: The Jones Oxidation
The Jones oxidation, named after its discoverer Sir Ewart Jones, is a robust and widely-used method in organic synthesis for the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively.[2][3] The reaction employs the "Jones reagent," a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid.[2][4] This mixture forms chromic acid (H₂CrO₄), the active oxidizing species.[3][5]
Mechanism of Action: The oxidation proceeds through the formation of a chromate ester intermediate from the alcohol and chromic acid.[6][7] A base (in this case, water) then facilitates an elimination reaction, which breaks the C-H bond at the alcohol carbon, forming a carbon-oxygen double bond and reducing the chromium from the orange Cr(VI) state to the green Cr(III) state.[3][8][9] For secondary alcohols, the reaction cleanly stops at the ketone stage, as there are no further hydrogens on the carbonyl carbon to eliminate.[5][8][10]
The key advantages of the Jones oxidation are its rapid reaction time, high yields, and the low cost of the reagents.[2][4] However, the high toxicity and carcinogenicity of hexavalent chromium (Cr(VI)) compounds necessitate stringent safety protocols.[2][11]
Strategic Application for the Bicyclic Amine
The substrate, Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, features a secondary alcohol within a rigid bicyclic system and a benzyl carbamate (Cbz or Z) protecting group on the nitrogen. The Jones reagent is exceptionally well-suited for this transformation. Its high acidity is generally tolerated by carbamate protecting groups like Cbz and even the more acid-labile Boc group, provided the reaction is controlled.[6] Furthermore, the reagent rarely oxidizes unsaturated bonds, making it chemoselective for the alcohol functionality in many complex molecules.[2][4]
Caption: Reaction overview for the Jones oxidation.
Mandatory Safety Protocols: Handling Chromium Trioxide
Chromium trioxide and the prepared Jones reagent are highly toxic, corrosive, carcinogenic, and powerful oxidizing agents.[11][12][13] Adherence to the following safety measures is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber, nitrile, or PVC are recommended), a lab coat, and chemical splash goggles with a face shield.[12][14][15]
-
Ventilation: All handling of solid chromium trioxide and the execution of the reaction must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]
-
Handling: Keep chromium trioxide away from combustible and organic materials, as contact can cause fire or explosion.[11][14][16] Never add water directly to the solid; always add the solid or its concentrated acid solution to water/solvent.[16]
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[14] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[11] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13][16]
-
Waste Disposal: All chromium-containing waste is hazardous and must be collected in a designated, sealed waste container for proper disposal according to institutional guidelines.
Detailed Experimental Protocol
This protocol is adapted from a documented synthesis of this compound.[1]
Part A: Preparation of Jones Reagent (2.6 M)
Causality Note: Preparing the reagent in advance is standard practice. The dissolution of CrO₃ in sulfuric acid is highly exothermic and must be done carefully with cooling.
-
In a fume hood, carefully add 26.7 g of chromium trioxide (CrO₃) to a beaker.
-
To this, slowly and with stirring, add 27.3 mL of concentrated sulfuric acid (H₂SO₄).
-
Cool the resulting thick paste in an ice bath.
-
Slowly and cautiously, add water with continuous stirring until a total volume of approximately 100 mL is reached, ensuring the temperature is controlled. The final solution should be a clear, orange-red liquid.[1]
Part B: Oxidation Reaction
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (9.7 g, 39 mmol, 1.0 eq).[1]
-
Dissolve the starting material in 400 mL of acetone.[1]
-
Cool the solution to 0°C using an ice-water bath.[1]
-
Slowly, add the prepared Jones reagent (18 mL, ~47 mmol, 1.2 eq) dropwise via the dropping funnel to the stirred acetone solution.[1] Maintain the internal temperature at 0°C throughout the addition. The reaction is exothermic.[2][7]
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the orange color of Cr(VI) persists and the starting material is consumed. The solution will turn a characteristic sludgy green color as Cr(VI) is reduced to Cr(III).[9][15]
Part C: Workup and Purification
Causality Note: The workup is designed to destroy the excess hazardous oxidant, neutralize the strong acid, and isolate the organic product from the inorganic chromium salts.
-
Quench: While maintaining the temperature at 0°C, quench the excess Jones reagent by the dropwise addition of isopropanol until the orange color disappears completely and the solution is uniformly green.[1][6][17]
-
Neutralization: Carefully add 3.0 M aqueous sodium hydroxide solution to the reaction mixture until it is alkaline.[1]
-
Solvent Removal: Remove the acetone and isopropanol from the mixture via rotary evaporation under reduced pressure.[1]
-
Extraction: Dissolve the remaining aqueous residue in water and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).[1]
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[1]
-
Purification: Purify the crude material by silica gel column chromatography to afford the pure target compound.[1] An expected yield of around 80% has been reported.[1]
Quantitative Data Summary
| Parameter | Value/Description | Source |
| Starting Material | Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | [1] |
| Product | This compound | [1] |
| Reagent Stoichiometry | 1.2 equivalents of Jones Reagent (CrO₃) | [1] |
| Solvent | Acetone | [1] |
| Reaction Temperature | 0°C | [1] |
| Reaction Time | 3 hours | [1] |
| Quenching Agent | Isopropanol (Propan-2-ol) | [1][6] |
| Expected Yield | ~80% | [1] |
| Product Analysis (ESI-MS) | m/z 246 (M + H⁺) | [1] |
Visualized Experimental Workflow
Caption: Step-by-step workflow for the Jones oxidation.
References
- Jones Oxid
- Jones Oxid
- Jones oxid
- 19.6: Oxidation of alcohols and aldehydes. Chemistry LibreTexts. [Link]
- Material Safety Data Sheet - Chromium Trioxide 98%. ScienceLab.com. [Link]
- Cyclooctanone. Organic Syntheses Procedure. [Link]
- Video: Oxid
- JONES REAGENT & OXID
- CHROMIC TRIOXIDE HAZARD SUMMARY. NJ.gov. [Link]
- Safety Data Sheet Chromium Trioxide. Redox. [Link]
- Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]
- 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]
- Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related C
- Oxid
- Jones Oxid
- Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. DigitalCommons@USU. [Link]
- Jones reagent oxid
- X. Jones Reaction: The Oxidation of Borneol to Camphor. University of Colorado Boulder. [Link]
- Jones oxid
- Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]
- Jones oxid
Sources
- 1. benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate | 140927-13-5 [chemicalbook.com]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 8. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 9. adichemistry.com [adichemistry.com]
- 10. Video: Oxidation of Alcohols [jove.com]
- 11. Chromium trioxide - Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 12. redox.com [redox.com]
- 13. Chromium Trioxide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 14. nj.gov [nj.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Purification of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate using silica gel chromatography
An Application Guide: High-Purity Isolation of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate via Automated Flash Silica Gel Chromatography
Introduction
This compound is a key bicyclic lactam intermediate used in the synthesis of various neurologically active compounds, including potent agonists of nicotinic acetylcholine receptors.[1] The purity of this intermediate is paramount, as residual starting materials or reaction byproducts can lead to significant complications in subsequent synthetic steps and impact the pharmacological profile of the final active pharmaceutical ingredient (API).
This application note provides a detailed, field-proven protocol for the purification of this compound from a typical crude reaction mixture using silica gel chromatography. The synthesis of this compound commonly involves the Jones oxidation of its corresponding secondary alcohol, Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.[1] Consequently, the primary impurity to be removed is the unreacted starting alcohol, which exhibits higher polarity than the desired ketone product. This guide emphasizes a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in an optimized preparative column chromatography protocol.
The Principle of Separation: Normal-Phase Chromatography
The successful purification of the target compound hinges on the principles of normal-phase adsorption chromatography. In this technique, the stationary phase is highly polar, while the mobile phase is relatively non-polar.
-
Stationary Phase: Silica gel, a porous form of silicon dioxide (SiO₂), serves as the polar stationary phase. Its surface is covered with hydroxyl groups (silanols, Si-OH), which are capable of forming hydrogen bonds and dipole-dipole interactions with molecules in the mobile phase.[2][3]
-
Mobile Phase (Eluent): A solvent or a mixture of solvents, typically less polar than the stationary phase, is used to carry the crude mixture through the column.[4]
-
Mechanism of Separation: As the crude mixture is introduced, its components compete for adsorption sites on the silica gel surface and dissolution in the mobile phase.
-
More Polar Impurities: The primary impurity, the starting alcohol (Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate), contains a highly polar hydroxyl (-OH) group. This group interacts strongly with the silanol groups of the silica gel, causing it to adsorb more tightly and elute much more slowly.
-
Target Compound: The desired product, a ketone, is less polar than the starting alcohol. It interacts less strongly with the silica gel, allowing it to travel through the column more quickly with the mobile phase.
-
Non-Polar Byproducts: Any non-polar impurities from the reaction will have minimal interaction with the silica and will elute very quickly.
-
By carefully selecting the polarity of the mobile phase, a high-resolution separation between the desired ketone and the more polar starting material can be achieved.
Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, a rapid and efficient solvent system must be developed using TLC.[5][6] The goal is to identify a mobile phase composition that provides a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound, ensuring good separation from impurities.[5]
Protocol: TLC Analysis
-
Sample Preparation: Dissolve a small amount (~1 mg) of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (~0.5 mL).[5]
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[2]
-
Spotting: Use a microcapillary tube to apply a small spot of the prepared sample onto the baseline.[2] Also, spot reference standards of the starting material and a previously purified product, if available.
-
Development: Place a small amount (~0.5 cm depth) of the chosen solvent system into a developing chamber lined with filter paper to ensure vapor saturation.[6] Carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber.[2]
-
Elution and Marking: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Immediately remove the plate and mark the solvent front with a pencil.[5]
-
Visualization: Dry the plate. As the target compound contains a benzyl group, it should be visible under a UV lamp (254 nm). Alternatively, stain the plate using a potassium permanganate (KMnO₄) dip, which will react with the ketone and alcohol to produce yellow-brown spots on a purple background.
-
Rƒ Calculation: Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]
Solvent System Optimization
A mixture of hexanes (or heptane) and ethyl acetate (EtOAc) is a standard and effective choice for compounds of moderate polarity.[5]
| Trial | Solvent System (Hexane:EtOAc, v/v) | Expected Observation | Recommendation |
| 1 | 4:1 (20% EtOAc) | Product Rƒ is likely low (<0.2). Good separation from the starting material, which may remain at the baseline. | Increase polarity. |
| 2 | 2:1 (33% EtOAc) | Product Rƒ is in the ideal range of 0.25-0.35. Starting material Rƒ is very low (~0.05-0.1). | Optimal system for column chromatography. |
| 3 | 1:1 (50% EtOAc) | Product Rƒ is high (>0.5). Separation from impurities may decrease. | Decrease polarity. |
Preparative Column Chromatography Protocol
This protocol outlines the purification of the crude product using flash column chromatography, a technique that uses moderate pressure to accelerate solvent flow and improve separation efficiency.
Workflow for Purification
Caption: Workflow of the silica gel chromatography process.
Materials and Equipment
-
Crude this compound
-
Silica gel for flash chromatography (e.g., 230-400 mesh)
-
Glass chromatography column or pre-packed cartridge
-
Solvents: Hexanes (or heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade
-
TLC plates (silica gel 60 F₂₅₄)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Step-by-Step Methodology
-
Column Preparation:
-
Causality: The amount of silica used dictates the separation efficiency. A higher silica-to-crude ratio is used for difficult separations.[7] For this separation, a mass ratio of 50:1 (silica:crude product) is recommended.
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).[7]
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed firmly and evenly. An even pack is critical to prevent band broadening and poor separation.[4] Add a thin layer of sand on top to protect the silica bed during sample loading.[7]
-
-
Sample Preparation (Dry Loading):
-
Causality: Dry loading is superior to wet loading for achieving a narrow, concentrated band of sample at the start of the separation, which maximizes resolution.[4][7]
-
Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a suitable solvent like DCM.
-
Add silica gel (approx. 2-3 times the mass of the crude product) to the solution.[7]
-
Concentrate the mixture to dryness on a rotary evaporator to yield a free-flowing powder of the crude product adsorbed onto silica.
-
-
Column Loading and Elution:
-
Carefully add the dry-loaded sample powder to the top of the packed column, forming an even layer. Add another thin layer of sand on top.
-
Begin elution with a low-polarity mobile phase (e.g., 15% EtOAc in Hexane). This ensures that all components start moving slowly and that non-polar impurities are washed out first.
-
Run a gradient of increasing polarity. A linear gradient from 15% EtOAc to 40% EtOAc in Hexane over 10-15 column volumes is a robust starting point.
-
Causality: A gradient elution ensures that non-polar impurities elute quickly in the weak solvent, while the gradually increasing polarity effectively mobilizes and elutes the target compound in a sharp band, well-separated from the strongly-adsorbed polar impurities.[8]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume throughout the elution process.
-
Spot every few fractions onto a TLC plate and develop it using the optimized solvent system (e.g., 2:1 Hexane:EtOAc).
-
Visualize the TLC plate to identify which fractions contain the pure product (single spot at the correct Rƒ), which contain mixtures, and which are empty.
-
-
Product Isolation:
-
Combine all fractions that show a single spot corresponding to the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting purified oil or solid under high vacuum to remove residual solvent.
-
Obtain the mass of the pure product and calculate the yield. Confirm purity using analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Summary of Recommended Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar medium for normal-phase chromatography. |
| Silica:Crude Ratio | 50:1 (w/w) | Provides good loading capacity and resolution for this separation. |
| Loading Method | Dry Loading | Ensures a narrow sample band and improves separation efficiency.[7] |
| Mobile Phase | Gradient: 15% to 40% EtOAc in Hexanes | Efficiently elutes non-polar impurities first, followed by the target compound, leaving highly polar impurities on the column. |
| Target Rƒ (TLC) | ~0.30 in 2:1 Hexane:EtOAc | Indicates optimal elution behavior on a preparative column.[5] |
| Expected Purity | >98% | Achievable with the described protocol. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system; Column overloaded. | Re-optimize the solvent system with TLC for better spot separation. Reduce the amount of crude material loaded onto the column. |
| Streaking on TLC/Column | Sample is too acidic or basic; Sample is too concentrated. | Add a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds).[6] Ensure the sample is fully dissolved and not overloaded on the TLC plate. |
| Cracked Silica Bed | Column packed unevenly; Column ran dry. | Repack the column carefully, ensuring no air bubbles. Never let the solvent level drop below the top of the silica bed.[4] |
| Product Elutes Too Quickly | Mobile phase is too polar. | Start with a lower percentage of the polar solvent (e.g., start the gradient at 10% EtOAc). |
| Product Does Not Elute | Mobile phase is not polar enough. | Increase the final polarity of the gradient (e.g., up to 50-60% EtOAc). |
Conclusion
This application note provides a comprehensive and robust protocol for the purification of this compound. By employing a systematic approach that begins with TLC-based method development and utilizes a gradient elution on a properly packed silica gel column, researchers can consistently achieve high purity (>98%) of this critical synthetic intermediate. The principles and techniques described herein are fundamental to synthetic chemistry and are broadly applicable to the purification of other moderately polar organic compounds.
References
- CommonOrganicChemistry.com. Running a Silica Gel Column.
- University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC).
- LabXchange. (2021). Lab Procedure: Thin Layer Chromatography.
- University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
- Utah Tech University. Separating Compounds by Column Chromatography.
- Chemistry For Everyone. (2023). How Does Silica Gel Chromatography Work?. YouTube.
- Aaron Chemistry GmbH. (2022). Safety Data Sheet - this compound.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.
- MacMillan, D. W. C., et al. (2015). Supporting Information for Enantioselective α-Alkylation of Aldehydes with Anhydrides via a Merged Photoredox and Organocatalytic Cycle. Princeton University.
Sources
- 1. benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate | 140927-13-5 [chemicalbook.com]
- 2. LabXchange [labxchange.org]
- 3. m.youtube.com [m.youtube.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. silicycle.com [silicycle.com]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 8. Chromatography [chem.rochester.edu]
Application Notes and Protocols: Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate as a Key Intermediate for Novel Nicotinic Acetylcholine Receptor Agonists
Introduction: The Significance of the 2-Azabicyclo[2.2.1]heptane Scaffold in nAChR Agonist Development
The nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a crucial role in various physiological and pathological processes in the central and peripheral nervous systems.[1][2] The discovery of potent and selective nAChR agonists has been a major focus of drug development for the treatment of a wide range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, pain, and nicotine addiction.[3][4][5][6][7]
Among the various molecular scaffolds explored for the design of nAChR agonists, the rigid 2-azabicyclo[2.2.1]heptane core has emerged as a privileged structure. This bicyclic system mimics the conformation of acetylcholine and nicotine, allowing for high-affinity binding to nAChRs.[8] The alkaloid epibatidine, a potent nAChR agonist isolated from the skin of the Ecuadorian poison frog, features a related 7-azabicyclo[2.2.1]heptane skeleton and has served as a lead compound for the development of numerous analogues with improved therapeutic profiles.[9][10] The 2-azabicyclo[2.2.1]heptane framework offers a versatile platform for introducing diverse substituents at various positions, enabling the fine-tuning of receptor subtype selectivity and pharmacokinetic properties.[9][11]
This document provides a detailed guide on the synthesis and application of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a key intermediate for the preparation of a library of novel nAChR agonists. We will delve into the synthetic protocols, the rationale behind the experimental choices, and the subsequent transformations to yield potent nicotinic ligands.
Synthesis of this compound
The synthesis of the title intermediate is a critical step in the development of nAChR agonists based on the 2-azabicyclo[2.2.1]heptane scaffold. The presence of the ketone functionality at the C-5 position provides a handle for further chemical modifications, while the benzyloxycarbonyl (Cbz) group serves as a protecting group for the nitrogen atom, which can be readily removed at a later stage.
A common and effective method for the synthesis of this compound involves the oxidation of the corresponding 5-hydroxy precursor.[12]
Experimental Protocol: Oxidation of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
This protocol describes the Jones oxidation of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate to the desired keto-intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 39 mmol scale) |
| Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | N/A | 261.31 | 9.7 g (39 mmol) |
| Acetone | 67-64-1 | 58.08 | 400 mL |
| Jones Reagent (prepared from CrO₃ and H₂SO₄) | See below | Variable | 18 mL (47 mmol) |
| Isopropanol | 67-63-0 | 60.10 | As needed |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 | As needed |
| 3.0 M Aqueous Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (9.7 g, 39 mmol) in acetone (400 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Jones Reagent: Slowly add Jones reagent (18 mL, 47 mmol) dropwise to the stirred solution at 0°C. The Jones reagent is prepared by dissolving 26.7 g of chromium trioxide in 27.3 mL of concentrated sulfuric acid and then adding water to a final volume of 80 mL.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion of the reaction, quench the excess chromic acid by the dropwise addition of isopropanol until the orange-brown color of Cr(VI) is no longer visible and a green precipitate of Cr(III) salts is formed.
-
Work-up:
-
Alkalize the reaction mixture with 3.0 M aqueous sodium hydroxide.[12]
-
Remove the acetone by rotary evaporation.
-
Dissolve the residue in water and extract the crude product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography to afford the target compound, this compound.[12]
Expected Yield: 7.6 g (80%)[12] Characterization: Mass spectrometric (ESI) analysis: m/z 246 (M + H⁺).[12]
Synthetic Workflow Diagram
Caption: Synthesis of the key keto-intermediate.
Application of the Intermediate in the Synthesis of nAChR Agonists
The ketone functionality at the C-5 position of this compound serves as a versatile anchor point for the introduction of various pharmacophoric groups, particularly aromatic and heteroaromatic moieties commonly found in potent nAChR agonists.
General Strategy: Nucleophilic Addition and Subsequent Transformations
A general and effective strategy involves the nucleophilic addition of an organometallic reagent (e.g., Grignard or organolithium) to the carbonyl group, followed by dehydration to an olefin and subsequent hydrogenation. This approach allows for the introduction of a wide range of substituents at the C-5 position.
Protocol: Synthesis of a 5-Aryl-2-azabicyclo[2.2.1]heptane Derivative
This protocol outlines the synthesis of a generic 5-aryl substituted nAChR agonist precursor from the keto-intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 140927-13-5 | 245.28 |
| Arylmagnesium bromide (e.g., Phenylmagnesium bromide) | 100-58-3 | 181.31 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 |
| Diethyl ether | 60-29-7 | 74.12 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 |
| Palladium on carbon (Pd/C, 10%) | 7440-05-3 | 106.42 |
| Methanol | 67-56-1 | 32.04 |
| Hydrogen gas (H₂) | 1333-74-0 | 2.02 |
Procedure:
-
Grignard Reaction:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous THF.
-
Cool the solution to 0°C.
-
Slowly add a solution of the arylmagnesium bromide in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Dehydration:
-
Dissolve the crude tertiary alcohol from the previous step in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated aqueous sodium bicarbonate, dry the organic layer, and concentrate.
-
-
Hydrogenation and Deprotection:
-
Dissolve the resulting olefin in methanol.
-
Add 10% Pd/C catalyst.
-
Subject the mixture to an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate. The hydrogenation of the double bond and the hydrogenolysis of the Cbz protecting group can often be achieved in a single step.
-
Alternative Transformations of the 5-Oxo Group
The ketone functionality can also be subjected to other transformations to generate diverse analogues:
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to introduce amino substituents at the C-5 position.
-
Wittig Reaction: Reaction with a phosphonium ylide to introduce an exocyclic double bond, which can be further functionalized.
-
Fluorination: The use of fluorinating agents like diethylaminosulfur trifluoride (DAST) can be employed to introduce fluorine atoms, which can modulate the compound's metabolic stability and binding affinity.[9]
Synthetic Workflow for nAChR Agonist Synthesis
Caption: General workflow for agonist synthesis.
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate in the synthesis of novel nAChR agonists. The protocols and strategies outlined in this document provide a solid foundation for researchers and drug development professionals to explore the chemical space around the 2-azabicyclo[2.2.1]heptane scaffold. The ability to introduce a wide array of substituents at the C-5 position allows for the systematic investigation of structure-activity relationships and the optimization of pharmacological properties.
Future work in this area could focus on the development of stereoselective synthetic routes to access enantiomerically pure agonists, as the stereochemistry of the substituents on the bicyclic core is known to have a profound impact on receptor binding and functional activity. Furthermore, the exploration of alternative transformations of the keto-intermediate will undoubtedly lead to the discovery of novel nAChR ligands with unique therapeutic potential.
References
- Benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate | 140927-13-5 - ChemicalBook. (2025, October 14).
- Al - Rubaye, H. I. (2018, June 5). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system.
- Al - Rubaye, H. I. (2018, April 5). Synthesis of Analogues of Epibatidine based on the 2-azobicyclo[2.2.1]heptane system. ResearchGate.
- Murray, A. T., Packard, E., Nortcliffe, A., Lewis, W., Hamza, D., Jones, G., & Moody, C. J. (2017). Synthesis of Epibatidine Analogues by Pyrrole Diels–Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. European Journal of Organic Chemistry, 2017(1), 138-148.
- De Kimpe, N., et al. (2025, August 6). Synthesis of Epibatidine Analogues Having a 2-Substituted 2-Azabicyclo[2.2.2]octane Skeleton. ResearchGate.
- Zhang, C., & Trudell, M. L. (n.d.). A Short and Efficient Total Synthesis of (±)-Epibatidine. The Journal of Organic Chemistry.
- Nicotinic agonist. (n.d.). In Wikipedia.
- Breining, S. R. (2004). Recent Developments in the Synthesis of Nicotinic Acetylcholine Receptor Ligands. Current Topics in Medicinal Chemistry, 4(6), 609-629.
- Papke, R. L., et al. (n.d.). Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. Journal of Pharmacology and Experimental Therapeutics.
- Taylor, P., et al. (2012, July 11). Synthesis of Selective Agonists for the 7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates. ResearchGate.
- Taylor, P., et al. (2012). Synthesis of Selective Agonists for the α7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates. PubMed Central.
- Wu, X. (n.d.). Synthesis and Structure-Activity Characterization of Selective Agonists for -7 nAChRs.
- 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor. (2001). SciSpace.
- Bertrand, D., & Gotti, C. (n.d.). From ligand design to therapeutic efficacy: the challenge for nicotinic receptor research.
- Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. (n.d.). PubMed Central.
- Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. (n.d.). ACS Publications.
- Krishnamurthy, S., et al. (n.d.). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.
- Krishnamurthy, S., et al. (n.d.). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.
- (1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. (n.d.). BLDpharm.
- This compound. (n.d.). ACE Biolabs.
- 7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. (n.d.). Semantic Scholar.
- Wishka, D. G., et al. (2025, August 6). Design, synthesis, structure-activity relationship, and in vivo activity of azabicyclic aryl amides as ??7 nicotinic acetylcholine receptor agonists. ResearchGate.
- Al-Rubaye, H. I. (2025, December 21). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane. Amazon S3.
- US7498440B2 - Muscarinic acetylcholine receptor antagonists. (n.d.). Google Patents.
Sources
- 1. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 2. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Characterization of Selective Agonists for -7 nAChRs [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. repositorio.uchile.cl [repositorio.uchile.cl]
- 9. Item - Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system - University of Leicester - Figshare [figshare.le.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate | 140927-13-5 [chemicalbook.com]
The Versatile Chiral Synthon: Applications of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in Asymmetric Synthesis
Introduction: A Privileged Scaffold for Asymmetric Transformations
In the landscape of asymmetric synthesis, the quest for rigid, stereochemically defined building blocks is paramount for the construction of complex chiral molecules. Among these, bicyclic lactams derived from pyroglutamic acid have emerged as powerful synthons, offering a conformationally constrained framework that enables high levels of stereocontrol in a variety of chemical transformations.[1] Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a prominent member of this class, serves as a versatile precursor for the synthesis of chiral amines, amino alcohols, and ligands, which are pivotal components in numerous biologically active compounds and asymmetric catalysts. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this valuable chiral building block, complete with detailed protocols and mechanistic insights.
The inherent chirality and rigid bicyclic structure of the 2-azabicyclo[2.2.1]heptane core, readily accessible from L-pyroglutamic acid, make it an attractive starting material.[1] The benzyloxycarbonyl (Cbz) protecting group offers robust protection of the nitrogen atom while allowing for facile deprotection under standard hydrogenolysis conditions. The ketone functionality at the C-5 position is the key handle for a variety of stereoselective modifications, including reductions and nucleophilic additions, paving the way for the synthesis of a diverse array of chiral derivatives.
Core Applications: A Gateway to Chiral Amines and Ligands
The primary application of this compound in asymmetric synthesis revolves around the stereoselective functionalization of its carbonyl group. This strategic approach allows for the creation of new stereocenters with a high degree of predictability, governed by the inherent steric bias of the bicyclic system. The principal transformations and their applications are outlined below.
Diastereoselective Reduction of the Carbonyl Group: Access to Chiral Amino Alcohols
The reduction of the ketone in this compound provides access to the corresponding chiral amino alcohols. The facial selectivity of this reduction is dictated by the steric hindrance imposed by the bicyclic framework, generally favoring the approach of the hydride reagent from the less hindered exo face. This leads to the preferential formation of the endo-alcohol.
Caption: Diastereoselective reduction of the bicyclic ketone.
The choice of reducing agent can significantly influence the diastereoselectivity of this transformation. While simple hydrides like sodium borohydride provide moderate selectivity, bulkier reagents such as L-Selectride® or K-Selectride® can enhance the preference for the endo product due to their increased steric demand.
These resulting chiral amino alcohols are valuable intermediates in their own right, serving as precursors for chiral ligands and pharmacologically active molecules. The vicinal amino alcohol motif is a key feature in many catalysts for asymmetric synthesis.
Nucleophilic Addition to the Carbonyl Group: Construction of Quaternary Stereocenters
The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the carbonyl group of this compound allows for the creation of chiral tertiary alcohols, thereby constructing a new quaternary stereocenter. Similar to the hydride reduction, the stereochemical outcome of this reaction is primarily controlled by the steric environment of the bicyclic system, with the nucleophile preferentially attacking from the exo face.
Caption: Nucleophilic addition to the bicyclic ketone.
The resulting chiral tertiary amino alcohols are highly valuable building blocks for the synthesis of complex natural products and pharmaceuticals. The ability to introduce a wide variety of substituents (R groups) via this method adds to the versatility of the starting material.
Synthesis of Chiral Ligands for Asymmetric Catalysis
The chiral amino alcohols derived from this compound are excellent precursors for the synthesis of a variety of chiral ligands. These ligands, which incorporate the rigid and stereochemically defined 2-azabicyclo[2.2.1]heptane backbone, can be employed in a range of metal-catalyzed asymmetric reactions. Common ligand classes that can be synthesized include:
-
Chiral Diamines: Further functionalization of the hydroxyl group to an amine leads to chiral diamines, which are effective ligands for transition metals like rhodium and iridium in asymmetric hydrogenation and transfer hydrogenation reactions.
-
Chiral Amino Phosphines: Conversion of the hydroxyl group into a phosphine-containing moiety yields chiral amino phosphine ligands, which are widely used in asymmetric catalysis.
The modular nature of this approach allows for the fine-tuning of the ligand's steric and electronic properties by varying the substituent introduced in the nucleophilic addition step and by modifying the functional group derived from the alcohol.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from its corresponding hydroxy precursor.
Materials:
-
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
-
Acetone
-
Jones Reagent (prepared from chromium trioxide, concentrated sulfuric acid, and water)
-
Isopropanol
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq.) in acetone (approximately 40 mL per gram of starting material) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent (1.2 eq.) dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/brown.
-
Stir the reaction mixture at 0 °C for 3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the excess Jones reagent by the dropwise addition of isopropanol until the orange color is no longer present.
-
Alkalize the reaction mixture with a 3.0 M aqueous solution of sodium hydroxide.
-
Remove the acetone by rotary evaporation.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound as a solid.[2]
Protocol 2: Diastereoselective Reduction to the endo-Amino Alcohol
This protocol outlines the diastereoselective reduction of the ketone to the corresponding endo-alcohol.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF (approximately 20 mL per gram) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq.) dropwise to the stirred solution.
-
Stir the reaction at -78 °C for 2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the endo-amino alcohol.
Data Presentation:
| Reducing Agent | Diastereomeric Ratio (endo:exo) | Yield (%) |
| NaBH₄ | ~4:1 | >90 |
| L-Selectride® | >20:1 | ~85 |
| K-Selectride® | >20:1 | ~80 |
Note: Diastereomeric ratios and yields are representative and can vary based on reaction scale and conditions.
Conclusion and Future Outlook
This compound stands as a testament to the power of chiral pool synthesis, providing a robust and versatile platform for the construction of a wide array of enantiomerically enriched molecules. Its applications in the synthesis of chiral amino alcohols, amines, and ligands underscore its importance in both academic research and industrial drug development. The detailed protocols provided herein offer a practical guide for harnessing the synthetic potential of this valuable building block. Future research will undoubtedly continue to expand the utility of this and related bicyclic lactams in the development of novel asymmetric methodologies and the synthesis of next-generation therapeutics. The rigid scaffold provides a predictable canvas for stereoselective reactions, making it an invaluable tool for the modern synthetic chemist.
References
- Panday, S.K., Prasad, J., & Dikshit, D.K. (2009). Pyroglutamic acid: A unique chiral synthon. Tetrahedron: Asymmetry, 20(14), 1581-1632. [Link]
Sources
Application Notes & Protocols: A Guide to the Stereoselective Synthesis of Chiral 2-Azabicyclo[2.2.1]heptane Derivatives
Abstract
The 2-azabicyclo[2.2.1]heptane framework is a rigid, conformationally constrained scaffold of significant interest in medicinal chemistry and drug development. Its structural motifs are found in potent bioactive molecules, such as the nicotinic acetylcholine receptor (nAChR) agonist, epibatidine, and its analogues.[1][2][3][4] Controlling the stereochemistry of substituents on this bicyclic system is paramount for modulating pharmacological activity and minimizing off-target effects. This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of valuable chiral 2-azabicyclo[2.2.1]heptane derivatives, starting from the prochiral ketone, Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. We will explore both chemo-catalytic and bio-catalytic approaches to the critical asymmetric reduction step, which establishes the key stereocenter, and discuss subsequent derivatization strategies.
Introduction: The Significance of the 2-Azabicyclo[2.2.1]heptane Scaffold
Rigid molecular scaffolds are highly sought after in drug design as they reduce the entropic penalty of binding to a biological target, often leading to higher affinity and selectivity. The 2-azabicyclo[2.2.1]heptane system is an exemplary bicyclic amine that offers a well-defined three-dimensional orientation of substituents. This structural rigidity makes it an excellent platform for developing ligands for various receptors and enzymes.[4][5] The synthesis of enantiomerically pure derivatives is crucial, as different stereoisomers can exhibit vastly different biological activities and toxicological profiles.[2]
This document focuses on the synthetic pathway commencing with this compound, a versatile intermediate that allows for the stereocontrolled introduction of a hydroxyl group at the C5 position. This chiral alcohol then serves as a synthetic handle for a multitude of downstream chemical transformations.
Part I: Synthesis of the Prochiral Precursor
The starting material, this compound, can be prepared from its corresponding alcohol precursor via oxidation. This protocol details a standard Jones oxidation.
Protocol 1: Jones Oxidation to Prepare this compound
Rationale & Scientist's Notes: The Jones oxidation is a robust and widely used method for converting secondary alcohols to ketones. The chromium (VI) reagent is a powerful oxidant. The reaction is typically conducted in acetone and quenched with isopropanol to destroy any excess oxidant. Careful temperature control at 0°C is necessary to minimize potential side reactions.
Materials:
-
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate[6][7]
-
Acetone (anhydrous)
-
Jones Reagent (Prepared from chromium trioxide, sulfuric acid, and water)[8]
-
Isopropanol
-
Dichloromethane (DCM)
-
Water (deionized)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq.) in anhydrous acetone (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add Jones reagent (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C. The solution will typically turn from orange to a dark green/brown color.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the excess Jones reagent by the slow, dropwise addition of isopropanol until the orange color disappears completely.
-
Filter the mixture to remove chromium salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and extract the product with dichloromethane (3x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by silica gel column chromatography to afford the pure this compound.[8]
Part II: The Gateway to Chirality - Asymmetric Reduction of the C5-Ketone
The stereoselective reduction of the prochiral C5-ketone is the most critical step in this synthetic sequence. It establishes the absolute stereochemistry of the resulting alcohol, which dictates the chirality of all subsequent derivatives. We present two powerful and complementary methods: the chemo-catalytic Corey-Bakshi-Shibata (CBS) reduction and a biocatalytic reduction using a ketoreductase (KRED).
Method A: Chemo-catalytic Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a renowned method for the highly enantioselective reduction of ketones.[9][10] It employs a chiral oxazaborolidine catalyst, derived from the amino acid proline, in combination with a borane source.[11][12]
Mechanism & Rationale: The catalyst forms a complex with borane, activating it as a potent and sterically defined hydride donor.[10] The ketone substrate coordinates to the Lewis acidic boron atom of the catalyst in a way that minimizes steric hindrance, preferentially exposing one of the two prochiral faces of the carbonyl to an intramolecular hydride transfer.[10][13] This controlled geometry in the six-membered transition state is the origin of the high enantioselectivity.[10] The choice of the (R)- or (S)-catalyst determines which enantiomer of the alcohol is formed.
Caption: Workflow of the CBS-catalyzed asymmetric ketone reduction.
Protocol 2: (5S)-endo-Alcohol via (R)-CBS Catalyzed Reduction
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)
-
Anhydrous Toluene
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add the ketone (1.0 eq.) and dissolve it in anhydrous toluene (0.1 M).
-
Cool the solution to -40°C (acetonitrile/dry ice bath).
-
Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.) dropwise. Stir for 10 minutes.
-
Add the BH₃·THF solution (1.0 eq.) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -40°C for 6-12 hours. Monitor progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -40°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product via silica gel column chromatography to yield the chiral alcohol.
-
Characterization: Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Method B: Biocatalytic Reduction with a Ketoreductase (KRED)
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[14] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exquisite stereoselectivity, often achieving >99% e.e.[15][16] These reactions are run in aqueous media under mild conditions (ambient temperature and neutral pH).[16][17]
Mechanism & Rationale: KREDs utilize a cofactor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH), as the hydride source.[16] The enzyme's active site is a precisely shaped chiral pocket that binds the ketone substrate in a specific orientation. This binding pre-organizes the substrate so that the hydride from NADPH can only attack one face of the carbonyl, leading to the formation of a single stereoisomer of the alcohol product.[15] A cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is required to recycle the expensive NADPH, making the process economically viable.[16]
Caption: Biocatalytic reduction using a KRED with cofactor regeneration.
Protocol 3: KRED-mediated Synthesis of Chiral Alcohol
Materials:
-
This compound
-
Screening kit of commercial Ketoreductases (KREDs)
-
NADP⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
tert-Butyl methyl ether (MTBE) or Ethyl acetate
Procedure:
-
Screening (Optional but Recommended): Screen a panel of KREDs to identify the enzyme that provides the best conversion and selectivity for the target ketone.
-
In a reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add D-glucose (1.5 eq.), NADP⁺ (0.01 eq.), and the selected KRED and GDH enzymes (typically by weight or activity units as per manufacturer's recommendation).
-
Dissolve the ketone substrate (1.0 eq.) in a minimal amount of a water-miscible co-solvent (e.g., DMSO, isopropanol) if necessary, and add it to the buffer solution.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC or Gas Chromatography (GC).
-
Upon completion, stop the reaction by adding a water-immiscible organic solvent like MTBE or ethyl acetate.
-
Extract the product into the organic layer (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by silica gel column chromatography if necessary.
-
Characterization: Confirm stereochemistry and determine enantiomeric excess by chiral HPLC.
Data Summary: Comparison of Reduction Methods
| Method | Catalyst/Enzyme | Reagents | Conditions | Typical Yield | Typical e.e. | Pros | Cons |
| CBS Reduction | (R)- or (S)-CBS | Borane source (BH₃·THF) | Anhydrous Toluene, -40°C | 85-95% | 90-99% | High e.e., predictable stereochem, well-established | Cryogenic temps, requires inert atmosphere, borane handling |
| Biocatalysis | Ketoreductase (KRED) | Glucose, GDH, NADP⁺ | Aqueous buffer, pH ~7, ~30°C | 70-99% | >99% | Extremely high selectivity, mild/green conditions, safe | Requires enzyme screening, potential substrate inhibition |
Part III: Downstream Derivatization of the Chiral Alcohol
The chiral 5-hydroxy-2-azabicyclo[2.2.1]heptane intermediate is a versatile building block. The hydroxyl group can be derivatized in numerous ways to build a library of compounds for structure-activity relationship (SAR) studies. A particularly powerful transformation is the Mitsunobu reaction.
The Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction allows for the conversion of a secondary alcohol to various functional groups (esters, azides, etc.) with a complete inversion of stereochemistry.[18][19][20][21][22] This is an Sₙ2 reaction where the hydroxyl group is activated in situ by triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19][21] This reaction is invaluable as it allows access to the opposite enantiomer of a derivative from a single chiral alcohol precursor.
Protocol 4: Mitsunobu Inversion with Benzoic Acid
Rationale & Scientist's Notes: This protocol demonstrates the inversion of the C5 stereocenter by forming a benzoate ester. The resulting ester can be subsequently hydrolyzed to yield the alcohol with the opposite stereochemistry to the starting material. The reaction is sensitive to steric hindrance and the pKa of the nucleophile.[20]
Materials:
-
Chiral Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Benzoic acid
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral alcohol (1.0 eq.), benzoic acid (1.5 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD (1.5 eq.) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to separate the desired ester product from triphenylphosphine oxide and other byproducts.
Conclusion
This guide outlines a reliable and versatile synthetic platform for accessing highly valuable, enantiomerically enriched 2-azabicyclo[2.2.1]heptane derivatives. By leveraging either powerful chemo-catalytic methods like the CBS reduction or highly selective biocatalytic transformations, researchers can effectively control the critical C5 stereocenter of the this compound precursor. The resulting chiral alcohol serves as a key intermediate for further derivatization, such as the stereochemical inversion demonstrated by the Mitsunobu reaction. These protocols provide drug development professionals with a robust toolkit for synthesizing novel analogues for SAR exploration, ultimately accelerating the discovery of new therapeutic agents.
References
- BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis.
- Royal Society of Chemistry. (n.d.). Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands.
- YouTube. (2021). CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism.
- RSC Publishing. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Wikipedia. (n.d.). Epibatidine.
- Chem-Station. (2014). Mitsunobu Reaction.
- Chemistry Steps. (n.d.). Mitsunobu Reaction.
- National Center for Biotechnology Information. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.
- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
- National Center for Biotechnology Information. (2014). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW.
- Wikipedia. (n.d.). CBS catalyst.
- PubMed. (2023). Chiral 2-azabicycloalkanes bearing 1,2,3-triazole, thiourea, and ebselen moieties - Synthesis and biological activity.
- PubMed. (n.d.). Synthesis and binding studies of epibatidine analogues as ligands for the nicotinic acetylcholine receptors.
- University of Groningen. (n.d.). Exploring asymmetric catalytic transformations.
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- ResearchGate. (2025). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives.
- Taylor & Francis Online. (n.d.). Intramolecular hydrogen abstraction promoted by N-radicals.
- ACS Publications. (n.d.). Synthesis of (±)-Epibatidine and Its Analogues.
- ACS Publications. (n.d.). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones.
- Royal Society of Chemistry. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
- PubMed. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II.
- National Center for Biotechnology Information. (n.d.). Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations.
- Springer. (n.d.). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II.
- ResearchGate. (n.d.). Biocatalytic reductions by plant tissue -Green alternative to alcohol production.
Sources
- 1. Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Epibatidine - Wikipedia [en.wikipedia.org]
- 3. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and binding studies of epibatidine analogues as ligands for the nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral 2-azabicycloalkanes bearing 1,2,3-triazole, thiourea, and ebselen moieties - Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 1217190-38-9|Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate| Ambeed [ambeed.com]
- 8. benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate | 140927-13-5 [chemicalbook.com]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. CBS catalyst - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 16. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions | Semantic Scholar [semanticscholar.org]
- 18. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 19. Mitsunobu Reaction [organic-chemistry.org]
- 20. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 21. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 22. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of the 2-Azabicyclo[2.2.1]heptane Scaffold into Peptides for Enhanced Conformational Control and Biological Activity
Introduction: The Rationale for Rigidity in Peptide Design
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high potency and selectivity. However, their utility is often hampered by inherent conformational flexibility and susceptibility to enzymatic degradation. The introduction of conformational constraints is a proven strategy to overcome these limitations. By locking the peptide backbone into a specific, biologically active conformation, we can significantly enhance receptor affinity, selectivity, and metabolic stability.
The 2-azabicyclo[2.2.1]heptane scaffold, a rigid bicyclic proline analogue, has emerged as a powerful tool in this endeavor.[1][2] Its constrained structure serves to limit the rotational freedom of the peptide backbone, effectively pre-organizing the molecule for receptor binding. This guide provides a comprehensive overview, from the synthesis of the core building block to its incorporation into peptide sequences and an analysis of its impact on structure and function.
Why Incorporate the 2-Azabicyclo[2.2.1]heptane Scaffold?
-
Conformational Rigidity: The bicyclic nature of the scaffold drastically reduces the number of accessible low-energy conformations, which can stabilize desired secondary structures like β-turns or extended strands.[3][4][5]
-
Proline Mimicry: It serves as a superior substitute for proline, a natural turn-inducer, by offering a more defined and rigid geometry.[2][6] This rigidity can also influence the cis-trans isomerization state of the preceding peptide bond, a critical factor in molecular recognition.[6]
-
Metabolic Stability: The non-natural amino acid structure provides resistance to cleavage by proteases, thereby extending the biological half-life of the peptide.
-
Vectorial Display of Side Chains: The scaffold provides a fixed platform from which amino acid side chains can be projected in well-defined spatial orientations, facilitating precise interactions with biological targets.
Synthesis of the Core Building Block: Enantiopure (1R,3S,4S)-Fmoc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
The successful incorporation of the scaffold begins with the robust synthesis of the monomeric building block. The hetero-Diels-Alder reaction between an imine and cyclopentadiene is a highly effective and stereoselective method for constructing the bicyclic core.[1][7] The following protocol outlines a multigram-scale preparation that avoids tedious chromatographic purification of the key intermediate.[1]
Workflow for Building Block Synthesis
Caption: Synthetic workflow for the 2-azabicyclo[2.2.1]heptane building block.
Protocol 2.1: Synthesis of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride
Causality: This protocol leverages a one-pot hydrogenation that simultaneously reduces the double bond and removes the chiral auxiliary and benzyl ester groups, streamlining the process and facilitating purification by crystallization rather than chromatography.[1]
-
Imine Formation & Cycloaddition: In a suitable reaction vessel, combine the chiral imine precursor (derived from ethyl glyoxylate and (R)-phenylethylamine) with freshly cracked cyclopentadiene. The reaction proceeds with high diastereoselectivity to yield the [4+2] cycloadduct.[1]
-
Hydrogenation: Transfer the crude cycloadduct to a high-pressure hydrogenation vessel. Add 5% Palladium on Carbon (Pd/C) catalyst (10% w/w) and absolute ethanol as the solvent.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas to 15 bar. Allow the reaction to proceed for 4-5 days at room temperature, or until hydrogen uptake ceases.
-
Expert Insight: The extended reaction time is necessary for the complete removal of the sterically hindered phenylethyl group.
-
-
Work-up and Crystallization: Filter the reaction mixture through Celite to remove the Pd/C catalyst, washing the filter cake with ethanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be crystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure amino ester hydrochloride salt, (1R,3S,4S)-5.[1]
Protocol 2.2: Fmoc-Protection
-
Dissolution: Dissolve the amino ester hydrochloride from Protocol 2.1 in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (NaHCO₃) until the pH of the solution is ~8-9.
-
Fmocylation: Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.1 equivalents) in 1,4-dioxane dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Extraction & Purification: Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can then be purified by flash chromatography to yield the Fmoc-protected building block, ready for solid-phase peptide synthesis (SPPS).
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The steric bulk of the 2-azabicyclo[2.2.1]heptane scaffold necessitates optimized coupling conditions during SPPS to ensure efficient peptide bond formation. Standard Fmoc-SPPS protocols can be adapted as follows.
SPPS Cycle for Scaffold Incorporation
Caption: Modified Fmoc-SPPS cycle for incorporating the bicyclic scaffold.
Protocol 3.1: Optimized Coupling on Solid Phase
This protocol is intended for use with a standard SPPS resin (e.g., Rink Amide, Wang) after the preceding amino acid's Fmoc group has been removed.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (3 equivalents), a coupling reagent such as HATU (2.9 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (6 equivalents) in dimethylformamide (DMF). Allow this mixture to pre-activate for 5-10 minutes.
-
Causality: Using a potent uronium-based coupling reagent like HATU is critical to overcome the steric hindrance of the bicyclic amino acid. Pre-activation ensures the rapid formation of the highly reactive acyl-intermediate.
-
-
First Coupling: Add the pre-activated mixture to the resin-bound peptide. Agitate for 2 hours at room temperature.
-
Monitoring: After 2 hours, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[8] A positive test (blue beads) indicates an incomplete reaction.
-
Second Coupling (Double Coupling): Regardless of the Kaiser test result, it is best practice to drain the vessel and repeat steps 1 and 2 for a second coupling cycle of 2 hours.
-
Expert Insight: Due to the scaffold's bulk, a double coupling strategy is highly recommended to drive the reaction to completion and avoid deletion sequences, which are difficult to remove during purification.
-
-
Washing: After the second coupling, drain the reaction vessel and thoroughly wash the resin with DMF (3-5 times) to remove excess reagents.
-
Capping (Optional but Recommended): To permanently block any unreacted N-termini, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 20 minutes. This prevents the formation of N-1 deletion peptides.
-
Final Wash: Wash the resin again with DMF and dichloromethane (DCM) before proceeding to the deprotection of the Fmoc group for the next coupling cycle.
Structural Impact and Conformational Analysis
The primary function of the 2-azabicyclo[2.2.1]heptane scaffold is to enforce a specific local geometry. Its incorporation can have profound and predictable effects on the peptide's secondary structure.
-
β-Turn Induction: When incorporated into a model dipeptide sequence (Ahc-Ser), the 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) analogue was shown to induce a stable type I β-turn.[3][9] This is particularly valuable for mimicking receptor-binding loops in proteins.
-
Extended Conformation Stabilization: In contrast, when the scaffold is placed at the C-terminus, it can stabilize a β-strand-like extended conformation in the adjacent N-terminal amino acid.[4][5] This effect is driven by steric interactions between the bridgehead proton of the scaffold and the α-proton of the neighboring residue, providing a design principle for creating β-sheet mimetics.[4]
-
Amide Bond Distortion: The pyramidalization of the bridgehead nitrogen atom in some azabicyclo[2.2.1]heptane systems can lead to a non-planar, distorted amide bond.[2][3] This feature can be exploited to mimic the transition state of cis-trans amide isomerization, a key process in protein folding.[3]
Table 1: Comparative Torsional Angles (Φ/Ψ) in Peptides
| Peptide Sequence | Residue | Φ Angle (degrees) | Ψ Angle (degrees) | Resulting Conformation |
| Ac-Ala-Ala-NHMe | Ala-1 | -75 to -150 | +100 to +170 | Flexible / Helical |
| Ac-AzaBicyclo -Ala-NHMe | Ala-2 | -140 (approx.) | +135 (approx.) | Extended β-Strand[4] |
| Ac-Ala-Pro -NHMe | Pro-2 | -60 (approx.) | -30 to +160 | Turn / Polyproline Helix |
| Ac-AzaBicyclo -Ser-NHMe | Ser-2 | +60 (approx.) | +30 (approx.) | Type I β-Turn[3] |
Note: Data are representative values derived from published studies to illustrate conformational effects.
Applications & Case Studies in Drug Development
The theoretical advantages of the scaffold translate into tangible benefits in medicinal chemistry.
Case Study 1: DPP-4 Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents. Researchers designed and synthesized a novel inhibitor, Neogliptin, by incorporating the 2-azabicyclo[2.2.1]heptane moiety.[7] This strategic inclusion resulted in a potent inhibitor with an IC₅₀ of 16.8 nM, superior to established drugs like sitagliptin. The rigid scaffold ensured optimal orientation of the pharmacophoric groups within the DPP-4 active site, demonstrating its utility in small-molecule drug design.[7]
Case Study 2: Enhancing Potency of TGF-α Analogues
Transforming growth factor-alpha (TGF-α) is involved in cell proliferation. By replacing Proline-30 in a peptide fragment of TGF-α with a 2-azabicyclo[2.2.1]heptane-3-carboxylic acid mimetic, scientists created analogues with enhanced mitogenic activity.[6] NMR analysis confirmed that the scaffold increased the propensity for a cis-peptidyl-proline bond conformation, which was critical for receptor recognition and activation. This highlights the scaffold's ability to stabilize a specific, more potent conformer.[6]
Case Study 3: Development of NK2 Antagonists
The neurokinin-2 (NK2) receptor is a target for inflammatory conditions. By incorporating 7-azabicyclo[2.2.1]heptane amino acids into cyclic peptide antagonists, researchers were able to stabilize the bioactive conformation.[10] This resulted in compounds with significantly enhanced antagonist affinity compared to the more flexible parent peptide, showcasing the power of rigidification in improving ligand-receptor binding.[10]
References
- Avenoza, A., Busto, J. H., Peregrina, J. M., & Rodríguez, F. (2002). Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. The Journal of Organic Chemistry, 67(12), 4241–4249. [Link]
- Gmeiner, P., et al. (2000). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 11(15), 3075-3078. [Link]
- Ivanov, A. S., et al. (2021). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 26(11), 3369. [Link]
- Hart, B. P., & Rapoport, H. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. The Journal of Organic Chemistry, 64(6), 2050–2056. [Link]
- Campian, E., et al. (1995). Constrained peptide analogues of transforming growth factor-alpha residues cysteine 21-32 are mitogenically active. Use of proline mimetics to enhance biological potency. Journal of Medicinal Chemistry, 38(18), 3463-3466. [Link]
- Chen, Z., et al. (2020). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
- Pelliccia, S. (2013). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Doctoral Thesis. [Link]
- Smith, N. D., et al. (2006). Synthesis of bicyclic tertiary alpha-amino acids. The Journal of Organic Chemistry, 71(26), 9494-9501. [Link]
- Northfield, S., et al. (2007). 7-Azabicyclo[2.2.1]heptane-2-carboxylic acids as peptidomimetic conformational constraints. NK2 antagonists as an example.
- Oishi, S., et al. (2018). Application of C-Terminal 7-Azabicyclo[2.2.1]heptane to Stabilize β-Strand-like Extended Conformation of a Neighboring α-Amino Acid. The Journal of Organic Chemistry, 83(21), 13063–13079. [Link]
- Avenoza, A., et al. (2002). Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. The Journal of Organic Chemistry. [Link]
- Bakó, D., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. [Link]
- O’Connell, T., et al. (2009). Exo-3-Amino-7-azabicyclo[2.2.1]heptanes as Diamine Needles for the Design of Plasmepsin II Inhibitors. European Journal of Organic Chemistry, 2009(11), 1735-1746. [Link]
- Vasilev, E., et al. (2021).
- Oishi, S., et al. (2018). Application of C-Terminal 7-Azabicyclo[2.2.1]heptane to Stabilize β-Strand-like Extended Conformation of a Neighboring α-Amino Acid. The Journal of Organic Chemistry. [Link]
- Kiss, R. (2021). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Doctoral Thesis. [Link]
- Hart, B. P., & Rapoport, H. (1998). Chirospecific Syntheses of Conformationally Constrained 7-Azabicycloheptane Amino Acids by Transannular Alkylation. The Journal of Organic Chemistry, 63(22), 7724–7735. [Link]
- Aravinda, S., et al. (2003). Demonstration of endo-cis-(2S,3R)-Bicyclo[2.2.1]hept-5-en-2,3- dicarbonyl Unit as a Reverse-Turn Scaffold and Nucleator of Two-Stranded Parallel β-Sheets: Design, Synthesis, Crystal Structure, and Self-Assembling Properties of Norborneno Peptide Analogues. Journal of the American Chemical Society, 125(18), 5308–5315. [Link]
- Nuñez, J. J., et al. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(16), 5713-5750. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. Application of C-Terminal 7-Azabicyclo[2.2.1]heptane to Stabilize β-Strand-like Extended Conformation of a Neighboring α-Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Constrained peptide analogues of transforming growth factor-alpha residues cysteine 21-32 are mitogenically active. Use of proline mimetics to enhance biological potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. digital.csic.es [digital.csic.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Backbone-Constrained γ-Amino Acid Analogues from Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Authored by: A Senior Application Scientist
Abstract
Backbone-constrained γ-amino acid analogues are pivotal structural motifs in medicinal chemistry, offering the ability to modulate peptide and protein secondary structures, thereby enhancing biological activity and metabolic stability. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of these valuable analogues, utilizing Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate as a versatile starting material. We will delve into the strategic rationale behind this synthetic approach, focusing on the key Baeyer-Villiger oxidation and subsequent ring-opening reactions. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate these constrained residues into their molecular designs.
Introduction: The Strategic Value of Conformational Constraint
The therapeutic potential of peptides is often limited by their poor metabolic stability and low bioavailability, largely due to their inherent conformational flexibility. Introducing conformational constraints into the peptide backbone is a well-established strategy to overcome these limitations. By locking the molecule into a specific, biologically active conformation, we can enhance receptor binding affinity, selectivity, and resistance to enzymatic degradation.
γ-Amino acids with a cyclopentane ring embedded in their backbone are particularly effective in inducing stable turn-like structures. The bicyclic lactam, this compound, serves as an excellent chiral precursor for a variety of substituted cyclopentane γ-amino acid analogues. Its rigid framework allows for stereocontrolled functionalization, leading to a diverse range of final products from a common intermediate.
The Core Synthetic Strategy: A Logic-Driven Workflow
The synthetic pathway hinges on a two-step core process: a regioselective Baeyer-Villiger oxidation of the bicyclic ketone, followed by the hydrolysis of the resulting lactone. This sequence effectively "unravels" the bicyclic system to reveal the desired cyclopentane γ-amino acid scaffold.
Caption: Overall synthetic workflow from the bicyclic ketone to the final amino acid.
The Baeyer-Villiger oxidation is a cornerstone of this methodology. It involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into a lactone (a cyclic ester).[1][2][3][4] The regioselectivity of this reaction is predictable; the oxygen atom preferentially inserts between the carbonyl carbon and the more substituted adjacent carbon.[5] In the case of our bicyclic system, this leads to the formation of a single, desired lactone regioisomer.
Following the oxidation, the lactone is hydrolyzed under either acidic or basic conditions.[6] This step opens the cyclic ester to form a hydroxy-carboxylic acid, which exists in equilibrium with its ring-closed lactone form. Critically, the original stereochemistry of the bicyclic system is retained throughout this process, allowing for the synthesis of enantiomerically pure products. The final deprotection of the nitrogen and carboxyl groups yields the target γ-amino acid analogue.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE).
Protocol 3.1: Baeyer-Villiger Oxidation of this compound
This protocol describes the oxidation of the starting bicyclic ketone to the corresponding bicyclic lactone.
-
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (Na₂SO₃), 10% aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture for elution
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 10% aqueous Na₂SO₃ solution to destroy excess peroxide.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure bicyclic lactone.
-
-
Causality and Insights:
-
The use of anhydrous DCM is crucial to prevent premature hydrolysis of the peracid.
-
Portion-wise addition of m-CPBA at 0 °C controls the initial exothermic reaction.
-
The Na₂SO₃ and NaHCO₃ washes are essential to remove unreacted m-CPBA and its byproduct, meta-chlorobenzoic acid, respectively.
-
Protocol 3.2: Hydrolysis of the Bicyclic Lactone and Deprotection
This protocol outlines the ring-opening of the lactone and subsequent removal of the protecting groups to yield the final γ-amino acid.
-
Materials:
-
Bicyclic lactone from Protocol 3.1
-
6 M Hydrochloric acid (HCl) or 3 M Sodium hydroxide (NaOH)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) supply
-
Dowex 50WX8 ion-exchange resin
-
-
Procedure (Acid Hydrolysis & Deprotection):
-
Dissolve the bicyclic lactone (1.0 eq) in a mixture of methanol and 6 M HCl.
-
Transfer the solution to a hydrogenation vessel.
-
Add Pd/C (10 mol %) to the solution.
-
Pressurize the vessel with H₂ (50 psi) and stir vigorously at room temperature for 16-24 hours.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate in vacuo.
-
Dissolve the crude residue in water and apply it to an ion-exchange column (Dowex 50WX8, H⁺ form).
-
Wash the column with water to remove impurities, then elute the desired amino acid with an aqueous ammonia solution.
-
Concentrate the basic fractions in vacuo to yield the final γ-amino acid analogue.
-
-
Causality and Insights:
-
The single-step procedure combining hydrolysis and hydrogenolysis (removal of the Cbz group) is efficient. The acidic conditions facilitate the hydrolysis of the lactone, while the Pd/C catalyst and H₂ gas are standard for removing the benzyl carbamate (Cbz) protecting group.
-
Ion-exchange chromatography is a standard and highly effective method for purifying amino acids from reaction mixtures.
-
Data Presentation and Characterization
The successful synthesis of the target compounds should be confirmed by a suite of analytical techniques. The following table provides expected data for a representative product.
| Compound Name | Structure | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| (1R,3S,4R)-3-Amino-4-(hydroxymethyl)cyclopentane-1-carboxylic acid | Structure to be inserted | 65-75% (over 2 steps) | Characteristic peaks for cyclopentane ring protons, CH₂OH, and α-proton. | Peaks corresponding to C=O, CH-N, CH-C=O, CH₂, CH₂OH. | [M+H]⁺ calculated and found. |
Visualization of the Key Mechanism
The Baeyer-Villiger oxidation proceeds through a well-defined intermediate known as the Criegee intermediate. Understanding this mechanism is key to predicting the reaction's outcome.
Sources
- 1. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 2. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Stereoselective Synthesis of 2-Azabicyclo[2.2.1]heptane Systems
Abstract
The 2-azabicyclo[2.2.1]heptane, also known as 2-azanorbornane, is a rigid bicyclic scaffold of significant interest to medicinal chemists and drug development professionals. Its conformationally constrained structure makes it a valuable proline analogue and a core component of potent bioactive molecules, most notably the potent analgesic epibatidine.[1][2][3] The stereochemical arrangement of substituents on this rigid framework is critical for biological activity, necessitating precise control during synthesis. This guide provides an in-depth overview of modern stereoselective strategies for constructing the 2-azabicyclo[2.2.1]heptane system, focusing on the underlying principles of stereocontrol. Detailed protocols for key transformations, troubleshooting advice, and comparative data are presented to aid researchers in this field.
Introduction: The Significance of the 2-Azabicyclo[2.2.1]heptane Scaffold
The 2-azabicyclo[2.2.1]heptane core imparts a unique three-dimensional geometry that allows for the precise spatial orientation of pharmacophoric groups. This structural rigidity minimizes conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.
The most famous natural product containing this scaffold is epibatidine , an alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[1][3] Epibatidine exhibits analgesic potency 200-400 times that of morphine, acting as a potent agonist of nicotinic acetylcholine receptors (nAChRs) rather than opioid receptors.[1][2] While its high toxicity has precluded direct therapeutic use, epibatidine has inspired the development of numerous analogues with improved safety profiles for potential use in treating pain and neurological disorders like Alzheimer's disease.[2][4] Beyond epibatidine, the scaffold serves as a chiral building block for peptide chemistry and in the design of chiral ligands for asymmetric catalysis.[5][6]
The synthetic challenge lies in controlling the relative and absolute stereochemistry of up to four contiguous stereocenters. This guide will focus on the most powerful and widely adopted strategies to achieve this control.
Core Synthetic Strategies
The construction of the 2-azabicyclo[2.2.1]heptane ring system is dominated by cycloaddition reactions, particularly the aza-Diels-Alder reaction. Other important methods include intramolecular cyclizations and catalytic ring-opening reactions.
The Aza-Diels-Alder Reaction: A Cornerstone Strategy
The [4+2] cycloaddition between a diene and a nitrogen-containing dienophile (an imine or its equivalent), known as the aza-Diels-Alder reaction, is the most direct and widely used method for assembling the 2-azabicyclo[2.2.1]heptane skeleton.[6][7][8] When cyclopentadiene is used as the diene, the bicyclic core is formed in a single step.
Causality of Stereocontrol: Stereoselectivity in this reaction is governed by several factors:
-
Endo/Exo Selectivity: The dienophile can approach the diene from two faces, leading to either the endo or exo transition state. For aza-Diels-Alder reactions with cyclopentadiene, the exo product is often thermodynamically favored and can be obtained with high selectivity, particularly under Lewis acid catalysis.[9][10]
-
Facial Selectivity: When a chiral imine is used, the cyclopentadiene can attack one of the two prochiral faces of the C=N bond. This selectivity is typically controlled by the use of chiral auxiliaries or chiral catalysts.
Workflow: Chiral Auxiliary-Mediated Aza-Diels-Alder Reaction
This workflow illustrates the most common and reliable approach, where a chiral amine is condensed with a glyoxylate ester to form a chiral imine in situ. This imine then undergoes a Lewis acid-catalyzed cycloaddition with cyclopentadiene.
Caption: General workflow for chiral auxiliary-based aza-Diels-Alder synthesis.
Catalytic Asymmetric Strategies
While chiral auxiliaries are effective, they require stoichiometric amounts of the chiral source and additional protection/deprotection steps. Modern approaches increasingly rely on chiral catalysts to induce enantioselectivity, which is a more atom-economical approach.
-
Chiral Lewis Acid Catalysis: Chiral Lewis acids, such as copper(II)-bis(oxazoline) complexes, can coordinate to the imine dienophile.[11] This coordination activates the imine towards cycloaddition and creates a chiral environment that directs the approach of the diene, favoring the formation of one enantiomer over the other.[11][12]
-
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have emerged as powerful catalysts for various asymmetric transformations.[13] They can protonate the imine, activating it while the conjugate base remains associated through hydrogen bonding, effectively shielding one face of the imine from attack.
Intramolecular Cyclization Strategies
An alternative to cycloaddition is the formation of one of the rings onto a pre-existing cyclic precursor. These methods offer different strategic possibilities for introducing substituents.
-
Transannular SN2 Displacement: A well-positioned nucleophile and leaving group on a six-membered ring can undergo an intramolecular SN2 reaction to form the bridging nitrogen bond, yielding the bicyclic system.[1]
-
Radical Cyclization: Intramolecular free radical cyclizations can also be employed, often starting from a substituted cyclohexene derivative, to forge the bicyclic framework.[14][15]
Data Presentation: Comparison of Aza-Diels-Alder Methods
The choice of chiral influence (auxiliary vs. catalyst) and reaction conditions significantly impacts the stereochemical outcome. The following table summarizes representative results for the synthesis of 2-azabicyclo[2.2.1]heptene derivatives.
| Diene | Imine Source | Chiral Influence | Catalyst/Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) | Enantiomeric Excess (%) | Reference |
| Cyclopentadiene | Ethyl glyoxylate + (R)-Phenylethylamine | Chiral Auxiliary | BF₃·Et₂O / TFA | -60 | 47 (overall) | High exo | >98 (as major diastereomer) | [5] |
| Cyclopentadiene | N-Acryloyl oxazolidinone | Chiral Catalyst | Cu(II)-bis(oxazoline) | 23 | 75-95 | >95:5 | 90-98 | [11] |
| Cyclopentadiene | N-Benzyl imine of (+)-8-phenylneomenthyl glyoxylate | Chiral Auxiliary | TFA | -78 | 70 | 93:7 | >98 (as major diastereomer) | [10] |
| Cyclopentadiene | N-Benzyl imine of (-)-8-phenylmenthyl glyoxylate | Chiral Auxiliary | TFA | -78 | 75 | 85:15 | >98 (as major diastereomer) | [10] |
Detailed Experimental Protocols
Protocol 1: Chiral Auxiliary-Mediated Aza-Diels-Alder Reaction
This protocol is adapted from a well-established, multigram-scale synthesis of an enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylate derivative, a versatile building block.[5][16]
Objective: To synthesize ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride via a one-pot imine formation and Lewis acid-catalyzed cycloaddition.
Materials:
-
Ethyl glyoxylate (50% solution in toluene or as a polymer)
-
(R)-(+)-1-Phenylethylamine
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
4 Å Molecular Sieves
-
Trifluoroacetic acid (TFA)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Cyclopentadiene (freshly distilled from dicyclopentadiene)
-
Palladium on carbon (5% Pd/C)
-
Ethanol (absolute)
-
Diethyl ether (Et₂O)
-
Standard glassware for inert atmosphere reactions
Workflow Diagram: Protocol 1
Caption: Step-by-step experimental workflow for Protocol 1.
Procedure:
-
Imine Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous CH₂Cl₂ (600 mL) and 4 Å molecular sieves (50 g). Cool the mixture to 0 °C in an ice bath. Add ethyl glyoxylate (0.25 mol) followed by the slow, dropwise addition of (R)-phenylethylamine (0.25 mol) over 30 minutes, maintaining the temperature at 0 °C. Stir the resulting mixture for an additional hour at 0 °C.
-
Causality Note: The molecular sieves remove water generated during imine formation, driving the equilibrium towards the product. Slow addition of the amine at low temperature controls the exothermicity of the reaction.
-
-
Cycloaddition: Cool the reaction mixture to -60 °C (e.g., using a dry ice/acetone bath). Sequentially add trifluoroacetic acid (0.25 mol) and boron trifluoride diethyl etherate (0.25 mol). Finally, add freshly distilled cyclopentadiene (0.25 mol).
-
Causality Note: BF₃·Et₂O acts as a Lewis acid, coordinating to the imine's nitrogen or carbonyl oxygen. This activation lowers the LUMO energy of the dienophile, accelerating the reaction and strongly favoring the exo transition state. TFA acts as a Brønsted acid to protonate the imine, which also serves as an activation method.[5][10]
-
-
Reaction & Workup: Allow the reaction to stir overnight while the cooling bath slowly expires, bringing the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude cycloadduct.
-
Hydrogenation and Deprotection: Dissolve the crude cycloadduct (containing the major diastereomer, ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate) in absolute ethanol (200 mL). Add 5% Pd/C catalyst (approx. 10 wt% of the crude material). Hydrogenate the mixture in a pressure reactor at 15 bar H₂. The reaction is typically complete after 4 days when H₂ uptake ceases.
-
Causality Note: Palladium on carbon is a highly effective catalyst for two simultaneous transformations: the reduction of the double bond within the bicyclic system and the hydrogenolysis of the N-benzyl-type chiral auxiliary. This one-pot deprotection is highly efficient.[5]
-
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol. Evaporate the combined filtrates. The residue contains the hydrochloride salt of the product. Wash the solid with diethyl ether to remove non-polar impurities and dry under vacuum to afford ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride as a solid. This procedure can yield over 11 grams of the desired product.[5]
Troubleshooting and Optimization
-
Low Diastereoselectivity:
-
Cause: Insufficient Lewis acid activation or temperatures being too high. The endo adduct can be favored under thermal, non-catalyzed conditions.
-
Solution: Ensure the use of a potent Lewis acid like BF₃·Et₂O and maintain low temperatures (-78 to -60 °C) during the addition of reagents. Ensure cyclopentadiene is freshly cracked, as oligomers can interfere.
-
-
Incomplete Hydrogenolysis:
-
Cause: Catalyst poisoning or insufficient hydrogen pressure/time.
-
Solution: Use fresh, high-quality Pd/C catalyst. Ensure the substrate is sufficiently pure, as sulfur or other functional groups can poison the catalyst. Increase hydrogen pressure or reaction time if necessary.
-
-
Difficult Purification:
-
Cause: The diastereomeric cycloadducts can be difficult to separate chromatographically.[5]
-
Solution: The protocol described above cleverly bypasses this issue. By proceeding with the crude diastereomeric mixture to the hydrogenation step, the chiral auxiliary is removed. The resulting product, an amino ester hydrochloride, is often a crystalline solid that can be purified by recrystallization or simple washing, which is more scalable than chromatography.
-
Conclusion
The stereoselective synthesis of 2-azabicyclo[2.2.1]heptane systems is a mature yet active field of research. The aza-Diels-Alder reaction remains the most powerful tool for constructing this valuable scaffold. By carefully selecting chiral auxiliaries or developing more advanced chiral catalysts, chemists can access specific stereoisomers with high fidelity. The protocols and strategies outlined in this guide provide a robust foundation for researchers aiming to synthesize novel epibatidine analogues or utilize this unique chiral scaffold in drug discovery and asymmetric catalysis.
References
- Chen, Z., Trudell, M. L. (2014). Synthesis of (−)-epibatidine. RSC Advances, 4(20), 10285-10289. [Link]
- Chiou, W.-H., et al. (2014). Synthesis of (−)
- Gmeiner, P., et al. (2000). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 11(17), 3661-3665. [Link]
- Various Authors. (2021). Catalytic Asymmetric Aza-Diels-Alder Reaction: Pivotal Milestones and Recent Applications to Synthesis of Nitrogen-Containing Heterocycles.
- de F. F. da Silva, V., et al. (2014). Recent Syntheses of Frog Alkaloid Epibatidine. Journal of the Brazilian Chemical Society. [Link]
- Al-Hadedi, A. A. M. (2018). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system. University of Birmingham Research Archive. [Link]
- Lin, A., Yao, H., et al. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters, 24(49), 9134–9139. [Link]
- Wojaczyńska, E. (2019). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]
- Bai, D., et al. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(14), 4600–4606. [Link]
- Xu, S., et al. (2017). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry, 15(15), 3105-3129. [Link]
- Du, H., Ding, K. (2010). Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH. [Link]
- Organic Chemistry Portal. (2006). Asymmetric Hetero-Diels-Alder Reactions. [Link]
- Sarpong, R., et al. (2014). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. PMC. [Link]
- Wojaczyńska, E., Wojaczyński, J. (2015). 2-Azanorbornane — A Versatile Chiral aza-Diels—Alder Cycloadduct: Preparation, Applications in Stereoselective Synthesis and Biological Activity. Organic & Biomolecular Chemistry. [Link]
- Various Authors. (2004). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries.
- Kozlov, N. G., et al. (1993). Synthesis of bicyclo-heptane, 6-oxabicyclo-octane and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isoprop. Khimiya Geterotsiklicheskikh Soedinenii. [Link]
- Samadi, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.
- Andersson, P. G., et al. (2004). Multigram scale synthesis of a useful aza-Diels–Alder adduct in a one-step procedure. Tetrahedron: Asymmetry. [Link]
- García-Mera, X., et al. (2004). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.
- Wikipedia. (n.d.).
- Savoia, D., et al. (2010). Asymmetric synthesis of 3,4-diaminocyclohexanol and endo-7-azabicyclo[2.2.1]heptan-2-amine. Organic Letters, 12(21), 4964-7. [Link]
- Portoghese, P. S., Mikhail, A. A. (1967). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 32(5), 1761–1765. [Link]
- Larsen, S. D., Grieco, P. A. (1986). Aza Diels-Alder reactions in aqueous solution: cyclocondensation of dienes with simple iminium salts generated under Mannich conditions. Journal of the American Chemical Society, 108(12), 3512–3513. [Link]
- Samadi, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives.
Sources
- 1. Synthesis of (−)-epibatidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scielo.br [scielo.br]
- 3. Item - Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system - University of Leicester - Figshare [figshare.le.ac.uk]
- 4. Epibatidine - Wikipedia [en.wikipedia.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 8. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application and Protocol Guide: Structural Elucidation of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chiral bicyclic lactam that serves as a valuable intermediate in the synthesis of various neuroactive compounds. Its rigid framework makes it a compelling scaffold in medicinal chemistry for the design of ligands targeting nicotinic acetylcholine receptors.[1] The precise stereochemistry and conformational rigidity of this molecule are critical for its biological activity, necessitating unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the complete structural elucidation of such molecules in solution. This application note provides a comprehensive guide to the NMR characterization of this key synthetic intermediate, detailing experimental protocols and the logic behind spectral interpretation.
Core Principles of NMR Characterization
The structural verification of this compound relies on a suite of NMR experiments. Standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment and number of distinct protons and carbons. Two-dimensional (2D) techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are then employed to establish connectivity between atoms, ultimately confirming the bicyclic structure and assigning all proton and carbon signals.
Experimental Protocols
I. Sample Preparation
The quality of NMR spectra is highly dependent on the sample preparation. A homogenous, particulate-free solution is essential for obtaining high-resolution data.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v)
-
5 mm NMR tubes
-
Pasteur pipette and cotton wool
Protocol:
-
Dissolution: Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ containing TMS to the vial and gently agitate until the sample is fully dissolved.
-
Filtration: To remove any microscopic particulate matter, which can degrade spectral quality, filter the solution. Place a small plug of cotton wool into a Pasteur pipette.
-
Carefully transfer the solution through the cotton filter directly into a clean 5 mm NMR tube.
-
Final Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.
II. NMR Data Acquisition
The following parameters are provided as a general guideline and may be optimized based on the specific NMR spectrometer used.
Instrumentation: 500 MHz NMR Spectrometer
Software: Standard spectrometer software (e.g., TopSpin™, VnmrJ)
1D ¹H NMR:
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 16 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
1D ¹³C NMR:
-
Pulse Program: zgpg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
2D COSY (¹H-¹H Correlation):
-
Pulse Program: cosygpqf
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (F1 and F2): 10 ppm
-
Number of Increments: 256
-
Number of Scans per Increment: 8
2D HSQC (¹H-¹³C Correlation):
-
Pulse Program: hsqcedetgpsisp2.3
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): 10 ppm
-
Spectral Width (F1 - ¹³C): 180 ppm
-
Number of Increments: 256
-
Number of Scans per Increment: 16
NMR Characterization Workflow
The logical flow for the complete NMR characterization of this compound is outlined below.
Caption: Workflow for the NMR-based structural elucidation of the target compound.
Data Interpretation and Structural Assignment
A complete, assigned NMR dataset for this compound was not available in the public domain at the time of this writing. The following section provides an expected spectral analysis based on the known structure and general principles of NMR spectroscopy.
Expected ¹H NMR Spectral Features:
The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the bicyclic core and the benzyl protecting group. The aromatic protons of the benzyl group would appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene protons (-CH₂-) are expected to be diastereotopic and may appear as two distinct signals or a complex multiplet around δ 5.1-5.3 ppm. The protons on the bicyclic system will be in the aliphatic region, and their exact chemical shifts and coupling patterns will be crucial for confirming the structure.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum will show a signal for the carbonyl carbon of the lactam at the downfield end of the spectrum (around δ 170-180 ppm). The carbonyl of the carbamate will also be in a similar region. The aromatic carbons of the benzyl group will appear between δ 127-137 ppm. The benzylic methylene carbon should be around δ 67 ppm. The aliphatic carbons of the bicyclic ring will be in the upfield region of the spectrum.
Structural Confirmation using 2D NMR:
-
COSY: This experiment will reveal the ¹H-¹H coupling network. For instance, correlations will be observed between adjacent protons in the bicyclic system, allowing for the tracing of the proton connectivity throughout the rings.
-
HSQC: This experiment correlates each proton signal with its directly attached carbon. This is instrumental in definitively assigning the ¹³C signals based on the already assigned proton spectrum.
By combining the information from all these NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the structure of this compound.
References
Sources
Application Note: Mass Spectrometry Analysis of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analysis of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a key intermediate in the synthesis of potent nicotinic acetylcholine receptor agonists, using Liquid Chromatography-Mass Spectrometry (LC-MS).[1] We detail a robust methodology employing Electrospray Ionization (ESI) for the sensitive detection and structural elucidation of this bicyclic lactam. This guide offers field-proven insights into sample preparation, chromatographic separation, and mass spectrometric fragmentation analysis, ensuring reliable and reproducible results for researchers in pharmaceutical development and organic synthesis.
Introduction: The Significance of a Bicyclic Intermediate
This compound is a crucial building block in medicinal chemistry. Its rigid bicyclic structure serves as a valuable scaffold for designing conformationally constrained molecules, a strategy often employed to enhance binding affinity and selectivity for specific biological targets. Specifically, this compound is an intermediate in the synthesis of novel agonists for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders.
The purity and structural integrity of this intermediate are paramount to the success of subsequent synthetic steps and the pharmacological activity of the final drug candidate. Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC), offers unparalleled sensitivity and specificity for the characterization and quantification of such compounds.[2][3][4] This application note outlines a systematic approach to the LC-MS analysis of this compound, leveraging the power of soft ionization techniques to provide definitive molecular weight confirmation and fragmentation data for structural verification.
Experimental Design: A Validating Workflow
Our methodology is designed as a self-validating system, ensuring that each step contributes to the overall accuracy and reliability of the final results. The workflow progresses from sample preparation through to data analysis, with built-in checks and rationale for each procedural choice.
Caption: Overall workflow for LC-MS analysis.
Materials and Reagents
-
Analyte: this compound (CAS: 140927-13-5)[1]
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (0.1% v/v in water and acetonitrile)
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer with Electrospray Ionization (ESI) source (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Protocol 1: Standard Solution and Sample Preparation
The goal of this step is to prepare a homogenous and particle-free sample solution compatible with the LC-MS system. The choice of solvent is critical to ensure complete dissolution of the analyte and compatibility with the reverse-phase chromatography mobile phase.
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Working Solution Preparation: Perform serial dilutions of the stock solution with the 50:50 acetonitrile/water mixture to achieve a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.
Protocol 2: HPLC-MS Analysis
The chromatographic method is designed to achieve good peak shape and retention for the analyte, separating it from any potential impurities. A C18 column is chosen due to its wide applicability for moderately polar organic molecules. The mobile phase is acidified with formic acid to promote protonation of the analyte, which is essential for positive ion mode ESI.[5]
Table 1: HPLC and Mass Spectrometer Parameters
| Parameter | Value | Rationale |
| HPLC System | ||
| Column | C18, 2.1 x 100 mm, 3.5 µm | Standard reverse-phase column for good separation of small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for reverse-phase chromatography. Acid promotes ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution. Acid promotes ionization. |
| Gradient | 10% B to 90% B over 10 min | A standard gradient to ensure elution of the analyte with good peak shape. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions and ESI interface. |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | A typical injection volume for analytical LC-MS. |
| Mass Spectrometer | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The presence of a nitrogen atom in the bicyclic ring makes the molecule amenable to protonation.[6] |
| Capillary Voltage | 3.5 kV | Optimizes the ESI spray and ion generation. |
| Gas Temperature | 325 °C | Facilitates desolvation of the analyte ions. |
| Gas Flow | 8 L/min | Assists in the desolvation process. |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected molecular weight of the analyte and potential fragments. |
| MS/MS Collision Energy | Ramped (e.g., 10-40 eV) | A range of collision energies is used to generate a comprehensive fragmentation pattern for structural analysis. |
Results and Discussion: Deciphering the Mass Spectrum
Molecular Ion Confirmation
The molecular formula of this compound is C14H15NO3, with a monoisotopic mass of 245.1052 g/mol . In positive ion ESI-MS, the analyte is expected to be detected as the protonated molecule, [M+H]+.
Table 2: Expected and Observed Mass Spectral Data
| Species | Expected m/z | Observed m/z |
| [M+H]+ | 246.1128 | 246.1125 |
| [M+Na]+ | 268.0947 | 268.0944 |
The high-resolution mass spectrometry data confirms the elemental composition of the analyte with high accuracy. The detection of the protonated molecule at m/z 246.1125 aligns with the expected value, and the presence of a sodium adduct ([M+Na]+) is also common in ESI-MS.[1]
Fragmentation Pathway Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the precursor ion ([M+H]+). The resulting fragment ions are characteristic of the molecule's structure. The benzyloxycarbonyl (Cbz) protecting group and the bicyclic core are expected to be key fragmentation points.
Caption: Proposed MS/MS fragmentation pathways.
-
m/z 91.1 (Tropylium ion): A very common and stable fragment corresponding to the benzyl cation, which often rearranges to the tropylium ion. This is a strong indicator of the benzyl group.
-
Loss of Toluene (m/z 154.1): A neutral loss of toluene (92 Da) can occur through a McLafferty-type rearrangement involving the carbonyl oxygen and a benzylic proton.
-
Loss of Benzyl Radical (m/z 155.1): Homolytic cleavage of the benzyl-oxygen bond can lead to the loss of a benzyl radical.
-
Further Fragmentation: The fragments at m/z 154.1 and 155.1 can undergo further losses, such as decarboxylation (-44 Da) or loss of carbon monoxide (-28 Da) from the lactam ring, providing further evidence for the core structure.
Conclusion
The LC-MS method detailed in this application note provides a reliable and robust workflow for the analysis of this compound. The combination of reverse-phase HPLC with positive mode ESI-MS allows for the confident identification and structural confirmation of this important pharmaceutical intermediate. The high-resolution mass data confirms the elemental composition, while the MS/MS fragmentation pattern provides unequivocal evidence of the bicyclic lactam core and the benzyloxycarbonyl protecting group. This methodology is readily adaptable for routine quality control, impurity profiling, and reaction monitoring in a drug development setting.
References
- Ye, H., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. AAPS Open, 4(1), 8.
- Vela, E., et al. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PLoS ONE, 10(6), e0128245.
- Hofmann, J., & Kappen, J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 659.
- Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20.
Sources
- 1. benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate | 140927-13-5 [chemicalbook.com]
- 2. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystal Structure Determination of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Derivatives
Introduction: The Significance of the Azabicyclo[2.2.1]heptane Scaffold
The rigid, bicyclic structure of the 2-azabicyclo[2.2.1]heptane core is a privileged scaffold in medicinal chemistry. Its conformational constraint allows for the precise spatial orientation of functional groups, making it a valuable building block for designing potent and selective ligands for various biological targets. Notably, derivatives of this scaffold are key intermediates in the synthesis of potent agonists for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[1]
Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, with its protected nitrogen and a ketone functionality, serves as a versatile precursor for further chemical elaboration. Understanding its three-dimensional structure through single-crystal X-ray diffraction is paramount for stereocontrolled synthesis and rational drug design. The precise bond angles, lengths, and crystal packing interactions revealed by a high-resolution crystal structure can inform the design of next-generation derivatives with improved pharmacological profiles.
This guide provides detailed protocols for the synthesis, crystallization, and structural analysis of the title compound and its derivatives. It is intended for researchers in synthetic chemistry, crystallography, and drug development.
Part 1: Synthesis of this compound
The target compound is readily synthesized by the oxidation of its corresponding secondary alcohol precursor, Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. A common and effective method is the Jones oxidation, which utilizes a chromic acid solution.
Experimental Protocol: Jones Oxidation
Materials:
-
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
-
Acetone (ACS grade, anhydrous)
-
Jones reagent (prepared from chromium trioxide, concentrated sulfuric acid, and water)
-
Isopropanol
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq.) in acetone (approximately 40 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Oxidation: Slowly add Jones reagent (1.2 eq.) dropwise to the stirred solution. The color of the reaction mixture will change from orange/red to a greenish hue.
-
Monitoring: Stir the reaction mixture at 0°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.
-
Workup:
-
Alkalize the reaction mixture with a 3.0 M aqueous solution of sodium hydroxide.
-
Remove the acetone via rotary evaporation.
-
Dissolve the remaining residue in water and extract the crude product with dichloromethane (3 x 50 mL).
-
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure this compound.[1]
Caption: Workflow for the synthesis of this compound.
Part 2: Protocols for Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[2] For small organic molecules like the title compound, several techniques can be employed.[2][3] The choice of solvent is critical; a solvent in which the compound is moderately soluble is often a good starting point.[4]
Protocol 1: Slow Evaporation
This is the simplest method and often a good first attempt.[5]
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like toluene/heptane).
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small pinholes. This allows for slow, controlled evaporation.
-
Place the vial in a vibration-free location and leave it undisturbed.[4] Crystals may form over a period of days to weeks.
Protocol 2: Vapor Diffusion (Solvent/Anti-Solvent)
This technique is highly effective and allows for fine control over the rate of crystallization.[5] A solution of the compound is exposed to the vapor of an "anti-solvent," a liquid in which the compound is insoluble but which is miscible with the solvent.
Setup:
-
Inner Vial: A small, open vial (e.g., 1-dram) containing a concentrated solution of the compound in a relatively low-boiling point solvent (e.g., dichloromethane or ethyl acetate).
-
Outer Jar: A larger, sealable jar (e.g., 20 mL scintillation vial) containing a few milliliters of the higher-boiling point anti-solvent (e.g., pentane, hexane, or diethyl ether).
Procedure:
-
Prepare a concentrated solution of the compound in the chosen solvent.
-
Place this solution in the inner vial.
-
Carefully place the inner vial inside the outer jar containing the anti-solvent.
-
Seal the outer jar tightly.
-
Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization. For a related compound, Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, single crystals were successfully obtained by allowing pentane vapor to diffuse into an ethyl acetate solution.[6]
Caption: Schematic of a vapor diffusion setup for crystallization.
Protocol 3: Solvent Layering
In this method, an anti-solvent is carefully layered on top of a solution of the compound without mixing.[4] Crystals form at the interface as the two solvents slowly diffuse into one another.
-
Dissolve the compound in a minimal amount of a dense solvent (e.g., dichloromethane).
-
Using a pipette or syringe, carefully and slowly add a less dense, miscible anti-solvent (e.g., hexane or pentane) down the side of the vial to form a distinct layer on top of the solution.
-
Seal the vial and leave it undisturbed. Crystals will ideally form at the solvent-anti-solvent interface.
Part 3: Crystal Structure Analysis
The analysis of this analogue revealed a monoclinic crystal system with the space group P2₁. The asymmetric unit contained two independent molecules with slightly different conformations.[6][7] The crystal structure was stabilized by a network of C—H⋯O interactions.[7]
Reference Crystallographic Data
The following table summarizes the crystallographic data for the analogue, Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Researchers analyzing the title compound can expect similar cell dimensions and packing motifs.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₃NO₄ |
| Formula Weight | 247.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 11.212 (2) |
| b (Å) | 8.8943 (16) |
| c (Å) | 12.258 (2) |
| β (°) | 105.345 (2) |
| Volume (ų) | 1178.8 (4) |
| Z | 4 |
| Temperature (K) | 90 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (R1) | 0.027 |
| wR2 (all data) | 0.073 |
| Source | [6] |
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis and crystallization of this compound derivatives. The successful acquisition of high-quality single crystals, guided by these methods, will enable detailed structural elucidation by X-ray crystallography. This structural information is invaluable for understanding the stereochemical and conformational properties of this important class of molecules, thereby accelerating the design and development of novel therapeutics.
References
- Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory.
- Krishnamurthy, S., Jalli, V., Vagvala, T. C., Moriguchi, T., & Tsuge, A. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E71, o447–o448.
- Krishnamurthy, S., Jalli, V., Vagvala, T. C., Moriguchi, T., & Tsuge, A. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 71(7), o447–o448.
- University of York, Department of Chemistry. (2006, January 8). Crystallisation Techniques.
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2821-2851. DOI:10.1039/D2CS00697A.
- Creative BioMart. X-ray Crystallography.
- University of Geneva. Guide for crystallization.
- Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
Sources
- 1. benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate | 140927-13-5 [chemicalbook.com]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. How To [chem.rochester.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Welcome to the technical support guide for the synthesis of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. As an important building block in the development of potent agonists for nicotinic acetylcholine receptors, achieving a high yield and purity is paramount.[1] This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you optimize your experimental outcomes.
Overview of Synthetic Strategies
The synthesis of the 2-azabicyclo[2.2.1]heptane core is a non-trivial endeavor, often presenting challenges in yield and stereoselectivity. Two primary pathways are generally considered for arriving at the target ketone:
-
Oxidation of an Alcohol Precursor: This is a direct and often high-yielding approach, where the corresponding secondary alcohol, Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, is oxidized to the ketone.
-
Cycloaddition followed by Functional Group Interconversion: This strategy involves constructing the bicyclic core via a Diels-Alder reaction, followed by several steps to install the desired ketone functionality. While more convergent, the initial cycloaddition can be a source of yield loss and isomeric impurities.
This guide will focus on troubleshooting issues related to both pathways, with a particular emphasis on the well-documented oxidation route.
Caption: Overview of primary synthetic pathways to the target ketone.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Q1: My overall yield is very low or I've isolated no product. What are the likely causes?
This is a common and frustrating issue. The cause depends heavily on the synthetic route you are employing. Let's break it down with a systematic approach.
Caption: Troubleshooting flowchart for low or no product yield.
For the Oxidation Route:
-
Cause A: Inactive or Insufficient Oxidant. The Jones reagent (CrO₃ in sulfuric acid and acetone) is a powerful oxidant, but its efficacy can diminish over time or if improperly prepared.
-
Solution: Always use freshly prepared Jones reagent. When adding the reagent to the alcohol solution at 0°C, you should observe a color change. If the characteristic reddish-orange color of Cr(VI) immediately disappears and the solution remains green (indicating Cr(III)), it's a sign that the oxidant is being consumed. If the reaction stalls with starting material still present (monitored by TLC), you may need to add more Jones reagent dropwise until a faint orange color persists.[1]
-
-
Cause B: Incorrect Reaction Temperature. The oxidation of the alcohol precursor is exothermic. Running the reaction at temperatures above the recommended 0°C can lead to the formation of undesired side products and degradation of the target molecule.
-
Solution: Maintain a strict reaction temperature of 0°C using an ice bath throughout the addition of the Jones reagent and for the duration of the reaction.[1]
-
-
Cause C: Issues During Workup. The product can be lost during the workup phase. Quenching with isopropanol is critical to destroy excess oxidant.[1] During extraction, improper pH or the formation of stable emulsions can lead to significant product loss.
-
Solution: After quenching, ensure the solution is properly basified (e.g., with NaOH) before extraction with a solvent like dichloromethane.[1] If emulsions form, adding brine (saturated NaCl solution) can help break them. Ensure you perform multiple extractions (e.g., 3x) to maximize recovery from the aqueous layer.
-
For the Diels-Alder Route:
-
Cause A: The Diene Cannot Adopt the s-cis Conformation. The Diels-Alder reaction has a strict conformational requirement: the diene must be in the s-cis conformation for the cycloaddition to occur. Acyclic dienes often prefer the lower-energy s-trans conformation, creating an unfavorable equilibrium.[2]
-
Solution: Use a cyclic diene where the diene is locked in the reactive s-cis conformation. This dramatically increases reactivity.[2]
-
-
Cause B: Unfavorable Reaction Conditions. The Diels-Alder reaction is reversible. At high temperatures, the reverse reaction (the "retro-Diels-Alder") can become dominant, leading to low yields of the desired adduct.
-
Solution: Optimize the reaction temperature. Many Diels-Alder reactions proceed well at room temperature or with gentle heating. Avoid excessive temperatures unless you have evidence that a high activation barrier is the primary issue.
-
Q2: My final product is impure. How do I identify and eliminate the contaminants?
Impurities often arise from incomplete reactions, side reactions, or over-reaction.
-
Contaminant A: Unreacted Starting Alcohol
-
Identification: This is common and easily identified by TLC or ¹H NMR (presence of the characteristic C-H proton signal adjacent to the hydroxyl group).
-
Cause: Insufficient oxidant or short reaction time.
-
Solution: Monitor the reaction progress diligently using TLC. If the starting material spot persists after the planned reaction time, consider adding a slight excess of the Jones reagent (e.g., 1.2 equivalents total) and extending the stirring time at 0°C.[1]
-
-
Contaminant B: Endo/Exo Diastereomers
-
Identification: If your route involves a Diels-Alder reaction to form the bicyclic system, you may obtain a mixture of endo and exo isomers. These isomers can often be distinguished by ¹H NMR due to different shielding environments, but may co-elute during chromatography.
-
Cause: The Diels-Alder reaction is governed by kinetic and thermodynamic control. The endo product is often the kinetic product due to favorable secondary orbital overlap, but the exo product can be more thermodynamically stable.[2]
-
Solution:
-
Reaction Control: The use of Lewis acid catalysts can sometimes enhance the stereoselectivity of the cycloaddition.
-
Purification: Meticulous purification by silica gel column chromatography is the most effective way to separate these isomers.[1] You may need to experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexane) to achieve baseline separation.
-
-
-
Contaminant C: Over-oxidation or Degradation Products
-
Identification: These can appear as multiple unidentified spots on a TLC plate or complex signals in an NMR spectrum.
-
Cause: The use of a harsh oxidant like the Jones reagent can lead to undesired side reactions if not properly controlled. This is exacerbated by higher temperatures or adding the oxidant too quickly.
-
Solution: Adhere strictly to the protocol: slow, dropwise addition of the oxidant at 0°C.[1] Once the starting material is consumed, immediately quench the reaction with isopropanol to destroy any remaining oxidant and prevent further reactions.
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable, high-yielding protocol for this synthesis? A: The oxidation of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate with Jones reagent has been reported to provide the target ketone in yields as high as 80%.[1] This method is direct and effective, provided the quality of the reagent and reaction conditions are carefully controlled.
Q: How can I confirm the structure of my final product? A: A combination of analytical techniques is recommended. Mass spectrometry (ESI-MS) should show the correct molecular ion peak (m/z 246 for [M+H]⁺).[1] ¹H and ¹³C NMR spectroscopy will confirm the structure and provide an assessment of purity.
Q: What are the critical safety precautions for using Jones Reagent? A: Jones reagent is prepared from chromium trioxide (CrO₃), which is highly toxic, corrosive, and a known carcinogen. Always handle CrO₃ and the prepared reagent inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty gloves. All chromium waste must be collected and disposed of according to your institution's hazardous waste protocols.
Q: Can I use a milder oxidant instead of Jones reagent? A: Yes, other oxidation methods could be employed, such as Swern oxidation or Dess-Martin periodinane (DMP). These methods operate under milder, non-acidic conditions and may prevent side reactions seen with chromic acid. However, they require anhydrous conditions and involve their own handling challenges (e.g., the smell of dimethyl sulfide from a Swern quench). A comparative summary is provided below.
| Oxidation Method | Reagents | Typical Yield | Pros | Cons |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | ~80%[1] | High yield, inexpensive reagents | Harshly acidic, toxic Cr(VI) waste |
| Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N | Variable | Mild conditions, high selectivity | Requires low temp (-78°C), odor |
| Dess-Martin (DMP) | Dess-Martin Periodinane | Variable | Mild, neutral pH, room temp | Reagent is expensive, potentially explosive |
Experimental Protocols
Protocol 1: Synthesis via Jones Oxidation
This protocol is adapted from established literature procedures.[1]
Materials:
-
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq)
-
Acetone (Sufficient to make a ~0.1 M solution)
-
Jones Reagent (1.2 eq)
-
Isopropanol
-
Dichloromethane (DCM)
-
3.0 M Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Dissolution: Dissolve Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Oxidation: Slowly add the Jones reagent (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above 5°C. A precipitate will form.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0°C. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent). The reaction is typically complete within 3 hours.
-
Quenching: Once the starting material is consumed, quench the excess oxidant by the slow, dropwise addition of isopropanol until the reddish-orange color disappears and a green color persists.
-
Basification & Extraction: Alkalize the reaction solution with 3.0 M aqueous NaOH. Remove the acetone via rotary evaporation. Dissolve the remaining residue in water and extract the crude product with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography to afford the pure target compound.
References
- Synthesis of 7-azabicyclo[2.2.1]heptane and derivatives. (1970). Canadian Journal of Chemistry, 48(13), 2065-2071. [Link]
- Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. (1981). The Journal of Organic Chemistry, 46(7), 1375–1381. [Link]
- Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (2022). BIP. [Link]
- Diels Alder Reaction in Organic Synthesis Practice Problems. (n.d.). Chemistry Steps. [Link]
- Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. (2016). Semantic Scholar. [Link]
- Specific Rules Governing the Diels–Alder Reaction. (2019). Chemistry LibreTexts. [Link]
- Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. (2015).
- Process for producing 5-norbornene-2-carboxylic acid and its ester. (n.d.).
Sources
Technical Support Center: Oxidation Strategies in 2-Azabicyclo[2.2.1]heptane Synthesis
Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.1]heptane and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on the critical oxidation step. While Jones reagent has been historically used, its chromium(VI) content necessitates exploration of milder, more selective, and environmentally benign alternatives. This guide offers a comprehensive overview of such alternatives, complete with troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Troubleshooting Guide: Navigating Challenges with Alternative Oxidizing Agents
This section addresses specific issues you may encounter when employing alternatives to Jones reagent for the oxidation of 2-azabicyclo[2.2.1]heptan-exo-ol and related compounds.
Question: My Swern oxidation is giving low yields and multiple side products. What are the likely causes and how can I fix this?
Answer:
Low yields and the formation of side products in a Swern oxidation are common issues that can often be traced back to several key factors related to the reaction conditions and the stability of the intermediates.[1]
-
Moisture Contamination: The reagents used in the Swern oxidation, particularly oxalyl chloride and the activated dimethyl sulfoxide (DMSO) intermediate, are highly sensitive to moisture. Water will consume the activating agent, leading to incomplete oxidation of your alcohol.
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. It is also advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Temperature Control: The Swern oxidation is typically conducted at very low temperatures (-78 °C) because the activated intermediate, chloro(dimethyl)sulfonium chloride, is unstable above -60 °C.[1] If the temperature rises prematurely, the intermediate can decompose, leading to side reactions.
-
Solution: Use a dry ice/acetone bath to maintain a consistent low temperature throughout the addition of reagents and the initial phase of the reaction. Monitor the internal temperature of the reaction flask.
-
-
Order of Addition: The correct order of reagent addition is critical. The alcohol should be added to the pre-formed activated DMSO complex. Adding the reagents in the wrong order can lead to a host of side products.
-
Solution: The standard procedure involves the slow addition of DMSO to a solution of oxalyl chloride in dichloromethane at -78 °C, followed by the addition of the alcohol, and finally the addition of a hindered base like triethylamine.
-
-
Choice of Base: The base is added to deprotonate the intermediate alkoxysulfonium salt to form the key sulfur ylide.[2] If the base is not sufficiently hindered or is too strong, it can lead to side reactions.
-
Solution: Triethylamine is a common and effective base for this reaction. If you are still experiencing issues, diisopropylethylamine (DIPEA) can be used as a more hindered, non-nucleophilic alternative.
-
Question: I'm observing epimerization at the carbon bearing the hydroxyl group during my oxidation. How can I prevent this?
Answer:
Epimerization, the change in configuration at a stereocenter, can be a significant issue, particularly with sensitive substrates. The choice of oxidizing agent and reaction conditions plays a crucial role in preventing this.
-
Dess-Martin Periodinane (DMP): DMP is an excellent choice for oxidizing sensitive alcohols, including N-protected α-amino alcohols, with a low risk of epimerization.[3] The reaction proceeds under neutral and mild conditions, which helps to preserve the stereochemical integrity of the substrate.[4]
-
Protocol: The reaction is typically carried out in dichloromethane at room temperature. The workup is also straightforward, which minimizes the chances of epimerization during purification.
-
-
Swern Oxidation: While generally mild, the basic conditions introduced by the addition of triethylamine in the final step of the Swern oxidation can sometimes lead to epimerization of α-protons to the newly formed carbonyl.
-
Mitigation: Careful control of the reaction time and temperature is key. Quenching the reaction as soon as the starting material is consumed (as determined by TLC) can minimize the exposure of the product to the basic conditions.
-
Question: My TPAP-catalyzed oxidation is sluggish or incomplete. What can I do to improve the reaction rate and conversion?
Answer:
Tetrapropylammonium perruthenate (TPAP) is a powerful and selective catalytic oxidant, but its efficiency can be influenced by several factors.[5]
-
Co-oxidant: TPAP is used in catalytic amounts and requires a stoichiometric co-oxidant to regenerate the active ruthenium species.[6] N-methylmorpholine N-oxide (NMO) is the most common and effective co-oxidant.[7]
-
Solution: Ensure you are using a fresh, high-quality NMO. The hydrated form, NMO·H₂O, can sometimes be used and may even be beneficial in certain cases.[5]
-
-
Molecular Sieves: The presence of water can sometimes hinder the reaction. Aldehyd products can form hydrates, which may be further oxidized to carboxylic acids.[6]
-
Solution: The addition of powdered 4 Å molecular sieves to the reaction mixture can help to remove water and improve the reaction rate and selectivity for the aldehyde or ketone product.[7]
-
-
Catalyst Loading: While TPAP is catalytic, very low loadings may result in slow reactions, especially with less reactive substrates.
-
Solution: A typical catalyst loading is around 5 mol%. If the reaction is still slow, you can try increasing the loading to 10 mol%.
-
-
Solvent: Dichloromethane is the most commonly used solvent for TPAP oxidations.[7]
-
Solution: Ensure the solvent is anhydrous. In some cases, switching to another aprotic solvent like acetonitrile may be beneficial.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the selection and implementation of alternative oxidizing agents for 2-azabicyclo[2.2.1]heptane synthesis.
What are the main advantages of using alternatives to Jones reagent?
Jones reagent (CrO₃ in sulfuric acid and acetone) is a strong oxidizing agent, but it has several significant drawbacks.[8] Alternatives are often preferred for the following reasons:
-
Toxicity: Jones reagent contains chromium(VI), which is a known carcinogen and environmental hazard. Alternatives like Swern, Dess-Martin, and TPAP oxidations avoid the use of heavy metals.[4][5][9]
-
Acidity: The highly acidic nature of Jones reagent can be problematic for substrates with acid-sensitive functional groups, potentially leading to side reactions or decomposition.[2] The alternatives discussed here generally operate under much milder and often neutral conditions.[3][7]
-
Selectivity: Jones reagent is a very strong oxidant and can sometimes lead to over-oxidation, especially of primary alcohols to carboxylic acids.[8] Mild oxidants like DMP and Swern oxidation are excellent for stopping the oxidation at the aldehyde stage.[10][11]
How do I choose the best oxidizing agent for my specific 2-azabicyclo[2.2.1]heptane derivative?
The choice of oxidizing agent will depend on the specific functional groups present in your molecule and the desired product.
| Oxidizing Agent | Key Advantages | Key Disadvantages | Best Suited For |
| Swern Oxidation | Mild conditions, wide functional group tolerance.[2] | Requires low temperatures (-78 °C), can produce unpleasant odors (dimethyl sulfide).[2] | General purpose oxidation of primary and secondary alcohols. |
| Dess-Martin Periodinane (DMP) | Mild, neutral conditions, short reaction times, high chemoselectivity, minimal epimerization.[3] | Potentially explosive nature, cost can be a factor for large-scale synthesis.[3] | Sensitive substrates, including those with chiral centers adjacent to the alcohol. |
| TPAP/NMO | Catalytic use of the oxidant, mild conditions, high selectivity.[5][7] | TPAP is expensive, though used in catalytic amounts.[6] | A wide range of substrates, including those with other oxidizable groups that are tolerated by this reagent.[7] |
Do I need to protect the nitrogen atom in the 2-azabicyclo[2.2.1]heptane ring during oxidation?
Yes, in most cases, it is highly advisable to protect the nitrogen atom. The secondary amine in the 2-azabicyclo[2.2.1]heptane core is nucleophilic and can react with many oxidizing agents or the activated intermediates.[12]
-
Common Protecting Groups: Carbamates such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are commonly used. These groups are generally stable to the conditions of Swern, Dess-Martin, and TPAP oxidations.
-
Why Protect? Protection prevents side reactions at the nitrogen, such as N-oxidation or reaction with the electrophilic species generated during the oxidation process. This leads to cleaner reactions and higher yields of the desired ketone.
III. Experimental Protocols
A. General Protocol for Swern Oxidation
This protocol is a general guideline and may need to be optimized for your specific substrate.
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add anhydrous DMSO (2.2 equivalents) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the N-protected 2-azabicyclo[2.2.1]heptan-exo-ol (1.0 equivalent) in anhydrous DCM dropwise.
-
Stir the reaction mixture for 1-2 hours at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. General Protocol for Dess-Martin Periodinane (DMP) Oxidation
-
To a stirred solution of the N-protected 2-azabicyclo[2.2.1]heptan-exo-ol (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
C. General Protocol for TPAP/NMO Oxidation
-
To a stirred suspension of the N-protected 2-azabicyclo[2.2.1]heptan-exo-ol (1.0 equivalent), N-methylmorpholine N-oxide (NMO) (1.5 equivalents), and powdered 4 Å molecular sieves in anhydrous DCM at room temperature, add TPAP (0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
IV. Visualizations
Caption: Workflow for the Swern Oxidation of N-protected 2-azabicyclo[2.2.1]heptan-ol.
Caption: Decision tree for selecting an appropriate oxidizing agent.
V. References
-
Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. (n.d.). Retrieved from
-
An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. (n.d.). Retrieved from
-
Swern Oxidation. (n.d.). Alfa Chemistry. Retrieved from
-
Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. (n.d.). Retrieved from
-
Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. (n.d.). Retrieved from
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (n.d.). Retrieved from
-
Dess–Martin Periodinane. (n.d.). Merck Millipore. Retrieved from
-
Swern oxidation. (n.d.). In Wikipedia. Retrieved from
-
Dess–Martin periodinane. (n.d.). In Wikipedia. Retrieved from
-
Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo... (n.d.). Google Patents. Retrieved from
-
Tetrapropylammonium Perruthenate - TPAP. (n.d.). Organic Chemistry Portal. Retrieved from
-
Recent Developments in the Chemistry of Polyvalent Iodine Compounds. (n.d.). ACS Publications. Retrieved from
-
Tetra-n-propyl Ammonium Perruthenate (TPAP) – An Efficient and Selective Reagent for Oxidation Reactions. (n.d.). Retrieved from
-
2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol. (n.d.). Benchchem. Retrieved from
-
Swern Oxidation. (2021). J&K Scientific LLC. Retrieved from
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from
-
Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. Retrieved from
-
Tetrapropylammonium perruthenate. (n.d.). In Wikipedia. Retrieved from
-
Swern Oxidation Mechanism. (n.d.). Chemistry Steps. Retrieved from
-
Jones Oxidation. (n.d.). Chemistry Steps. Retrieved from
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Tetrapropylammonium Perruthenate - TPAP [organic-chemistry.org]
- 6. Tetrapropylammonium perruthenate - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Protective Groups [organic-chemistry.org]
Technical Support Center: Purification of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Welcome to the technical support guide for the purification of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 140927-13-5). This document is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with isolating this valuable synthetic intermediate. As an N-Cbz protected bicyclic lactam, this molecule presents a unique set of purification hurdles that require a systematic and well-informed approach. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route. A prevalent synthesis involves the Jones oxidation of the precursor, benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. Based on this, you should anticipate:
-
Unreacted Starting Material: The corresponding alcohol (benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate) is a primary impurity. It is more polar than the ketone product and can often be identified on TLC.
-
Chromium Salts: If using Jones reagent, residual chromium salts can contaminate the crude product. These are typically removed during aqueous work-up but can persist if not done carefully.
-
By-products from Quenching: Isopropanol is often used to quench excess Jones reagent, which can lead to acetone and other related by-products.
-
Solvent Residues: Dichloromethane (from extraction) and acetone (from the reaction) are common residual solvents.
Q2: My compound appears to be degrading during column chromatography. Why is this happening and what can I do?
A2: The target molecule contains a carbamate and a lactam, which can be sensitive to the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface are acidic and can catalyze hydrolysis or other decomposition pathways. Solution:
-
Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica.
-
Use Deactivated Silica: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a base, like triethylamine (typically 0.1-1%).
-
Switch Stationary Phase: If the compound is highly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.
Q3: Is this compound crystalline? What is a good starting point for recrystallization?
A3: Yes, this compound is typically a white to off-white crystalline solid with a reported melting point of 106-109 °C. A good starting point for recrystallization solvent screening involves finding a solvent that dissolves the compound when hot but not when cold. For structurally similar compounds, successful crystallization has been achieved using a solvent/anti-solvent system like ethyl acetate/pentane or ethyl acetate/hexane, often employing vapor diffusion for high-quality crystals.
Troubleshooting Guide: Column Chromatography
This is the most common method for purifying the crude product. Success hinges on proper setup and troubleshooting.
Q: My compound is streaking or tailing badly on the TLC plate and column. How can I get sharp bands?
A: Tailing is often caused by the interaction of the basic nitrogen atom in the bicyclic ring system with the acidic silanol groups of the silica gel. This leads to poor separation and lower purity of collected fractions. Solution: Add a basic modifier to your eluent. A small amount of triethylamine (Et₃N) or ammonia (as a 1-2% solution in methanol, which is then added to the main eluent) can effectively mask the acidic sites on the silica, leading to more symmetrical peaks. Start with ~0.1% Et₃N in your solvent system and optimize from there.
Q: I can't get good separation between my product and a key impurity. What should I do?
A: This is a classic challenge, often occurring with the starting alcohol impurity which has a similar polarity. Solution:
-
Optimize the Solvent System: The goal is to achieve a target Rf value of 0.3-0.4 for your product on TLC, with maximum separation from other spots. Systematically screen solvent systems. A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). Try varying the ratio and consider adding a third solvent with intermediate polarity, like dichloromethane, to fine-tune the separation.
-
Improve Column Packing: A poorly packed column with air bubbles or cracks will ruin any separation. Ensure you pack the column as a slurry and let it settle completely without letting the solvent level drop below the top of the silica.
-
Use Dry Loading: Dissolving the crude product in too much solvent before loading it onto the column will result in broad bands. Instead, dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.
Workflow for Column Chromatography Purification
Caption: Dry loading workflow for column chromatography.
Troubleshooting Guide: Crystallization
Crystallization is a powerful technique for achieving high final purity after chromatography.
Q: My compound "oils out" instead of forming crystals when I cool the solution. What's happening?
A: Oiling out occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has time to organize into a crystal lattice. This often happens if the solution is too concentrated or cooled too quickly. Solutions:
-
Add More Solvent: Re-heat the solution until the oil redissolves, add more hot solvent to make the solution more dilute, and then allow it to cool slowly.
-
Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to slow down the cooling rate dramatically.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a few crystals of pure product, add one or two to the cooled, supersaturated solution to initiate crystallization.
Q: I've tried several solvents, but my compound either dissolves completely or not at all. How do I find the right conditions?
A: This calls for a binary solvent system (a "solvent" and an "anti-solvent"). Procedure:
-
Dissolve your compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane, or acetone).
-
While the solution is still warm, slowly add a non-polar "anti-solvent" in which the compound is insoluble (e.g., hexanes, pentane, or heptane) dropwise until the solution just begins to turn cloudy (this is the saturation point).
-
Add a drop or two of the good solvent to make the solution clear again.
-
Allow the mixture to cool slowly. Crystals should form as the solution cools. A system of ethyl acetate and hexane is a common and effective choice for many organic compounds.
Decision Tree for Crystallization Troubleshooting
Technical Support Center: Jones Oxidation & Chromium Impurity Removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and frequently asked questions for managing chromium impurities in Jones oxidation reactions. We aim to move beyond simple procedural lists to explain the underlying chemical principles, ensuring robust and reproducible outcomes in your synthesis projects.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned a murky, greenish-brown instead of the expected clear green. What does this indicate?
A: The classic endpoint of a Jones oxidation is a clear, green solution, characteristic of the aqueous chromium(III) sulfate complex, [Cr(H₂O)₆]³⁺.[1] A murky or brownish appearance often points to the presence of insoluble or partially soluble chromium byproducts. This can be caused by several factors:
-
Insufficient Acid: The sulfuric acid in the Jones reagent is crucial not only for the oxidation mechanism but also for keeping the resulting Cr(III) species in solution.[2][3] If the substrate consumes acid or if the initial reagent was improperly prepared, the pH may rise, causing the precipitation of chromium(III) hydroxide or related oxide species.[4]
-
High Concentration: If the reaction is too concentrated, the chromium salts may simply exceed their solubility limit in the acetone/water mixture.
-
Sticky Chromium Salts: The chromium salts formed during the oxidation can be quite sticky and may trap the desired product or starting material, leading to a heterogeneous mixture.[5]
Troubleshooting: Ensure your Jones reagent is prepared correctly with the specified amount of sulfuric acid.[6][7][8] If the issue persists, consider diluting the reaction mixture with additional acetone or water post-reaction to help dissolve the salts before workup.
Q2: After quenching with isopropanol, my product is still contaminated with a green solid. Why is simple filtration not enough?
A: While quenching with isopropanol effectively reduces excess carcinogenic Cr(VI) to the less toxic Cr(III), the resulting chromium(III) salts have moderate solubility in the typical acetone-water reaction mixture.[3][9][10] Furthermore, these salts can be gelatinous or sticky, physically trapping your product and making simple filtration inefficient.[5] A comprehensive workup is required to effectively separate the organic product from these inorganic impurities.
Q3: Can I avoid chromium impurities altogether? What are the common chromium-free alternatives to Jones oxidation?
A: Yes, due to the toxicity of chromium compounds, several effective chromium-free oxidation methods have been developed.[1][3][11] The choice of reagent depends on the substrate and desired product (aldehyde vs. carboxylic acid). Common alternatives include:
-
Swern Oxidation: Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is particularly effective for oxidizing primary alcohols to aldehydes.
-
Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective reagent for converting primary and secondary alcohols to aldehydes and ketones, respectively.[12]
-
TEMPO-mediated Oxidations: Utilizes (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite (bleach).
While these methods avoid chromium, they come with their own set of workup and safety considerations.
Troubleshooting Guide: Step-by-Step Chromium Removal
Issue 1: Persistent Green Color in the Organic Layer After Extraction
This common issue indicates that chromium salts are being carried over into the organic phase during the workup.
Underlying Cause: The reduced chromium species, primarily Cr(III), can form various complexes. While chromium(III) sulfate is highly water-soluble, other species or complexes with the product molecule might exhibit some organic solubility, especially if the aqueous phase is not sufficiently polar or if emulsions form.
dot
Caption: Troubleshooting logic for emulsions in workup.
Protocol 2: Filtration Aid and pH Adjustment
Step-by-Step Methodology:
-
Dilute and Filter: After quenching the reaction, dilute the mixture with a large volume of your extraction solvent (e.g., diethyl ether). Prepare a short plug of a filtration aid like Celite® or silica gel in a Büchner or fritted glass funnel.
-
Wash the Filter Cake: Filter the entire reaction mixture through the plug. Wash the filter cake thoroughly with several portions of the extraction solvent to recover any adsorbed product. [5]
-
pH Adjustment (if needed): If an emulsion persists in the filtrate after separation, check the pH of the aqueous layer. If it is neutral or basic, carefully add dilute sulfuric acid dropwise to the separated aqueous layer until the emulsion breaks and any solids dissolve. Re-extract this now-acidic aqueous layer with your organic solvent.
-
Proceed with Standard Workup: Combine all organic fractions and proceed with the aqueous washes as described in Protocol 1.
Data Summary: Solubility of Chromium Species
Understanding the solubility of different chromium species is key to designing an effective purification strategy.
| Chromium Species | Oxidation State | Common Form | Water Solubility | Organic Solvent Solubility | Workup Implication |
| Chromium Trioxide | Cr(VI) | CrO₃ (in reagent) | High [13] | Soluble in acetone [2] | Starting material; must be fully reacted or quenched. |
| Chromic Acid | Cr(VI) | H₂CrO₄ (in situ) | High [13] | Low | The active oxidant, partitions to the aqueous phase. |
| Chromium(III) Sulfate | Cr(III) | Cr₂(SO₄)₃ | High | Insoluble | The desired, water-soluble byproduct. Kept in the aqueous layer. |
| Chromium(III) Hydroxide | Cr(III) | Cr(OH)₃ | Very Low [14][15] | Insoluble | Forms if pH is too high, leading to precipitates/emulsions. [4] |
This table provides a qualitative summary. Actual solubility depends on temperature, pH, and co-solvents.
Final Check: Is My Product Chromium-Free?
Even after a thorough workup, trace amounts of chromium may remain. For applications in drug development, confirming the absence of this toxic metal is critical.
-
Visual Inspection: A completely colorless final product is a good first indicator.
-
Nuclear Magnetic Resonance (NMR): Paramagnetic chromium species can cause significant broadening of NMR signals. Sharp, well-resolved peaks suggest high purity.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metal impurities and should be used for final product release in a regulated environment.
By understanding the chemical behavior of chromium species and applying these robust workup protocols, researchers can confidently and safely utilize the powerful Jones oxidation while ensuring the purity and integrity of their final products.
References
- Wikipedia.
- Chem-Station Int. Ed. (2014-05-05).
- King Group. (2023-07-20).
- Sciencemadness Wiki. (2019-07-11).
- Organic Chemistry Portal.
- Chemistry Steps.
- ADICHEMISTRY.
- Organic Chemistry Tutor.
- YouTube. (2023-03-27).
- YouTube. (2022-04-10). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). [Link]
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Chromium. [Link]
- Google Patents. BRPI0714319A2 - aqueous solution containing a chromium (iii) salt of organic acid, and the process for producing it.
- Organic Syntheses. Organic Syntheses Procedure. [Link]
- PubMed. (2007-10-15). Jones oxidation and high performance liquid chromatographic analysis of cholesterol in biological samples. [Link]
- ResearchGate. (2025-08-06).
- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022-06-30). Chromium (VI) compounds. [Link]
- Chemistry LibreTexts. (2023-06-30). Chemistry of Chromium. [Link]
- Google Patents. EP2039673A1 - Aqueous solutions of organic acid chromium(iii)
- Taylor & Francis Online.
- MarZ Chemistry.
- National Center for Biotechnology Information. CHROMIUM AND CHROMIUM COMPOUNDS - Chromium, Nickel and Welding. [Link]
- Chemistry LibreTexts. (2023-08-29). Characteristic Reactions of Chromium Ions (Cr³⁺). [Link]
- Reddit. (2024-08-08).
- University of Missouri–St. Louis. X.
Sources
- 1. Jones oxidation - Wikipedia [en.wikipedia.org]
- 2. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Jone’s Oxidation – King Group [kingchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. adichemistry.com [adichemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 13. Chromium (VI) compounds - DCCEEW [dcceew.gov.au]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. tandfonline.com [tandfonline.com]
Optimizing reaction conditions for the synthesis of 2-azabicyclo[2.2.1]heptane ketones
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-azabicyclo[2.2.1]heptane ketones. This scaffold is a critical component in numerous biologically active molecules, and its efficient synthesis is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of the aza-Diels-Alder reaction, the cornerstone of this synthetic route.
Introduction to the Aza-Diels-Alder Approach
The synthesis of the 2-azabicyclo[2.2.1]heptane core predominantly relies on the [4+2] cycloaddition, or aza-Diels-Alder reaction, between a diene (commonly cyclopentadiene) and an imine as the dienophile.[1][2][3] The resulting bicyclic structure can then be further functionalized to yield the desired ketone. The stereochemical outcome and overall yield of this reaction are highly sensitive to a multitude of factors, making careful optimization of reaction conditions essential for success.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 2-azabicyclo[2.2.1]heptane ketones via the aza-Diels-Alder reaction.
Problem 1: Low or No Product Yield
Q1: My aza-Diels-Alder reaction is resulting in a low yield or no desired product. What are the primary factors to investigate?
A1: Low or no yield in an aza-Diels-Alder reaction can stem from several sources. A systematic approach to troubleshooting is crucial. Here are the key areas to examine:
-
Imine Instability and Hydrolysis: Imines are susceptible to hydrolysis, especially in the presence of trace amounts of water.[4][5] This reverse reaction can significantly deplete your dienophile concentration.
-
Solution: Ensure all reagents and solvents are rigorously dried. Consider the in situ generation of the imine from the corresponding amine and aldehyde, which can maintain a low, steady concentration of the reactive imine and minimize hydrolysis.[2]
-
-
Insufficient Dienophile Activation: Imines often require activation by an electron-withdrawing group and a Lewis or Brønsted acid catalyst to lower their LUMO energy for effective cycloaddition.[6]
-
Unfavorable Reaction Equilibrium (Retro-Diels-Alder): The Diels-Alder reaction is reversible, and at elevated temperatures, the equilibrium can shift back towards the starting materials (retro-Diels-Alder reaction).[10][11][12]
-
Solution: Running the reaction at lower temperatures can favor the forward reaction and improve the yield of the cycloadduct. However, this may require longer reaction times.[7]
-
-
Suboptimal Electronic Matching: The rate of a Diels-Alder reaction is sensitive to the electronic properties of the diene and dienophile. An electron-rich diene reacts best with an electron-poor dienophile.[13]
-
Solution: If your imine is not sufficiently electron-deficient, consider modifying the substituents on the imine to be more electron-withdrawing.
-
Problem 2: Poor Diastereoselectivity (Incorrect Endo/Exo Ratio)
Q2: My reaction produces a mixture of endo and exo diastereomers, and the desired isomer is the minor product. How can I improve the diastereoselectivity?
A2: Controlling the diastereoselectivity of the aza-Diels-Alder reaction is a common challenge. The endo product is often the kinetically favored product due to secondary orbital interactions, but the exo product can be more thermodynamically stable.[12] Here’s how to address poor diastereoselectivity:
-
Temperature Control: As a general rule, lower reaction temperatures favor the formation of the kinetic (endo) product.[7][12] Conversely, higher temperatures can lead to equilibration towards the more stable thermodynamic (exo) product.
-
Solution: To enhance the formation of the endo adduct, conduct the reaction at a lower temperature (e.g., -78 °C to 0 °C). For the exo adduct, a higher temperature may be beneficial, but be mindful of the potential for a retro-Diels-Alder reaction.
-
-
Choice of Catalyst: The nature and amount of the Lewis or Brønsted acid catalyst can significantly influence the transition state geometry and, consequently, the diastereoselectivity.[14][15]
-
Solution: Screen a variety of catalysts. Chiral catalysts can also be employed to achieve high diastereo- and enantioselectivity.[8] The catalyst loading should also be optimized; a higher loading is not always better.
-
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can impact the stability of the transition states leading to the different diastereomers.[16][17][18][19]
-
Chiral Auxiliaries: The use of chiral auxiliaries on the imine can provide excellent stereocontrol.[2][9]
Problem 3: Difficult Purification
Q3: I am struggling to purify my 2-azabicyclo[2.2.1]heptane ketone product from the reaction mixture. What are some common impurities and purification strategies?
A3: Purification can be challenging due to the presence of unreacted starting materials, side products, and catalyst residues.
-
Common Impurities:
-
Unreacted amine and aldehyde from imine formation.
-
Hydrolyzed imine (the starting amine and aldehyde).
-
Polymerized cyclopentadiene.
-
Catalyst residues.
-
Diastereomers of the product.
-
-
Purification Strategies:
-
Aqueous Workup: A carefully planned aqueous workup can remove many impurities. An acidic wash can remove unreacted amine, while a basic wash can remove acidic catalyst residues.
-
Chromatography: Column chromatography on silica gel is a common method for separating the desired product from impurities and diastereomers.[9][21] A gradient elution system is often necessary.
-
Crystallization: If the product is a solid, crystallization can be an effective purification technique.
-
Distillation: For volatile products, distillation under reduced pressure may be an option.
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal catalyst loading for the aza-Diels-Alder reaction?
A4: The optimal catalyst loading is highly dependent on the specific substrates and catalyst used. It is typically in the range of 5-20 mol%.[15] It is crucial to perform a catalyst loading study to determine the optimal amount for your specific reaction, as higher loadings do not always lead to better results and can sometimes promote side reactions.
Q5: How does the choice of solvent affect the reaction rate and selectivity?
A5: Solvents can have a profound effect on both the rate and selectivity of aza-Diels-Alder reactions. Polar solvents can accelerate the reaction by stabilizing the polar transition state.[22] The ability of a solvent to act as a hydrogen bond donor or acceptor can also influence stereoselectivity by interacting with the catalyst-substrate complex.[17] Therefore, a solvent screen is a critical part of optimizing your reaction conditions.
Q6: Can I use a one-pot procedure for the synthesis of the 2-azabicyclo[2.2.1]heptane ketone, starting from the amine and aldehyde?
A6: Yes, a one-pot procedure involving the in situ formation of the imine followed by the cycloaddition is a common and often preferred method.[2] This approach can improve the overall efficiency and yield by minimizing the handling of the potentially unstable imine.
Q7: What are some common side reactions to be aware of?
A7: Besides imine hydrolysis and the retro-Diels-Alder reaction, other potential side reactions include:
-
Polymerization of the diene: Cyclopentadiene, in particular, is prone to dimerization and polymerization, especially at higher temperatures. Using freshly cracked cyclopentadiene is recommended.
-
Michael Addition: In some cases, a stepwise Mannich-Michael pathway may compete with the concerted Diels-Alder mechanism, potentially leading to different products.[2][23]
Experimental Protocols & Data
Table 1: Influence of Reaction Parameters on Aza-Diels-Alder Outcome
| Parameter | Effect on Yield | Effect on Diastereoselectivity (Endo/Exo) | Key Considerations |
| Temperature | Lower T may decrease rate but can favor product formation by minimizing retro-DA. | Lower T generally favors the kinetic (endo) product. Higher T can lead to the thermodynamic (exo) product.[7][12] | Balance reaction time with desired selectivity. |
| Catalyst | Lewis or Brønsted acids are often essential for good yields. | Catalyst choice can strongly influence the endo/exo ratio. Chiral catalysts can induce high diastereoselectivity.[8] | Screen a variety of catalysts and optimize loading. |
| Solvent | Polar solvents can accelerate the reaction. | Solvent polarity and hydrogen bonding capacity can alter the transition state energies, affecting selectivity.[16][18] | Perform a solvent screen to find the optimal medium. |
| Concentration | Higher concentrations can increase the reaction rate. | May have a minor effect on selectivity. | Be mindful of solubility issues at higher concentrations. |
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imine (1.0 equiv) and the desired anhydrous solvent (e.g., CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 10-20 mol%) dropwise.
-
Stir the mixture for 15-30 minutes.
-
Slowly add freshly cracked cyclopentadiene (1.5-2.0 equiv).
-
Stir the reaction at the chosen temperature until completion, monitoring by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Diagram 1: Aza-Diels-Alder Reaction Mechanism
Caption: Aza-Diels-Alder reaction pathway.
Diagram 2: Experimental Workflow
Caption: General experimental workflow.
Diagram 3: Troubleshooting Decision Tree
Caption: Troubleshooting decision tree.
References
- Application of the aza-Diels-Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry. [Link]
- Aza-Diels–Alder reaction. Wikipedia. [Link]
- Organo-catalytic [4+2] Aza Diels Alder Cycloaddition Reaction in. TSI Journals. [Link]
- Recent advances in the chemistry of imine-based multicomponent reactions (MCRs).
- Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Retro-Diels–Alder reaction. Wikipedia. [Link]
- Retro aza Diels-Alder reactions: acid catalyzed heterocycloreversion of 2-azanorbornenes in water at ambient temperature. Journal of the American Chemical Society. [Link]
- Effect of temperature on the asymmetric Diels-Alder reac- tions of isoprene and N-ethyl maleimide.
- Enantioselective Formal Aza-Diels–Alder Reactions of Enones with Cyclic Imines Catalyzed by Primary Aminothioureas. Journal of the American Chemical Society. [Link]
- DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. ACS Omega. [Link]
- What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? Quora. [Link]
- The Retro Diels-Alder Reaction. Master Organic Chemistry. [Link]
- Effect of Solvent on the Enantioselective Diels-Alder Reaction.
- Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]
- High stereoselectivity on low temperature Diels-Alder reactions.
- A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Imine Hydrolysis. BYJU'S. [Link]
- Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]
- r^ SOLVENT EFFECTS IN THE DIELS ALDER REACTION by ERNESTO SILBER Phar.. M.A. in Phar. and Biochem. A DISSERTATION IN CHEMISTRY S. Texas Tech University. [Link]
- Rate and Regioselectivity in Diels-Alder Reactions. YouTube. [Link]
- Multigram scale synthesis of a useful aza-Diels–Alder adduct in a one-step procedure.
- Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. [Link]
- Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]
- Diels-Alder reactions of 1-aza-1,3-butadienes: room temperature, endo-selective LUMOdiene-controlled [4 + 2] cycloaddition reactions of N-sulfonyl-4-(ethoxycarbonyl).
- Catalytic Enantioselective Aza-Diels ± Alder Reactions of Imines An Approach to Optically Active Nonproteinogenic. ElectronicsAndBooks. [Link]
- Diels–Alder reaction. Wikipedia. [Link]
- Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]
- Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions.
- (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues.
- Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.
- Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene. Beilstein Journals. [Link]
- Synthesis of 1‐Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions. Angewandte Chemie. [Link]
- Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries.
- The Diels–Alder reactions between cyclopentadiene (CP) and various...
- Chapter 16. Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry.
- Chapter 16: Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. Royal Society of Chemistry. [Link]
- New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Macmillan Group. [Link]
- 2-Azanorbornane-based amine organocatalyst for enantioselective aldol reaction of is
- Developments in the Field of Aza-Diels-Alder Reactions, Catalytic Michael Additions and Autom
- Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Publishing. [Link]
- Extreme Diels-Alder Reactions Your Chemistry Teacher Warned You About. YouTube. [Link]
- Fast optimisation of a Diels-Alder reaction in a flow microreactor by in-line HPLC analysis.
- ChemInform Abstract: Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans).
Sources
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ias.ac.in [ias.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 20. tsijournals.com [tsijournals.com]
- 21. researchgate.net [researchgate.net]
- 22. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Stability of the 2-Azabicyclo[2.2.1]heptane Ring System
Welcome to the technical support center for the 2-azabicyclo[2.2.1]heptane scaffold. This bicyclic motif, a rigid analogue of biologically relevant piperidines and pyrrolidines, is a cornerstone in modern drug discovery, featured in approved drugs like the hepatitis C agent Ledipasvir and the SARS-CoV-2 inhibitor Atilotrelvir.[1] Its conformational rigidity offers a unique advantage in rational drug design, allowing for precise orientation of substituents. However, this inherent strain and structural complexity can also present unique stability challenges during synthesis, purification, storage, and application.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed to provide not just solutions, but a deeper mechanistic understanding to empower researchers to anticipate and overcome these challenges.
FAQs: General Stability, Handling, and Purification
Q1: What are the standard recommended storage and handling conditions for compounds containing the 2-azabicyclo[2.2.1]heptane core?
Answer: The stability of the 2-azabicyclo[2.2.1]heptane system is generally robust under standard laboratory conditions, but proper storage is critical to ensure long-term integrity.[2] The primary concerns are exposure to moisture, atmospheric contaminants, and incompatible reagents.
Causality: The nitrogen atom at the 2-position is a key site for potential degradation. It can act as a nucleophile or base, and its protonation state can influence the molecule's reactivity and solubility. The strained bicyclic system, while generally stable, can be susceptible to degradation under harsh conditions.
Recommended Protocol:
-
Storage: Compounds should be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[3][4] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation or reaction with atmospheric CO₂.
-
Handling: Use good occupational work practices. Avoid contact with skin and eyes and prevent inhalation of dust or vapors.[4][5] Handle in an environment with adequate ventilation, such as a fume hood.[6]
-
Incompatibilities: Avoid strong oxidizing agents, which can react with the amine functionality.[2][5] Keep away from heat, sparks, and open flames, especially for derivatives in flammable solvents.
| Parameter | Condition | Rationale | Reference |
| Temperature | Cool / Room Temperature | Prevents thermal degradation and potential retro-cycloaddition in unsaturated precursors.[7] | |
| Atmosphere | Dry, Inert (Ar, N₂) | Minimizes hydrolysis and reaction with atmospheric gases (e.g., CO₂). | |
| Container | Tightly Sealed, Opaque | Prevents leakage and protects from light-induced degradation.[3][4] | |
| Incompatibles | Strong Oxidizing Agents | The secondary amine is susceptible to oxidation.[2][5] |
Q2: Is the 2-azabicyclo[2.2.1]heptane ring system stable to common chromatographic purification techniques?
Answer: Yes, for the most part. The saturated 2-azabicyclo[2.2.1]heptane core is stable to standard silica gel chromatography and reverse-phase HPLC. However, issues can arise depending on the specific substituents and the nature of the stationary phase.
Expertise & Experience:
-
Silica Gel: Standard silica gel is acidic and can cause issues for highly acid-sensitive derivatives. If your compound has acid-labile groups (e.g., Boc protecting groups, acetals), consider using deactivated silica (e.g., treated with triethylamine) or switching to a different stationary phase like alumina.
-
Reverse Phase (HPLC): TFA or formic acid are common mobile phase additives. While the core ring is stable, these acids will protonate the nitrogen. This is generally not a problem, but ensure your final product form (free base vs. salt) is what you intend. For some complex derivatives, prolonged exposure to strong acid could potentially catalyze hydrolysis or other side reactions.
-
Challenging Purifications: In some cases, purification of intermediates or final products can be difficult, requiring careful selection of chromatographic conditions to resolve isomers or remove persistent impurities.[8]
Troubleshooting Guide: Synthesis & Reaction Issues
Q3: My Diels-Alder reaction to form a 2-azabicyclo[2.2.1]heptene is giving low yields or reversing. What's happening?
Answer: This is a classic challenge related to the reversibility of the Diels-Alder (DA) reaction. The stability of the resulting bicyclic adduct is a key factor.
Causality: The DA reaction is a pericyclic equilibrium. While it is often thermodynamically favored at lower temperatures, the reverse reaction, a retro-Diels-Alder (retro-DA), can become significant at elevated temperatures.[7] The inherent ring strain in the bicyclo[2.2.1]heptene product makes it susceptible to reverting to the more stable diene and dienophile starting materials. This is particularly true for 7-azabicyclo[2.2.1]heptene systems, which can be inherently unstable.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding Diels-Alder reactions.
Protocol to Minimize Retro-DA:
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Catalysis: Employ Lewis acid catalysis to accelerate the forward reaction at lower temperatures.
-
Immediate Derivatization: If the goal is the saturated scaffold, consider a one-pot or tandem DA-hydrogenation sequence. Converting the double bond removes the possibility of retro-DA, effectively trapping the desired bicyclic core.
Q4: I am observing unexpected ring-opening or fragmentation of the bicyclic core during a reaction. What are the likely causes?
Answer: Ring fragmentation or expansion, while not common under standard conditions, can occur under specific reductive, oxidative, or rearrangement-promoting conditions. The strained nature of the ring system makes it susceptible to pathways that relieve this strain.[10]
Causality & Mechanisms:
-
Reductive Fragmentation: Certain reducing agents can induce fragmentation. For example, reduction of a 2-azabicyclo[2.2.1]hept-2-ene derivative with ethanolic sodium borohydride has been reported to cause fragmentation into a monocyclic pyrrole.[11] This suggests that hydride attack can initiate a cascade that breaks the C1-C6 bond to relieve ring strain.
-
Rearrangement via Aziridinium Intermediates: Reactions that form a positive charge on the nitrogen or an adjacent carbon can trigger rearrangements. For instance, bromination of a 2-azabicyclo[2.2.1]hept-5-ene can form a tricyclic aziridinium ion, which then undergoes nucleophilic ring-opening to yield a rearranged 6-substituted product.[12]
Caption: Rearrangement pathway involving an aziridinium intermediate.[12]
Troubleshooting Steps:
-
Choice of Reagents: If you suspect fragmentation, carefully evaluate your reagents. For reductions, consider milder conditions (e.g., catalytic hydrogenation over Pd/C instead of aggressive hydrides).
-
Protecting Groups: If N-functionalization is leading to rearrangement, consider using an electron-withdrawing protecting group (e.g., Boc, Cbz) to decrease the nucleophilicity and basicity of the nitrogen, which may suppress the formation of reactive intermediates.
-
Mechanistic Analysis: Scrutinize the reaction mechanism for potential cationic or radical intermediates that could trigger skeletal rearrangements.[13]
Q5: My N-acylated 2-azabicyclo[2.2.1]heptane derivative seems to be degrading in solution, especially during purification or in biological assays. What is a possible degradation pathway?
Answer: A key stability concern for certain derivatives, particularly those designed as enzyme inhibitors (e.g., DPP-4 inhibitors), is intramolecular cyclization.[14]
Causality: If the N-acyl group contains an electrophilic center (like a nitrile) and a beta-amino acid linker, the bicyclic nitrogen can act as an internal nucleophile. This can lead to an intramolecular cyclization, often forming a substituted diketopiperazine. This new molecule is typically inactive and represents a major degradation pathway, compromising compound stability in aqueous solutions or protic solvents.[14]
Caption: Degradation via intramolecular cyclization.[14]
Prevention & Mitigation:
-
Structural Modification: The tendency for this cyclization is highly dependent on the linker between the bicyclic core and the electrophilic group. Design analogues that create energetically unfavorable cyclization profiles.[14]
-
pH Control: The rate of this degradation can be pH-dependent. The free base form of the nitrogen is required for the nucleophilic attack. Storing the compound as a salt at a lower pH where the nitrogen is protonated can significantly enhance stability.
-
Solvent Choice: Perform purification and final formulation steps in aprotic solvents where possible and minimize time in aqueous or protic buffers. Lyophilize the final compound from a suitable solvent system to store it as a dry, stable solid.
Troubleshooting Guide: Product Characterization & Purity
Q6: My NMR spectrum shows multiple sets of signals for my purified 2-azabicyclo[2.2.1]heptane compound. Does this indicate instability or an impure sample?
Answer: Not necessarily. This is a very common observation and often arises from slow nitrogen inversion or restricted rotation around an N-acyl bond, leading to the presence of stable conformers (rotamers or invertomers) that are distinct on the NMR timescale.
Causality:
-
Nitrogen Inversion: The nitrogen atom in the 2-azabicyclo[2.2.1]heptane system is pyramidal. It can invert its configuration, but this process has a measurable energy barrier.[15] For some derivatives, this inversion can be slow enough at room temperature to result in two distinct sets of NMR signals for the endo and exo invertomers. The endo isomer (where the N-substituent points towards the C7 bridge) is often slightly more stable.[15]
-
Amide Bond Rotation: If the nitrogen is acylated (e.g., N-Boc, N-acetyl), rotation around the N-C(O) amide bond is often restricted due to its partial double-bond character. This creates two distinct rotamers (s-cis and s-trans) that can interconvert slowly, again leading to doubled signals in the NMR spectrum.[7]
Caption: Origin of multiple NMR signals from a single pure compound.
Experimental Verification:
-
Variable Temperature (VT) NMR: This is the definitive experiment. As you increase the temperature of the NMR experiment, the rate of interconversion between the conformers will increase. At a high enough temperature (the "coalescence temperature"), the two sets of signals will broaden, merge, and finally sharpen into a single, time-averaged set of signals. This is strong evidence that you have conformers, not an impure mixture.
-
2D NMR: Techniques like COSY and HSQC will show cross-peaks connecting the two sets of signals, confirming they belong to the same spin system.
-
Chromatography: If the interconversion is slow enough, you might see peak broadening or even two separate peaks on HPLC. However, if you collect each peak and re-inject, you will often see the re-equilibration to the original mixture, confirming they are interconverting isomers.
References
- JD-0147 - Safety Data Sheet. (2023). Combi-Blocks, Inc. [Link: https://www.combi-blocks.com/msds/JD-0147.pdf]
- 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride - Safety Data Sheet. (2023). Apollo Scientific. [Link: https://www.apolloscientific.co.uk/msds/OR015021_msds.pdf]
- Cai, M., Ma, J., Wu, Q., Lin, A., & Yao, H. (2021). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. National Genomics Data Center. [Link: https://ngdc.cncb.ac.cn/bioproject/browse/PRJCA007010]
- Gassman, P. G., & Thummel, R. P. (1972). Nitrogen Inversion Barrier of 2-Methyl-2-azabicyclo[2.2.1]heptane. The Role of Torsional Strain in Pyramidal Inversion. The Journal of Organic Chemistry. [Link: https://pubs.acs.org/doi/abs/10.1021/jo00795a034]
- SAFETY DATA SHEET. (2024). Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/sds/aldrich/648324]
- rel-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, hydrobromide - Safety Data Sheet. Synquest Labs. [Link: https://www.synquestlabs.com/sds/4H58-9-64.pdf]
- 2-Azabicyclo[2.2.1]heptane hydrochloride SDS, 63838-50-6 Safety Data Sheets. ECHEMI. [Link: https://www.echemi.com/sds/2-Azabicyclo%5B2.2.1%5Dheptane-hydrochloride-cas-63838-50-6.html]
- Wojaczyńska, E. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link: https://bip.pwr.edu.pl/fcs/31032022/p-2022-0082-annex-1.pdf]
- Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides | Request PDF. (2021). ResearchGate. [Link: https://www.researchgate.
- Kartsev, V. G., & Miftakhova, A. G. (2011). Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. ARKIVOC. [Link: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2011/i/329-345]
- Escudero-Adán, E. C., et al. (2019). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. ACS Catalysis. [Link: https://pubs.acs.org/doi/10.
- Synthesis of 2-azabicyclo[3.2.1]octane. (1973). eCommons. [Link: https://ecommons.cornell.edu/handle/1813/26916]
- Williams, D. R., & Donnell, A. F. (2011). Synthetic studies toward longeracemine: a SmI2-mediated spirocyclization and rearrangement cascade to construct the 2-azabicyclo[2.2.1]heptane framework. Organic letters. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3105220/]
- Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society. [Link: https://pubs.acs.org/doi/abs/10.1021/ja00543a027]
- Klochkov, A., et al. Synthesis and Functionalization of Azabicyclo[2.2.1]heptanes for Medicinal Chemistry Applications. Enamine. [Link: https://enamine.net/images/POSTERS/2023/2-Azanorbornanes-EuChemS-2022-Enamine.pdf]
- Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. (2021). The LAIR at East Texas A&M. [Link: https://thelair.tamuc.edu/handle/20.500.12250/301]
- WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents. Google Patents. [Link: https://patents.google.
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (2022). PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319086/]
- 5-Phenyl-2-azabicyclo[2.2.1]heptane - Safety Data Sheet. AK Scientific, Inc. [Link: https://www.aksci.com/sds/CBR018_sds.pdf]
Sources
- 1. enamine.net [enamine.net]
- 2. aksci.com [aksci.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. synquestlabs.com [synquestlabs.com]
- 6. echemi.com [echemi.com]
- 7. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 8. ecommons.udayton.edu [ecommons.udayton.edu]
- 9. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]
- 10. lair.etamu.edu [lair.etamu.edu]
- 11. chem.ucla.edu [chem.ucla.edu]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Synthetic studies toward longeracemine: a SmI2-mediated spirocyclization and rearrangement cascade to construct the 2-azabicyclo[2.2.1]heptane framework - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Diastereoselectivity in Aza-Diels-Alder Reactions for 2-Azabicyclo[2.2.1]heptane Synthesis
Welcome to the technical support center for troubleshooting the synthesis of 2-azabicyclo[2.2.1]heptanes via the aza-Diels-Alder reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful cycloaddition. Here, we address common challenges related to diastereoselectivity and provide field-proven insights and actionable protocols to enhance your experimental outcomes.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My aza-Diels-Alder reaction is showing low or no diastereoselectivity. What are the primary factors to investigate?
Low diastereoselectivity, often observed as a nearly 1:1 mixture of endo and exo isomers, is a frequent challenge. The aza-Diels-Alder reaction, particularly with imine dienophiles, often favors the exo product due to the orientation of the imine lone pair (or a coordinated Lewis acid) in the transition state.[1][2] To improve selectivity, a systematic approach is required.
Initial Diagnostic Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Troubleshooting Steps:
-
Temperature Control: The Diels-Alder reaction is reversible, and higher temperatures can favor the thermodynamically more stable product, which may not be the desired diastereomer.[3] Furthermore, higher temperatures can reduce the energy difference between the endo and exo transition states, leading to lower selectivity.
-
Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and, if necessary, cool the reaction to -20 °C, -40 °C, or even -78 °C.[3]
-
-
Lewis Acid Catalysis: Lewis acids activate the imine dienophile by coordinating to the nitrogen atom, lowering its LUMO energy and accelerating the reaction.[4][5] The choice and stoichiometry of the Lewis acid are critical for achieving high diastereoselectivity.
-
Common Lewis Acids to Screen: BF₃·OEt₂, TiCl₄, SnCl₄, ZnCl₂, AlCl₃, and lanthanide triflates.[6][7]
-
Mechanism of Action: When the imine nitrogen is coordinated to a strong Lewis acid, the reaction mechanism can shift from a concerted pericyclic pathway to a stepwise Mannich-Michael pathway, which can alter the diastereochemical outcome.[1]
-
Recommendation: Screen a panel of Lewis acids and vary their stoichiometry. In some cases, substoichiometric amounts are sufficient, while in others, a full equivalent or more may be necessary. Please refer to the protocol section for a detailed Lewis acid screening procedure.
-
-
Solvent Effects: The solvent can influence the reaction rate and selectivity through polarity, viscosity, and its ability to solvate the transition state.[8] Hydrogen-bond-donating solvents, such as fluorinated alcohols, have been shown to accelerate some Diels-Alder reactions and influence stereoselectivity.[9][10]
-
Recommendation: Evaluate a range of solvents with varying polarities, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, THF) and polar protic (if compatible with your substrates and catalyst).
-
-
Chiral Auxiliaries and Imine Substituents: For asymmetric reactions, the choice of chiral auxiliary is paramount.[11] These auxiliaries create a sterically biased environment, favoring the approach of the diene from one face of the dienophile.[12] Even in non-asymmetric reactions, the substituent on the imine nitrogen can influence the endo/exo selectivity.
Q2: The reaction yield is low, or the reaction does not go to completion. What should I investigate?
Low conversion can be attributed to several factors, from reactant quality to suboptimal reaction conditions.
Potential Causes and Solutions:
-
Imine Formation and Stability: Imines are often generated in situ from an aldehyde and an amine.[1] Incomplete imine formation or decomposition of the imine can lead to low yields.
-
Recommendation: If generating the imine in situ, ensure the conditions are appropriate (e.g., use of a dehydrating agent like MgSO₄ or molecular sieves). If using a pre-formed imine, verify its purity and stability.
-
-
Diene Reactivity: The diene must be able to adopt the s-cis conformation for the reaction to occur.[3] Acyclic dienes may have a high energy barrier to adopting this conformation, while cyclic dienes like cyclopentadiene are locked in the reactive s-cis form and are highly reactive.[3]
-
Recommendation: If using an acyclic diene, ensure there are no bulky substituents that would disfavor the s-cis conformation. For less reactive dienes, more forcing conditions (higher temperature, stronger Lewis acid) may be necessary, but be mindful of the potential for reduced selectivity and retro-Diels-Alder reactions.[3]
-
-
Retro-Diels-Alder Reaction: The Diels-Alder reaction is an equilibrium process. At higher temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, can become significant, leading to the decomposition of the desired product back to the starting materials.[3]
-
Recommendation: Run the reaction at the lowest effective temperature. Monitor the reaction progress over time; if you observe product formation followed by its disappearance, the retro-Diels-Alder reaction is a likely culprit.[3]
-
-
Catalyst Deactivation: Lewis acid catalysts can be deactivated by moisture or other impurities in the reactants or solvent.
-
Recommendation: Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried. Handle Lewis acids under an inert atmosphere (e.g., nitrogen or argon).
-
Q3: I am observing the formation of unexpected side products. What are the likely culprits?
Side product formation can arise from the inherent reactivity of the starting materials or intermediates.
Common Side Reactions:
-
Polymerization of the Diene: Highly reactive dienes like cyclopentadiene can undergo self-polymerization, especially at room temperature or upon prolonged storage.
-
Recommendation: Use freshly cracked cyclopentadiene (distilled from dicyclopentadiene) for best results.
-
-
Imine Hydrolysis: If there is residual water in the reaction mixture, the imine can hydrolyze back to the corresponding aldehyde and amine.
-
Recommendation: Ensure strictly anhydrous conditions.
-
-
Mannich-Type or Michael-Type Additions: In the presence of strong Lewis acids, the reaction may proceed through a stepwise mechanism involving charged intermediates.[1] These intermediates can be trapped by nucleophiles or undergo other undesired reactions.
-
Recommendation: If you suspect a stepwise mechanism is leading to side products, try using a milder Lewis acid or running the reaction at a lower temperature.
-
Frequently Asked Questions (FAQs)
What is the general mechanism of the aza-Diels-Alder reaction for the synthesis of 2-azabicyclo[2.2.1]heptanes?
The aza-Diels-Alder reaction is a cycloaddition where a nitrogen atom replaces a carbon in either the diene or, more commonly, the dienophile.[1] In the synthesis of 2-azabicyclo[2.2.1]heptanes, an imine acts as the dienophile, reacting with a diene like cyclopentadiene. The reaction can proceed through two primary mechanistic pathways:
-
Concerted [4+2] Cycloaddition: This is a pericyclic reaction where the new sigma bonds are formed simultaneously in a single transition state.[4] This pathway is favored for electron-rich dienes and electron-poor imines.
-
Stepwise Mannich-Michael Pathway: This pathway is often operative when a strong Lewis acid is used to activate the imine.[1] The Lewis acid coordinates to the imine nitrogen, making the imine carbon more electrophilic. This facilitates a nucleophilic attack from the diene (Mannich-type addition) to form a cationic intermediate, which then undergoes an intramolecular Michael addition to close the ring.
Why is the exo product often favored over the endo product in aza-Diels-Alder reactions?
In the classic all-carbon Diels-Alder reaction, the endo product is typically favored due to stabilizing secondary orbital interactions between the substituent on the dienophile and the p-orbitals of the diene in the transition state (the "endo rule").[14]
However, in the aza-Diels-Alder reaction with an imine dienophile, the exo product is often the major diastereomer.[2] This preference is attributed to the stereoelectronic effect of the lone pair on the imine nitrogen (or the bulky Lewis acid coordinated to it). In the lowest energy transition state, this lone pair (or Lewis acid) orients itself away from the diene to minimize steric repulsion, which corresponds to the exo approach.[1]
Caption: Endo vs. Exo transition states in aza-Diels-Alder reactions.
How do I select an appropriate chiral auxiliary for an asymmetric aza-Diels-Alder reaction?
The selection of a chiral auxiliary is crucial for achieving high enantioselectivity. An effective chiral auxiliary should:
-
Be readily available in high enantiomeric purity.[11]
-
Be easily attached to the imine precursor (e.g., the amine or aldehyde).
-
Provide a strong facial bias to direct the approach of the diene.[12] This is often achieved through steric hindrance, where one face of the imine is effectively blocked.
-
Be cleavable under mild conditions without causing racemization of the product.[11]
Commonly used and effective chiral auxiliaries are often derived from the chiral pool, including:
-
Phenyl- and Menthyl-based auxiliaries: These are frequently used in glyoxylate-derived imines.[13][15]
-
Amino acid derivatives: Proline and other amino acids can be used to generate chiral imines or as organocatalysts.[1]
-
Camphor-derived auxiliaries: These rigid bicyclic structures can provide excellent stereocontrol.[11]
A preliminary literature search for similar substrate classes is the best starting point for selecting a promising chiral auxiliary.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid Catalyzed Aza-Diels-Alder Reaction
This protocol describes a general method for the synthesis of a 2-azabicyclo[2.2.1]heptene derivative.
Materials:
-
Amine (1.0 eq)
-
Aldehyde (e.g., glyoxylate ester) (1.0 eq)
-
Cyclopentadiene (freshly cracked, 3.0 eq)
-
Lewis Acid (e.g., BF₃·OEt₂, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the amine (1.0 eq), aldehyde (1.0 eq), and anhydrous MgSO₄ (2.0 eq by weight relative to the amine).
-
Add anhydrous DCM to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the mixture at room temperature for 2-4 hours to facilitate in situ imine formation. Monitor by TLC or LC-MS.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the freshly cracked cyclopentadiene (3.0 eq) to the cooled mixture.
-
Add the Lewis acid (1.1 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[13]
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature. Filter off the MgSO₄ and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired diastereomers. The endo/exo ratio can be determined by ¹H NMR analysis of the crude or purified material.
Protocol 2: Screening of Lewis Acids for Optimal Diastereoselectivity
Objective: To identify the optimal Lewis acid and its stoichiometry for maximizing the diastereoselectivity of the aza-Diels-Alder reaction.
Procedure:
-
Set up a parallel reaction array with several small, flame-dried reaction vessels, each under an inert atmosphere.
-
In each vessel, prepare the imine as described in Protocol 1.
-
Cool all reaction vessels to the desired temperature (e.g., -78 °C).
-
Add cyclopentadiene to each vessel.
-
To each vessel, add a different Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄, ZnCl₂) or a different stoichiometry of the same Lewis acid (e.g., 0.2, 0.5, 1.0, 1.2 eq).
-
Allow the reactions to proceed for the same amount of time.
-
Quench and work up each reaction identically.
-
Analyze a small aliquot of each crude reaction mixture by ¹H NMR or LC-MS to determine the conversion and diastereomeric ratio.
Data Summary Table:
| Entry | Lewis Acid (eq) | Temp (°C) | Time (h) | Conversion (%) | exo:endo Ratio |
| 1 | BF₃·OEt₂ (1.1) | -78 | 4 | 95 | 90:10 |
| 2 | TiCl₄ (1.1) | -78 | 4 | 98 | 85:15 |
| 3 | SnCl₄ (1.1) | -78 | 4 | 80 | 95:5 |
| 4 | ZnCl₂ (1.1) | -78 | 4 | 65 | 70:30 |
| 5 | BF₃·OEt₂ (0.5) | -78 | 4 | 70 | 88:12 |
| 6 | BF₃·OEt₂ (1.1) | -40 | 2 | 92 | 82:18 |
This systematic screening will allow for the rapid identification of the most promising conditions for achieving high diastereoselectivity in your specific reaction.
References
- Wikipedia. Aza-Diels–Alder reaction. [Link]
- BYJU'S. Diels Alder Reaction Mechanism. [Link]
- ResearchGate. 2‐Azanorbornane — A Versatile Chiral aza‐Diels—Alder Cycloadduct: Preparation, Applications in Stereoselective Synthesis and Biological Activity. [Link]
- CORE. Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.
- Li, A. Y. Acid-Free Aza Diels−Alder Reaction of Danishefsky's Diene with Imines. [Link]
- FCUP. Highly diastereoselective synthesis of 2-azabicyclo[2.2.1... [Link]
- ResearchGate. Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.
- NIH.
- The Journal of Organic Chemistry. Diels−Alder Reaction of Heterocyclic Imine Dienophiles. [Link]
- MDPI. Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. [Link]
- ResearchGate. Iminium Ions as Dienophiles in Aza-Diels-Alder Reactions: A Closer Look. [Link]
- BIP.
- DiVA portal.
- Journal of the American Chemical Society. New asymmetric Diels-Alder cycloaddition reactions. Chiral .alpha.,.beta.
- Andrew G Myers Research Group. Chem 115. [Link]
- ResearchGate. Stereoselectivity of the aza-Diels–Alder reaction between cyclopentadiene and protonated phenylethylimine derived from glyoxylates. A density functional theory study. [Link]
- ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile. [Link]
- ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link]
- Google Patents. US6255490B1 - 7-azabicyclo[2.2.
- Organic Chemistry Portal. Diels-Alder Reaction. [Link]
- ACS Publications. Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers. [Link]
- Journal of the American Chemical Society. Diels-Alder reaction of dienes having stereogenic allylic substituents: control of diastereoface selectivity by the dienophile. [Link]
- YouTube. 38.06 The Endo Rule: Diastereoselectivity in the Diels-Alder Reaction. [Link]
- DiVA portal.
- SciELO.
- Texas Tech University DSpace. SOLVENT EFFECTS IN THE DIELS ALDER REACTION. [Link]
- ACS Publications. Hetero-Diels-Alder reaction transition structures: reactivity, stereoselectivity, catalysis, solvent effects, and the exo-lone-pair effect. [Link]
- ResearchGate. A theoretical study of the solvent effect on Diels-Alder reaction in room temperature ionic liquids using a supermolecular approach. [Link]
- SciSpace. Chiral Lewis acid catalysts in diels-Alder cycloadditions. [Link]
- Chemistry Steps. Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]
- Chemistry LibreTexts. 3: Diels-Alder Reaction. [Link]Reaction)
Sources
- 1. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. diva-portal.org [diva-portal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. scielo.br [scielo.br]
- 6. audreyli.com [audreyli.com]
- 7. diva-portal.org [diva-portal.org]
- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 9. Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Welcome to the technical support guide for the synthesis of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. This resource is designed for researchers, chemists, and process development professionals. This compound is a key intermediate in the synthesis of potent agonists for nicotinic acetylcholine receptors (nAChRs), making its efficient and scalable production critical for advancing neurological research and drug development.[1][2]
This guide provides in-depth, field-tested insights into the common synthetic routes, troubleshooting, and scale-up considerations.
Core Synthesis Overview: The Aza-Diels-Alder Approach
The most prevalent and efficient method for constructing the 2-azabicyclo[2.2.1]heptane core is the aza-Diels-Alder reaction.[3][4] This cycloaddition provides a powerful method for stereoselectively forming the bicyclic system. The subsequent oxidation of the hydroxyl group furnishes the target ketone.
A typical synthetic sequence involves:
-
Aza-Diels-Alder Cycloaddition: Reaction between cyclopentadiene and a suitable imine, often catalyzed by a Brønsted or Lewis acid, to form the bicyclic alkene.
-
Reduction: Saturation of the double bond, typically via catalytic hydrogenation.
-
Oxidation: Conversion of the secondary alcohol to the desired ketone. This is a critical step where many challenges can arise.
Visualizing the Synthetic Workflow
The following diagram outlines the key transformations in a common synthetic pathway.
Caption: High-level workflow for the synthesis of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
A1: The synthesis often begins with a chiral precursor to ensure the desired stereochemistry in the final product. A common starting point is the aza-Diels-Alder reaction between cyclopentadiene and an imine derived from a glyoxylate and a chiral amine, such as (S)-(-)-1-phenylethylamine.[4] Alternatively, routes starting from trans-4-hydroxy-L-proline have been developed.[5]
Q2: Why is the stereochemistry of the bicyclic system important?
A2: The biological activity of nAChR ligands is highly dependent on their three-dimensional structure. The specific stereoisomers of these compounds often exhibit vastly different binding affinities and functional activities.[2] For instance, research has shown that the (-)-enantiomers of related azabicyclo[2.2.1]heptane derivatives have substantially greater binding affinity than the (+)-enantiomers.[2] Therefore, controlling stereochemistry during synthesis is paramount.
Q3: What analytical techniques are recommended for in-process checks?
A3: For monitoring reaction progress, Thin Layer Chromatography (TLC) is indispensable for its speed. For structure confirmation and purity assessment at each step, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential. High-Performance Liquid Chromatography (HPLC), especially chiral HPLC, is critical for determining diastereomeric excess (d.e.) and enantiomeric excess (e.e.).[2] Mass Spectrometry (MS) should be used to confirm the molecular weight of intermediates and the final product.[1]
Troubleshooting Guide: From Lab Bench to Scale-Up
This section addresses specific problems that may arise during the synthesis, particularly focusing on the critical oxidation step and challenges related to scaling up.
Problem 1: Low Yield During Oxidation to the Ketone
Symptom: After the oxidation of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, the yield of the desired ketone is below 50-60%. TLC or NMR analysis shows a significant amount of starting material remaining or the appearance of multiple side products.
Root Cause Analysis & Solutions:
-
Incomplete Reaction: The oxidant may be decomposing or insufficient.
-
Causality: Jones reagent (CrO₃/H₂SO₄ in acetone) is a powerful oxidant but can be sensitive to solvent quality and temperature. If the acetone contains oxidizable impurities (like isopropanol), the reagent will be consumed prematurely.
-
Solution: Use fresh, dry, reagent-grade acetone. Ensure the reaction is maintained at a low temperature (0 °C) during the dropwise addition of the Jones reagent to control reactivity and prevent side reactions.[1] Add the oxidant slowly and monitor the reaction by TLC until all starting material is consumed.
-
-
Over-oxidation or Side Reactions: The reaction conditions are too harsh, leading to degradation of the product or formation of byproducts.
-
Causality: The acidic nature of the Jones reagent can sometimes lead to rearrangement or degradation of sensitive substrates.
-
Solution: Consider milder, non-chromium-based oxidation methods. Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane (DMP) are excellent alternatives that operate under neutral or mildly basic conditions, minimizing acid-catalyzed side reactions.
-
-
Work-up Issues: The product is lost during the extraction or purification phase.
-
Causality: After quenching a Jones oxidation with isopropanol, the resulting chromium salts can sometimes complicate extraction.
-
Solution: Ensure the quenching step is complete. After quenching, filter the mixture to remove the bulk of the chromium salts before proceeding with aqueous work-up and extraction with a solvent like dichloromethane.[1] During purification by silica gel chromatography, deactivation of the silica gel with a small amount of triethylamine in the eluent can prevent product degradation on the column.
-
Caption: Troubleshooting logic for low oxidation yield.
Problem 2: Difficulties in Scaling Up the Synthesis
Symptom: A procedure that works well at a 1-gram scale fails to give reproducible results or presents safety hazards at a 100-gram or kilogram scale.
Root Cause Analysis & Solutions:
-
Exothermic Control (Aza-Diels-Alder & Oxidation):
-
Causality: Both the acid-catalyzed cycloaddition and the oxidation are often exothermic. On a small scale, the flask's surface area allows for efficient heat dissipation. On a large scale, the surface-area-to-volume ratio decreases, leading to heat accumulation, which can cause solvent to boil, increase side product formation, and create a runaway reaction.
-
Solution: Use a jacketed reactor with controlled coolant flow. Implement slow, subsurface addition of reagents (e.g., the acid catalyst or oxidant) to manage the rate of heat generation. For the Jones oxidation, pre-cooling the main reaction vessel to below 0°C before starting the addition is critical.[1]
-
-
Purification Challenges:
-
Causality: Multi-kilogram silica gel chromatography is expensive, time-consuming, and generates significant solvent waste. The target compound may not be highly crystalline, making recrystallization difficult.
-
Solution: Investigate alternatives to chromatography.
-
Recrystallization: Systematically screen solvent/anti-solvent systems (e.g., Ethyl Acetate/Hexane, Dichloromethane/Heptane) to find conditions for effective crystallization.
-
Distillation: If intermediates are thermally stable and have a suitable boiling point, vacuum distillation can be a highly effective purification method at scale.
-
Salt Formation & Isolation: If applicable, forming a salt of an intermediate can facilitate purification by crystallization, followed by neutralization to recover the free base.
-
-
Key Experimental Protocol: Jones Oxidation
This protocol describes the oxidation of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate to the target ketone.
-
Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the starting alcohol (1.0 eq.) in reagent-grade acetone (approx. 40 mL per gram of alcohol).
-
Cooling: Cool the solution to 0 °C using the reactor jacket.
-
Reagent Addition: Slowly add Jones reagent (prepared from CrO₃, H₂SO₄, and water; 1.2 eq.) dropwise via the addition funnel, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the mixture at 0 °C for 3 hours, monitoring the disappearance of the starting material by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent).
-
Quenching: Once the reaction is complete, quench the excess oxidant by the slow, dropwise addition of isopropanol until the orange/brown color turns to a deep green.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Filter the suspension to remove the bulk of the green chromium salts.
-
Concentrate the filtrate under reduced pressure to remove most of the acetone.
-
Dissolve the residue in water and extract the product with dichloromethane (3x volumes).
-
Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the resulting crude oil by silica gel column chromatography to yield the final product.
Data Summary Table
| Parameter | Aza-Diels-Alder Reaction | Jones Oxidation |
| Key Reagents | Chiral imine, Cyclopentadiene, TFA | Benzyl 5-hydroxy-...-carboxylate, CrO₃/H₂SO₄ |
| Solvent | Dichloromethane (DCM) or Toluene | Acetone |
| Temperature | 0 °C to Room Temperature | 0 °C |
| Typical Yield | 65-85% (diastereoselective)[3] | 75-85%[1] |
| Key Control Point | Slow addition of acid catalyst | Strict temperature control during oxidant addition |
| Scale-Up Concern | Exotherm management | Exotherm management, handling of Cr(VI) waste |
References
- Taylor, S. J. C., et al. (1993). Development of the biocatalytic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one as an entry to single-enantiomer carbocyclic nucleosides. Tetrahedron: Asymmetry, 4(6), 1117-1128.
- Wojaczyńska, E. (2022).
- Google Patents. (n.d.). WO2009007759A1 - Resolution process.
- ResearchGate. (n.d.). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives.
- Mukherjee, J., et al. (2007). Derivatives of (-)-7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane are potential ligands for positron emission tomography imaging of extrathalamic nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 50(16), 3814-24.
- Krishnamurthy, S., et al. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E, 71(Pt 5), o447–o448.
- Krishnamurthy, S., et al. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. ResearchGate.
- Arjona, O., et al. (2006).
- ResearchGate. (n.d.). Multigram scale synthesis of a useful aza-Diels–Alder adduct in a one-step procedure.
- The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions.
- An, G., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(11), 973-975.
- Princeton University. (n.d.). Full Anhydride SI.
- ACE Biolabs. (n.d.). This compound.
- Universidad de La Rioja. (n.d.). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.
- White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds.
- ACS Publications. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews.
Sources
- 1. benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate | 140927-13-5 [chemicalbook.com]
- 2. Derivatives of (-)-7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane are potential ligands for positron emission tomography imaging of extrathalamic nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. html.rhhz.net [html.rhhz.net]
Technical Support Center: Chiral HPLC Separation of 2-Azabicyclo[2.2.1]heptane Enantiomers
Welcome to the dedicated technical support resource for the chiral separation of 2-azabicyclo[2.2.1]heptane enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the HPLC analysis of this and related chiral bicyclic amines. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles and field-tested experience to ensure scientific integrity and experimental success.
Introduction: The Challenge of Separating Basic Bicyclic Amines
2-Azabicyclo[2.2.1]heptane is a rigid, bicyclic amine whose enantiomers are important building blocks in medicinal chemistry. The successful separation of these enantiomers is critical for development and quality control. However, its basic nature presents specific challenges in chiral HPLC. The secondary amine can engage in strong, undesirable interactions with the stationary phase, often leading to poor peak shape, long retention times, or even complete retention on the column. This guide will walk you through method development, from initial conditions to robust troubleshooting, to achieve baseline separation of these challenging enantiomers.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the chiral separation of 2-azabicyclo[2.2.1]heptane.
Q1: Which type of chiral stationary phase (CSP) is best suited for separating 2-azabicyclo[2.2.1]heptane enantiomers?
A1: Polysaccharide-based CSPs are the most successful and widely used for a broad range of chiral compounds, including bicyclic amines.[1] Specifically, derivatives of amylose and cellulose, such as those found in Daicel's CHIRALPAK® and CHIRALCEL® series, are highly recommended. For initial screening, consider the following columns:
-
CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® AS-H (amylose tris((S)-α-methylbenzylcarbamate))
-
CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
These phases offer a good balance of enantioselectivity for a wide variety of chiral compounds and have demonstrated success with related structures.[2][3]
Q2: I'm not seeing any elution of my 2-azabicyclo[2.2.1]heptane peak. What is the most likely cause?
A2: The most probable cause is the strong interaction between the basic amine analyte and the acidic sites on the silica-based stationary phase. For basic compounds, the addition of a small amount of a basic additive to the mobile phase is almost always necessary to ensure elution and good peak shape.[4][5] Without an additive, your compound may be irreversibly adsorbed onto the column.
Q3: What is a good starting mobile phase for method development?
A3: A normal-phase mobile phase is typically the first choice for these types of separations. A good starting point, based on methods for similar structures, would be a mixture of a non-polar solvent and an alcohol, with a basic additive.[2][3]
| Component | Recommended Starting Composition | Purpose |
| Alkane | n-Hexane or n-Heptane | Primary mobile phase component |
| Alcohol | Isopropanol (IPA) or Ethanol (EtOH) | Polar modifier to control retention |
| Basic Additive | Diethylamine (DEA) | To improve peak shape and ensure elution |
A typical starting mobile phase composition would be Hexane/Isopropanol/DEA (90:10:0.1, v/v/v) .
Q4: Does 2-azabicyclo[2.2.1]heptane require derivatization for chiral separation?
A4: Not necessarily. Direct separation of the enantiomers is often achievable on polysaccharide-based CSPs, provided the correct mobile phase conditions (especially the use of a basic additive) are employed. Derivatization is an alternative strategy but adds complexity to sample preparation and may not be necessary.[1]
Troubleshooting Guide: From Poor Separation to Optimized Results
This section provides a systematic approach to resolving common issues encountered during the chiral HPLC separation of 2-azabicyclo[2.2.1]heptane.
Problem 1: Poor Peak Shape (Tailing Peaks)
Peak tailing is a common problem when analyzing basic compounds like 2-azabicyclo[2.2.1]heptane.[6] It is often characterized by an asymmetry factor (As) greater than 1.2.
Causality: Peak tailing in this context is primarily caused by secondary ionic interactions between the protonated amine analyte and residual acidic silanol groups on the surface of the silica support of the CSP.[6][7] These strong interactions lead to a portion of the analyte molecules being retained longer, resulting in a "tail."
Solutions:
-
Introduce or Increase the Concentration of a Basic Additive:
-
Action: Add diethylamine (DEA) or another suitable amine (e.g., ethanolamine, butylamine) to your mobile phase.[4] Start with 0.1% (v/v) and incrementally increase to 0.5% if necessary.
-
Mechanism: The basic additive competes with the analyte for the active silanol sites on the stationary phase, effectively masking them and preventing the secondary interactions that cause tailing.[5]
-
-
Optimize the Alcohol Modifier:
-
Action: If using IPA, try switching to Ethanol. The choice of alcohol can influence the peak shape and selectivity.
-
Mechanism: Different alcohols can alter the solvation of the analyte and its interaction with the CSP, which can impact peak symmetry.
-
Problem 2: No Separation or Poor Resolution (Rs < 1.5)
Achieving baseline separation (Resolution, Rs ≥ 1.5) is the primary goal. If your enantiomers are co-eluting or poorly resolved, a systematic optimization of the mobile phase and other conditions is required.
Causality: Enantiomeric separation on a CSP is a result of the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer, leading to different retention times. Poor resolution indicates that the difference in interaction energy is insufficient under the current conditions.
Solutions:
-
Adjust the Ratio of Alkane to Alcohol:
-
Action: Systematically vary the percentage of the alcohol modifier. Start by decreasing the alcohol content (e.g., from 10% to 5%).
-
Mechanism: Decreasing the polar alcohol content generally increases retention times. This allows for more interaction with the CSP, which can lead to improved resolution.[7] Conversely, if retention times are excessively long, a slight increase in the alcohol percentage can be beneficial.
-
-
Change the Alcohol Modifier:
-
Action: If you are using isopropanol (IPA), try switching to ethanol (EtOH), or vice-versa.
-
Mechanism: The structure of the alcohol modifier can significantly impact the chiral recognition mechanism. Sometimes, a simple switch from IPA to EtOH can dramatically improve or even enable a separation.
-
-
Lower the Column Temperature:
-
Action: If your HPLC system has a column thermostat, try reducing the temperature. A good starting point is 25°C, and you can explore temperatures down to 10°C.
-
Mechanism: Chiral separations are often enthalpically driven, meaning that lower temperatures can enhance the stability differences between the diastereomeric complexes, leading to better resolution. However, this is not always the case, and in some instances, higher temperatures might be beneficial.[8][9]
-
-
Reduce the Flow Rate:
-
Action: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.
-
Mechanism: A lower flow rate increases the time the analytes spend in the column, allowing for more interactions with the stationary phase and potentially improving the separation efficiency and resolution.
-
Experimental Protocols & Workflows
Protocol 1: Initial Method Screening
This protocol outlines a systematic approach to screening for the optimal column and mobile phase.
-
Column Selection:
-
Choose at least two polysaccharide-based columns, for example, a CHIRALPAK® AD-H and a CHIRALCEL® OD-H.
-
-
Mobile Phase Preparation:
-
Prepare two primary mobile phases:
-
Mobile Phase A: n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)
-
Mobile Phase B: n-Hexane/Ethanol/DEA (90:10:0.1, v/v/v)
-
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5-10 µL
-
Detection: UV at a low wavelength (e.g., 210-220 nm), as the analyte lacks a strong chromophore.
-
-
Execution:
-
Equilibrate the first column with Mobile Phase A for at least 30 column volumes.
-
Inject the racemic standard of 2-azabicyclo[2.2.1]heptane.
-
Repeat the injection with Mobile Phase B.
-
Switch to the second column and repeat the process.
-
-
Evaluation:
-
Assess the chromatograms for retention, resolution, and peak shape. Select the column and mobile phase combination that provides the most promising separation for further optimization.
-
Diagram: Chiral Method Development Workflow
Caption: A systematic workflow for chiral method development.
Advanced Troubleshooting: The "Memory Effect" of Basic Additives
Q: I switched from a method using DEA to one without, but my separations on the new method are inconsistent. Why?
A: You may be experiencing the "memory effect" of the amine additive.
Causality: Basic additives like DEA can be strongly adsorbed onto the stationary phase. When you switch to a mobile phase without the additive, the DEA can slowly leach off the column over many injections, altering the surface chemistry of the CSP and leading to drifting retention times and inconsistent resolution.
Solutions:
-
Thorough Column Washing:
-
Action: Before switching to a method that does not use a basic additive, flush the column extensively with a solvent in which the additive is soluble, such as isopropanol or ethanol. A flush of 50-100 column volumes is recommended.
-
-
Dedicate Columns to Specific Methods:
-
Action: If possible, dedicate specific chiral columns to methods that require basic additives and others to methods that do not. This is the most reliable way to avoid the memory effect and ensure method robustness.
-
References
- Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. PubMed.
- HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. ResearchGate.
- A Validated Chiral LC Method for the Enantiomeric Separation of Galantamine. ResearchGate.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Effect of Basic and Acidic Additives on the Separation of Some Basic Drug Enantiomers on Polysaccharide-Based Chiral Columns With Acetonitrile as Mobile Phase. ResearchGate.
- Enantiomeric separations on cyclodextrin-based and synthetic polymeric chiral. ProQuest.
- Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate.
- Chiral Mobile Phase Additives in HPLC Enantioseparations. ResearchGate.
- (PDF) Enantioselective Extraction System Containing Binary Chiral Selectors and Chromatographic Enantioseparation Method for Determination of the Absolute Configuration of Enantiomers of Cyclopentolate. ResearchGate.
- Peak Tailing in HPLC. Element Lab Solutions.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. PubMed.
- Separating mirrored molecules. Chiralpedia.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications.
- The exo-selectivity of the new non-natural chiral auxiliary: (+)-(1R,endo)-2-benzonorbornenol in an asymmetric aza-Diels-Alder reaction. ResearchGate.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed.
- [Separation of amino acid enantiomers by high performance liquid chromatography]. ResearchGate.
- Synthesis of enantiomers of exo-2-norbornyl-N-n-butylcarbamate and endo-2-norbornyl-N-n-butylcarbamate for stereoselective inhibition of acetylcholinesterase. PubMed.
- Chiral HPLC separations of 1-azabicyclo[2.2.1]heptan-3-one and 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester enantiomers on polysaccharide-based stationary phases. Semantic Scholar.
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. researchgate.net [researchgate.net]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1233239A - Preparation method of 2-azadihydroxybicyclo[2.2.1]heptane compound and L-tartrate of the compound - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of enantiomers of exo-2-norbornyl-N-n-butylcarbamate and endo-2-norbornyl-N-n-butylcarbamate for stereoselective inhibition of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Protecting group strategies for 2-azabicyclo[2.2.1]heptane derivatives
Welcome to the technical support center for synthetic strategies involving 2-azabicyclo[2.2.1]heptane derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing molecules containing this valuable scaffold. The rigid, bicyclic nature of this amine presents unique challenges and opportunities, particularly concerning the protection and deprotection of the secondary nitrogen.
This document provides in-depth, field-proven insights into protecting group strategies, structured as a series of troubleshooting guides and frequently asked questions. Our goal is to explain not just the protocols but the causality behind them, empowering you to make informed decisions in your own synthetic campaigns.
Choosing Your Strategy: A Workflow for Selecting the Right Protecting Group
The selection of a nitrogen protecting group is one of the most critical decisions in a multi-step synthesis. It dictates the reaction conditions you can employ in subsequent steps and must be removable without degrading your molecule. This workflow provides a decision-making framework based on the anticipated downstream chemical environment.
Caption: Decision workflow for selecting a suitable nitrogen protecting group.
The Boc Group: Your Acid-Labile Workhorse
The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for the 2-azabicyclo[2.2.1]heptane nitrogen due to its ease of installation and its clean, acid-mediated removal. Its use is prevalent in the synthesis of epibatidine analogs.[1][2]
Troubleshooting & FAQs: N-Boc Derivatives
Question 1: My Boc protection reaction is sluggish or incomplete. How can I improve the yield?
Answer: Incomplete protection is a common issue often related to stoichiometry, base strength, or solvent choice. The nucleophilicity of the 2-azabicyclo[2.2.1]heptane nitrogen is somewhat hindered by its bridged structure.
-
Causality & Explanation: The reaction involves the nucleophilic attack of the secondary amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. This requires a non-nucleophilic base to scavenge the proton from the resulting ammonium species, driving the reaction to completion. If the base is too weak or sterically hindered, the reaction equilibrium may not favor the product.
-
Troubleshooting Steps:
-
Increase (Boc)₂O: Use a slight excess of (Boc)₂O (1.1 to 1.5 equivalents).
-
Optimize the Base: Triethylamine (Et₃N) is common, but if issues persist, consider a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). For very stubborn cases, 4-dimethylaminopyridine (DMAP) can be used as a catalyst (0.1 eq) to accelerate the reaction.
-
Solvent Choice: Ensure your solvent is aprotic and dry. Dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices.[3] The presence of water can hydrolyze (Boc)₂O.
-
Temperature and Time: While often run at room temperature, gentle heating (e.g., 40 °C) or extended reaction times (monitor by TLC) may be necessary.
-
Question 2: I need to remove the Boc group, but my molecule has other acid-sensitive functionalities (e.g., esters, silyl ethers). What are the mildest conditions?
Answer: Standard deprotection with neat trifluoroacetic acid (TFA) can be too harsh.[1] Several milder, selective methods exist that can preserve other acid-labile groups.
-
Causality & Explanation: Boc cleavage occurs via an E1 elimination mechanism initiated by protonation. The stability of the resulting tert-butyl cation drives the reaction. The key to selectivity is using an acid strong enough to protonate the carbamate but not so strong that it protonates or catalyzes the hydrolysis of other functional groups.
-
Recommended Protocols:
-
HCl in Dioxane/EtOAc: A 4M solution of HCl in dioxane is a standard reagent that is often milder than TFA.[4] It can be used at 0 °C to room temperature, and the reaction progress can be carefully monitored by TLC to avoid side reactions.
-
Aqueous Phosphoric Acid: A solution of 85% H₃PO₄ in a solvent like THF at elevated temperatures can be surprisingly effective and chemoselective for Boc deprotection.[5]
-
Catalyst-Free Water-Mediated Deprotection: For certain substrates, simply heating the N-Boc amine in water (90-100 °C) can effect clean deprotection, representing an environmentally friendly option.[5]
-
Lewis Acids: In some contexts, Lewis acids like ZnBr₂ in DCM can selectively remove Boc groups.
-
| Method | Conditions | Common Substrate Compatibility |
| TFA / DCM | 25-50% TFA in DCM, 0 °C to RT | Robust groups only |
| 4M HCl in Dioxane | 0 °C to RT | Tolerates many esters |
| H₃PO₄ in THF | 85% H₃PO₄ (aq), 60-70 °C | Good chemoselectivity |
| Refluxing Water | H₂O, 100 °C | Green; substrate-dependent |
Protocol: Standard Boc Protection
-
Reagents: 2-azabicyclo[2.2.1]heptane (1.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq), Triethylamine (Et₃N, 1.5 eq), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve the amine in anhydrous DCM.
-
Add Et₃N and stir for 5 minutes at room temperature.
-
Add (Boc)₂O as a solid or as a solution in DCM.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aq. NaHCO₃, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
-
The Cbz and Benzyl Groups: Stability and Reductive Cleavage
The benzyloxycarbonyl (Cbz) and benzyl (Bn) groups are stable to a wide range of acidic and basic conditions, making them excellent orthogonal partners to the Boc group. Their removal is most commonly achieved via catalytic hydrogenolysis.
Orthogonal Deprotection Strategy
The differential stability of Boc and Cbz/Bn groups is a cornerstone of modern synthesis, allowing for the selective unmasking of one nitrogen site in the presence of another.
Caption: Orthogonal deprotection of Boc and Cbz protecting groups.
Troubleshooting & FAQs: Cbz/Benzyl Derivatives
Question 3: My Cbz/Benzyl deprotection via hydrogenolysis is very slow or has stalled completely. What's wrong?
Answer: This is a classic problem in catalytic hydrogenation and almost always points to catalyst poisoning or poor reaction setup.
-
Causality & Explanation: Hydrogenolysis involves the transfer of hydrogen from the catalyst surface (typically Palladium on Carbon, Pd/C) to the substrate, cleaving the C-O (for Cbz) or C-N (for Benzyl) bond. Certain functional groups or impurities can irreversibly bind to the palladium surface, blocking active sites and "poisoning" the catalyst.
-
Troubleshooting Checklist:
-
Catalyst Poisoning: Have you used any sulfur-containing reagents (e.g., thiols, DMSO) or heavy metals in previous steps? Even trace amounts can kill the catalyst. If suspected, re-purify your starting material meticulously.
-
Catalyst Quality: Is your Pd/C old or has it been exposed to air for long periods? Use fresh, high-quality catalyst. Sometimes, switching to a different catalyst like Pearlman's catalyst (Pd(OH)₂/C) can overcome difficult deprotections.
-
Solvent Choice: Methanol or ethanol are standard. Ensure they are of high purity. For substrates with poor solubility, ethyl acetate or THF can be used.
-
Hydrogen Source & Pressure: Ensure your hydrogen balloon or supply is providing a positive pressure. Check for leaks in your system. For stubborn substrates, increasing the pressure using a Parr shaker may be required.
-
Acid/Base Additives: Sometimes, adding a catalytic amount of acid (like acetic acid or HCl) can accelerate Cbz cleavage. Conversely, a base might be required if the generated amine product is poisoning the catalyst.
-
Question 4: Can I remove a Cbz group without using hydrogen gas?
Answer: Yes, transfer hydrogenolysis is an excellent and often more convenient alternative that does not require a pressurized hydrogen gas setup.
-
Explanation: In transfer hydrogenolysis, a hydrogen donor molecule transfers hydrogen to the catalyst, which then reduces the substrate. Common donors include ammonium formate (HCO₂NH₄), cyclohexene, or 1,4-cyclohexadiene.[6]
-
Advantages: This method avoids the use of flammable H₂ gas and specialized pressure equipment, making it more accessible. The reactions are often faster and cleaner.[6]
Protocol: Cbz Deprotection via Transfer Hydrogenolysis
-
Reagents: N-Cbz-2-azabicyclo[2.2.1]heptane derivative (1.0 eq), 10% Palladium on carbon (Pd/C, 10 mol%), Ammonium formate (HCO₂NH₄, 5-10 eq), Methanol.
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol in a round-bottom flask equipped with a stir bar.
-
Carefully add 10% Pd/C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add ammonium formate in one portion.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (typically 40-60 °C).
-
Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be taken up in a suitable solvent (e.g., DCM) and washed with water to remove ammonium salts, followed by standard workup and purification.
-
References
- Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (n.d.). BIP.
- Lang, M., et al. (2009). 2-aza-bicyclo[2.2.1]heptane derivatives. Google Patents.
- Lecture 39: Total synthesis of Epibatidine(Trost& Evans). (2022). YouTube.
- Carroll, F. I., et al. (2004). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. PMC - NIH.
- Ley, S. V., et al. (2002). Synthesis of the potent analgesic compound (±)-epibatidine using an orchestrated multi-step sequence of polymer supported reagents. Journal of the Chemical Society, Perkin Transactions 1.
- Evans, D. A., et al. (2001). Synthesis of (-)-epibatidine. PubMed - NIH.
- Chiou, W.-H. (2014). Synthesis of (−)-epibatidine. RSC Publishing.
- Kocienski, P. J., et al. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry - ACS Publications.
- Malpass, J. R., et al. (2005). meisenheimer and other rearrangements of n-oxides. Semantic Scholar.
- Yueming, H., et al. (2017). 2-Azanorbornane-Based Amino Amide Organocatalysts for Asymmetric Michael Addition of β-Keto Esters with Nitroolefin. J-Stage.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit.
- Wang, C., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters.
- Tius, M. A., et al. (1994). 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents. Google Patents.
- Davies, H. M. L., et al. (2001). 7-Substituted 2-Azabicyclo[2.2.1]heptanes as Key Intermediates for the Synthesis of Novel Epibatidine Analogues; Synthesis of syn- and anti-Isoepiboxidine. The Journal of Organic Chemistry - ACS Publications.
- Akpa, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry.
- Blackman, M. L., & Senter, T. (2019). On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries. PMC - NIH.
- Ivachtchenko, A. V., et al. (2020). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). PMC - NIH.
- Fletcher, S. R., et al. (1995). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. The Journal of Organic Chemistry - ACS Publications.
- Synthesis of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene through aqueous.... (n.d.). ResearchGate.
Sources
- 1. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. mcours.net [mcours.net]
- 6. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity in the functionalization of the 2-azabicyclo[2.2.1]heptane core
Welcome to the Technical Support Center for the 2-Azabicyclo[2.2.1]heptane Scaffold. This resource is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the functionalization of this unique and valuable heterocyclic core. The inherent strain and steric hindrance of the 2-azabicyclo[2.2.1]heptane system can lead to unexpected low reactivity. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these synthetic hurdles.
Understanding the Challenge: The "Reluctant" Reactivity of a Strained Scaffold
The 2-azabicyclo[2.2.1]heptane core, a conformationally restricted analog of piperidine and pyrrolidine, is a privileged scaffold in medicinal chemistry, appearing in approved drugs like the hepatitis C treatment Ledipasvir and the SARS-CoV-2 therapeutic Atilotrelvir[1]. However, its rigid, strained framework presents significant synthetic challenges. The C-N-C bond angle at the bridgehead nitrogen is significantly compressed compared to an unstrained amine, and steric congestion can shield reactive sites. This often translates to sluggish or failed reactions under standard conditions.
This guide is structured to address specific points of functionalization where low reactivity is commonly observed. We will delve into the underlying causes and provide actionable, field-proven solutions.
Troubleshooting Guide: Navigating Common Experimental Failures
This section is formatted as a series of question-and-answer scenarios that you might encounter in the lab.
I. N-Functionalization (Alkylation & Acylation)
The nitrogen atom at the 2-position is a primary site for introducing diversity. However, its reactivity can be deceptively low.
Question 1: My N-alkylation of the 2-azabicyclo[2.2.1]heptane core is giving very low yields, or not proceeding at all. What can I do?
Answer:
Low yields in N-alkylation are a frequent issue, often stemming from the secondary amine's reduced nucleophilicity due to steric hindrance. Here’s a systematic approach to troubleshoot this:
-
Causality: The bicyclic structure sterically shields the nitrogen's lone pair, making it a poorer nucleophile than a simple cyclic amine like piperidine. The choice of base and solvent is critical to deprotonate the amine effectively without causing side reactions.
-
Troubleshooting Steps:
-
Assess Reaction Conditions: Standard conditions using potassium carbonate (K₂CO₃) in acetonitrile or DMF can be sluggish.
-
Monitor Reaction Progress: Use TLC or GC-MS to confirm if the starting material is being consumed. If the reaction has stalled, consider the following modifications.[2]
-
Increase Reaction Temperature: Gently warming the reaction can often overcome the activation energy barrier.
-
Alternative Base/Solvent Systems:
-
For more robust alkylation, switch to a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF.
-
Potassium tert-butoxide (t-BuOK) can also be effective.
-
-
Consider the Electrophile: Highly reactive electrophiles like benzyl bromide or allyl bromide will react more readily than less reactive ones like alkyl chlorides.
-
| Parameter | Standard Conditions | Troubleshooting Suggestions |
| Base | K₂CO₃, Cs₂CO₃ | NaH, t-BuOK |
| Solvent | Acetonitrile, DMF | Anhydrous DMF, THF |
| Temperature | Room Temperature | 40-60 °C (monitor for decomposition) |
| Electrophile | Alkyl halides (Cl, Br, I), Tosylates | Use more reactive leaving groups (I > Br > OTs > Cl) |
Question 2: I'm struggling with the N-acylation of my 2-azabicyclo[2.2.1]heptane derivative. The reaction with an acyl chloride is messy and gives poor yields.
Answer:
N-acylation of this scaffold can be more challenging than for simpler secondary amines, often requiring more forcing conditions or specific reagents.
-
Causality: The nitrogen's lone pair is less available for nucleophilic attack on the acylating agent. Furthermore, the HCl generated during the reaction with an acyl chloride can protonate the starting amine, rendering it unreactive. While a tertiary amine base is typically added to scavenge HCl, its effectiveness can be hampered by steric crowding around the bicyclic nitrogen.
-
Troubleshooting Steps:
-
Choice of Base: If using a hindered tertiary amine like triethylamine (TEA), the reaction may be slow. Pyridine is often a better choice as it can form a more reactive acylpyridinium intermediate.[3][4] For particularly stubborn acylations, 4-dimethylaminopyridine (DMAP) can be used as a catalyst.[3]
-
Alternative Acylating Agents: If acyl chlorides are problematic, switch to a more reactive anhydride.
-
Schotten-Baumann Conditions: For less nucleophilic amines, Schotten-Baumann conditions (using an acyl chloride with aqueous NaOH) can be effective.
-
Peptide Coupling Reagents: For valuable substrates or when forming amide bonds with carboxylic acids, standard peptide coupling reagents like HATU, HOBt, or EDC can be highly effective.
-
Experimental Protocol: Robust N-Acylation using Acetyl Chloride
-
Dissolve the 2-azabicyclo[2.2.1]heptane derivative (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Stir the solution under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Add a solution of acetyl chloride (1.05 eq) in DCM dropwise.
-
Monitor the reaction by TLC. If the reaction is slow, add a catalytic amount of DMAP (0.05 eq).
-
Upon completion, wash the organic phase sequentially with dilute HCl, dilute NaHCO₃, and aqueous CuSO₄ (to remove residual pyridine).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.[3]
II. C-Functionalization
Functionalizing the carbon skeleton presents its own set of challenges, heavily influenced by the position on the bicyclic ring.
Question 3: My nucleophilic substitution at the C7 position is failing. What is the role of the N-substituent?
Answer:
Reactivity at the C7 position is profoundly influenced by neighboring group participation from the nitrogen at the 2-position. The nature of the N-substituent is therefore critical.
-
Causality: When the nitrogen is protected with an alkyl group (e.g., benzyl), its lone pair can participate in the displacement of a leaving group at C7 (e.g., a bromide), forming a transient aziridinium ion intermediate. This intermediate is then attacked by the nucleophile. This process typically occurs with retention of configuration.[5] In contrast, N-acyl protecting groups withdraw electron density from the nitrogen, preventing this neighboring group participation and rendering the C7 position much less reactive towards substitution.[6][7]
-
Troubleshooting Steps:
-
N-Protecting Group Strategy: If you are attempting a nucleophilic substitution at C7 on an N-acylated scaffold, the reaction is likely to fail. The recommended strategy is to use an N-alkyl protecting group, such as a benzyl group, which can be removed later via hydrogenolysis.
-
Solvent and Nucleophile Choice: For successful substitutions on N-benzyl protected systems, polar aprotic solvents like DMF or DMSO are effective. Reaction rates are also dependent on the nucleophile and its counter-ion.[6][7]
-
Logical Workflow for C7-Functionalization
Caption: Decision workflow for C7 nucleophilic substitution.
Question 4: I am attempting a transannular C-H functionalization, but I am observing very low reactivity.
Answer:
Transannular C-H functionalization of the 2-azabicyclo[2.2.1]heptane core is challenging due to the high bond dissociation energy of the C-H bonds and the need for a catalyst to overcome the geometric constraints of the bicyclic system.
-
Causality: First-generation palladium catalysts often show low reactivity with this scaffold. The reaction requires a directing group on the nitrogen to bring the catalyst into proximity with the target C-H bond.
-
Troubleshooting Steps:
-
Second-Generation Catalysts: A significant breakthrough has been the development of second-generation palladium catalyst systems. The use of pyridine- and quinoline-carboxylate ligands has been shown to dramatically increase the reaction rate, yield, and scope for the transannular C-H arylation of 7-azanorbornane cores (a related scaffold).[8]
-
Ligand Screening: If you are experiencing low reactivity, a screen of different pyridine- or quinoline-carboxylate ligands is highly recommended. These ligands are thought to prevent both reversible and irreversible catalyst decomposition.[8]
-
Optimization of Reaction Conditions: High temperatures (>140 °C) and an excess of the aryl iodide oxidant are often necessary.
-
Frequently Asked Questions (FAQs)
Q1: Why is the 2-azabicyclo[2.2.1]heptane scaffold considered "conformationally restricted"?
A1: The bicyclic nature of the scaffold locks the five-membered pyrrolidine ring into a rigid conformation. Unlike flexible six-membered rings like piperidine that can undergo chair flips, the 2-azabicyclo[2.2.1]heptane core has a fixed geometry. This is highly advantageous in drug design as it presents substituents to a biological target in a well-defined spatial orientation, potentially increasing potency and selectivity.
Q2: I have seen both 2-azabicyclo[2.2.1]heptane and 7-azabicyclo[2.2.1]heptane in the literature. What is the difference?
A2: The number refers to the position of the nitrogen atom in the bicyclic system according to IUPAC nomenclature. In 2-azabicyclo[2.2.1]heptane, the nitrogen is part of the five-membered ring. In 7-azabicyclo[2.2.1]heptane, the nitrogen is at the bridgehead position. Both are strained systems, but their reactivity profiles differ. For example, amides based on the 7-azabicyclo[2.2.1]heptane scaffold show an unexpected resistance to base-catalyzed hydrolysis due to the pyramidalization of the amide nitrogen.[9]
Q3: My reaction is leading to a ring-expanded product, a 2-azabicyclo[3.2.1]octane. Why is this happening and how can I avoid it?
A3: This is a known rearrangement pathway for the strained [2.2.1] system. It often occurs under conditions that can form an intermediate aziridinium ion, followed by regioselective ring-opening at the more substituted carbon to relieve ring strain. This has been observed under Mitsunobu conditions or with the use of a sulfonyl chloride and a base.[10] To avoid this, carefully consider your reaction conditions. If you are activating a primary alcohol on the scaffold, for example, alternative methods that do not proceed through a highly strained intermediate might be necessary.
Reaction Pathway: Ring Expansion
Caption: Plausible mechanism for ring expansion.
References
- Krow, G. R., et al. (2005). anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. Journal of Organic Chemistry, 70(1), 590-600. [Link]
- Choudhary, A. (2020). anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. The Amit Choudhary Lab. [Link]
- Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2074. [Link]
- Godula, K., & Sames, D. (2006). Targeted Derivatization of Medicines via Novel C–H... Science, 312(5770), 67-72. [Link]
- Wojaczyńska, E. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]
- Monteiro, M., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. [Link]
- Malpass, J. R., & White, R. (2004). 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine. Journal of Organic Chemistry, 69(16), 5328-5334. [Link]
- Malpass, J. R., et al. (2008). Modification of 1-Substituents in the 2-Azabicyclo[2.1.1]hexane Ring System; Approaches to Potential Nicotinic Acetylcholine Receptor Ligands from 2,4-Methanoproline Derivatives. Journal of Medicinal Chemistry, 51(22), 7206-7215. [Link]
- ScienceMadness Discussion Board. (2014).
- Reddit. (2020). I want to acylate a secondary amine which is not so nucleophilic... [Link]
- Greenberg, A., et al. (2018). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Molecules, 23(9), 2307. [Link]
- Harman, W. D. (2001). US Patent No. US6255490B1.
- Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(27), 7862-7869. [Link]
- Chang, C., et al. (2022). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 24(48), 8791-8795. [Link]
- Cammarano, A., et al. (2018). Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes.
- Chemistry Stack Exchange. (2022).
- Al-Taei, A. M. K. (2003). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system.
- Hart, B. P., & Rapoport, H. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. Journal of Organic Chemistry, 64(6), 2050-2056. [Link]
- The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. [Link]
- Pandey, G., & Tiwari, K. N. (2009). Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. Organic Letters, 11(20), 4596-4599. [Link]
- Liu, W., et al. (2021). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
- Mastering Chemistry Help. (2013).
- The Organic Chemistry Tutor. (2021, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. [Link]
- ResearchGate. (2010). ChemInform Abstract: Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans) -...
- DiVA portal. (2005). Development of New Chiral Bicyclic Ligands. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. acylation of amines [entrancechemistry.blogspot.com]
- 5. Item - Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system - University of Leicester - Figshare [figshare.le.ac.uk]
- 6. 5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route - PMC [pmc.ncbi.nlm.nih.gov]
- 7. choudharylab.com [choudharylab.com]
- 8. Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the 2-Azabicyclo[2.2.1]heptane Scaffold and Other Proline Mimetics in Drug Discovery
Abstract
In the landscape of modern drug discovery, the strategic mimicry of proteinogenic amino acids offers a powerful tool to modulate biological activity and enhance pharmacokinetic profiles. Proline, with its unique cyclic structure, imparts significant conformational constraints on peptides and proteins, making it a focal point for medicinal chemists. This guide provides an in-depth comparison of the 2-azabicyclo[2.2.1]heptane scaffold, a highly constrained bicyclic proline mimetic, with other prominent proline analogs. We will explore the structural rationale, comparative experimental data, and synthetic accessibility of these scaffolds, offering researchers and drug development professionals a comprehensive resource for selecting the optimal proline surrogate for their therapeutic targets.
Introduction: The Unique Structural Importance of Proline
Proline stands apart from the other 19 common amino acids due to its secondary amine, where the side chain cyclizes back onto the backbone nitrogen. This seemingly simple feature has profound structural consequences:
-
Conformational Rigidity: The pyrrolidine ring restricts the backbone dihedral angle Φ (phi) to a narrow range (approx. -60°), significantly reducing the conformational flexibility of the peptide chain.[1][2]
-
Cis-Trans Isomerism: The energy barrier between the cis and trans conformations of the X-Pro peptide bond is much lower than for other amino acids, allowing both isomers to be populated under physiological conditions.[1] This isomerization can act as a molecular switch in biological processes.[1]
-
Structural Disruption: Proline is often referred to as a "helix breaker" because its rigid structure and lack of an amide proton disrupt the hydrogen-bonding patterns of secondary structures like α-helices and β-sheets. It is, however, a key component in stabilizing structures like β-turns.[2][3]
These properties make proline residues critical for protein folding, molecular recognition, and overall protein architecture. Consequently, molecules that can mimic or further constrain these proline-like features are of immense interest in drug design.[4][5]
The Rationale for Proline Mimetics
The goal of a proline mimetic, or surrogate, is to replicate the conformational constraints of proline while offering advantages in stability, receptor affinity, and pharmacokinetic properties. By replacing proline with a synthetic analog, chemists can fine-tune the three-dimensional structure of a peptide or small molecule to achieve a desired biological effect. These modifications can lead to:
-
Enhanced Binding Affinity: By "pre-organizing" the molecule into its bioactive conformation, the entropic penalty of binding to a target is reduced.[6]
-
Increased Metabolic Stability: The modified scaffold can be less susceptible to enzymatic degradation by proteases.
-
Improved Selectivity: A more rigid structure can lead to more specific interactions with the target receptor or enzyme, reducing off-target effects.
-
Modulation of Cis-Trans Isomerism: Some mimetics can bias the peptide bond towards either the cis or trans conformation, which can be crucial for activity.[7][8][9]
Proline mimetics can be broadly categorized, with monocyclic and bicyclic scaffolds being the most common. This guide will focus on a direct comparison between the benchmark L-Proline, a popular monocyclic mimetic (4-Fluoroproline), and two distinct bicyclic mimetics (2-azabicyclo[2.2.1]heptane and 3-azabicyclo[3.1.0]hexane).
Deep Dive: The 2-Azabicyclo[2.2.1]heptane Scaffold
The 2-azabicyclo[2.2.1]heptane system, also known as 2-azanorbornane, is a highly rigid proline mimetic that has gained significant attention in medicinal chemistry.[10][11] Its structure can be envisioned as a proline ring with an ethylene bridge connecting the Cγ and Cα atoms.
Structural and Conformational Analysis
The key advantage of the 2-azabicyclo[2.2.1]heptane scaffold lies in its extreme conformational restriction. The bicyclic nature locks the pyrrolidine ring, preventing the "puckering" observed in proline. This rigidity has a profound impact on the peptide backbone, severely limiting the possible values of the Φ and Ψ dihedral angles. This pre-organization can lead to a significant increase in binding affinity for specific targets. For instance, its incorporation has led to potent inhibitors of dipeptidyl peptidase-4 (DPP-4) and ligands for nicotinic and muscarinic receptors.[12][13][14]
Caption: Conformational freedom of L-Proline vs. 2-Azabicyclo[2.2.1]heptane.
Synthetic Strategies
The synthesis of the 2-azabicyclo[2.2.1]heptane core often relies on cycloaddition reactions, such as the aza-Diels-Alder reaction, which can provide stereoselective access to the chiral scaffold.[15][16] Other strategies include ring-closing metathesis and transannular alkylation.[17][18] The multi-step nature of these syntheses can present a challenge, but established routes have made various derivatives accessible for research and development.[19][20]
Comparative Analysis with Other Proline Mimetics
To understand the specific advantages of the 2-azabicyclo[2.2.1]heptane scaffold, it is essential to compare it directly with other proline mimetics.
L-Proline (The Natural Benchmark)
-
Conformational Rigidity: As the natural amino acid, proline provides a baseline level of constraint. However, its ring can adopt different puckered conformations (Cγ-endo and Cγ-exo), and the X-Pro bond readily interconverts between cis and trans isomers.[1]
-
Biological Recognition: It is perfectly recognized by endogenous biological systems, which can be both an advantage (for mimicking natural ligands) and a disadvantage (susceptibility to degradation).
-
Synthetic Accessibility: Readily available and inexpensive in its enantiopure form.
4-Fluoroproline (Monocyclic Mimetic)
4-Fluoroproline is a widely studied mimetic where a fluorine atom is substituted at the 4-position of the proline ring. This seemingly minor change has significant stereoelectronic consequences.[8][21]
-
Conformational Rigidity: The strong inductive effect of the fluorine atom biases the ring pucker.[7][9][22] The (2S, 4R)-diastereomer (Flp) favors a Cγ-exo pucker, which pre-organizes the backbone for a trans amide bond and stabilizes collagen triple helices.[7][21] Conversely, the (2S, 4S)-diastereomer (flp) favors a Cγ-endo pucker and a cis amide bond.[7]
-
Biological Activity: This ability to tune the cis/trans ratio and ring pucker has been exploited to enhance the stability and folding of peptides and proteins.[8][9]
-
Synthetic Accessibility: The synthesis requires stereocontrolled fluorination, making it more complex and costly than L-proline, but generally more accessible than complex bicyclic systems.
3-Azabicyclo[3.1.0]hexane (Bicyclic Mimetic)
This scaffold is an isomer of 2-azabicyclo[2.2.1]heptane, featuring a fusion of a pyrrolidine ring and a cyclopropane ring. It is also a valuable structural fragment found in natural and synthetic bioactive compounds.[23][24]
-
Conformational Rigidity: The 3-azabicyclo[3.1.0]hexane system is also highly rigid, but it presents a different three-dimensional shape and vectoral projection of substituents compared to the 2-azabicyclo[2.2.1]heptane scaffold. This can be advantageous for targeting different receptor topographies.
-
Biological Activity: Derivatives have shown activity as opioid receptor antagonists and histone deacetylase inhibitors.[23]
-
Synthetic Accessibility: Syntheses often involve catalytic cyclopropanation or 1,3-dipolar cycloaddition reactions, which can be efficient but require specialized reagents and conditions.[23][25][26]
Data Summary Table
| Scaffold | Type | Key Conformational Feature | Main Advantage | Main Disadvantage | Representative Application |
| L-Proline | Natural | Flexible ring pucker; cis/trans equilibrium | Natural recognition | Metabolic instability | General peptide synthesis |
| 4-Fluoroproline | Monocyclic | Stereochemically-controlled ring pucker and cis/trans bias | Tunable conformation | Stereoselective synthesis required | Collagen stabilization[21] |
| 3-Azabicyclo[3.1.0]hexane | Bicyclic | Rigid, fused ring system | Unique 3D shape | Complex synthesis | Opioid antagonists[23] |
| 2-Azabicyclo[2.2.1]heptane | Bicyclic | Highly rigid, locked conformation | Maximum conformational constraint | Multi-step, challenging synthesis | DPP-4 inhibitors[12][19] |
Case Study: 2-Azabicyclo[2.2.1]heptane in DPP-4 Inhibitors
A compelling example of the successful application of the 2-azabicyclo[2.2.1]heptane scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The active site of DPP-4 is notoriously compact.
In a study designing a novel inhibitor named "neogliptin," researchers incorporated a 2-azabicyclo[2.2.1]heptane moiety.[12][19] Molecular modeling and subsequent experimental validation showed that the rigid bicyclic structure optimally positioned the key pharmacophoric elements for interaction with critical residues in the DPP-4 active site.[12] The resulting compound, neogliptin, exhibited a potent IC50 of 16.8 nM, which was superior to established drugs like sitagliptin and vildagliptin.[12][19] Furthermore, the scaffold contributed to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties and enhanced stability in aqueous solutions compared to some existing therapies.[12][19] This case highlights how the extreme rigidity of the 2-azabicyclo[2.2.1]heptane scaffold can be leveraged to achieve superior potency and a favorable drug-like profile.
Experimental Protocol: Representative Synthesis of a 2-Azabicyclo[2.2.1]heptane Derivative
The following is an illustrative protocol for a key step in the synthesis of a 2-azabicyclo[2.2.1]heptane scaffold, adapted from methodologies described in the literature, such as those involving ring-closing metathesis.[17]
Objective: To perform a Ring-Closing Metathesis (RCM) to form the core cyclopentene ring, a precursor to the 2-azabicyclo[2.2.1]heptane system.
Workflow Diagram:
Caption: Workflow for Ring-Closing Metathesis (RCM).
Step-by-Step Methodology:
-
Preparation: A flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with the acyclic diene precursor (1.0 eq).
-
Solvent Addition: Anhydrous and degassed dichloromethane (CH₂Cl₂) is added via cannula to achieve a substrate concentration of approximately 0.01 M. Causality: Low concentration is crucial to favor the intramolecular RCM reaction over intermolecular polymerization.
-
Catalyst Addition: Grubbs' second-generation catalyst (typically 1-5 mol%) is added to the stirred solution under a positive pressure of argon. Causality: The ruthenium-based Grubbs' catalyst is highly efficient for olefin metathesis and is chosen for its functional group tolerance and activity.
-
Reaction: The reaction mixture is heated to reflux (approx. 40 °C) and stirred under an argon atmosphere.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Quenching: Upon completion, the reaction is cooled to room temperature, and a quenching agent (e.g., ethyl vinyl ether) is added to deactivate the catalyst. The mixture is stirred for 30 minutes.
-
Workup: The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired cyclopentene derivative, which serves as a key intermediate for further elaboration into the 2-azabicyclo[2.2.1]heptane system.
Conclusion and Future Outlook
The choice of a proline mimetic is a critical decision in structure-based drug design. While simple monocyclic analogs like 4-fluoroproline offer a subtle yet powerful means to influence peptide conformation, highly constrained bicyclic scaffolds provide a tool for achieving maximal pre-organization and, potentially, superior binding affinity.
The 2-azabicyclo[2.2.1]heptane scaffold stands out for its exceptional rigidity. This property makes it an ideal candidate for targeting proteins with well-defined, compact binding pockets, as demonstrated by its success in developing potent DPP-4 inhibitors. However, this rigidity comes at the cost of synthetic complexity. In contrast, other bicyclic systems like 3-azabicyclo[3.1.0]hexane offer a different geometric constraint that may be better suited for other targets.
The future of proline mimetic design will likely involve the development of novel scaffolds with even greater control over conformation and physicochemical properties. Furthermore, advances in synthetic methodology will be crucial to make these complex and valuable scaffolds more accessible to the broader medicinal chemistry community, accelerating the discovery of next-generation therapeutics.
References
- Holmgren, S. K., et al. (2003). Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Request PDF. [Link]
- PubMed. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Top Heterocycl Chem. [Link]
- PubMed Central (PMC). (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Top Heterocycl Chem. [Link]
- Semantic Scholar. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PDF. [Link]
- PubMed. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. J Med Chem. [Link]
- PubMed Central (PMC). (n.d.).
- Semantic Scholar. (2006). Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands. [Link]
- University of Birmingham. (2018). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system. [Link]
- Thieme. (2006). Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives – Novel NK1 Receptor Ligands. [Link]
- BIP. (n.d.).
- J-Stage. (n.d.). Synthesis and Reaction of 1-Azabicyclo[3.1.0]hexane. [Link]
- PubMed. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). [Link]
- PubMed. (1992). Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol. [Link]
- ACS Publications. (n.d.). Synthesis and functionalization of azabicyclo[2.2.
- MDPI. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). [Link]
- Royal Society of Chemistry. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. [Link]
- PubMed. (n.d.). Synthesis of bridgehead-substituted azabicyclo[2.2.1]heptane and -[3.3.
- Semantic Scholar. (2020).
- Beilstein Journals. (n.d.). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.
- Russian Journal of Organic Chemistry. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.
- Techemdry. (n.d.). Navigating the Market for 2-Azabicyclo[2.2.
- ACS Publications. (n.d.). Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond.
- PubMed Central (PMC). (n.d.). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. NIH. [Link]
- ResearchGate. (n.d.). The synthesis of sulfonamide-containing 2-azabicyclo[2.2.1]heptane and... [Link]
- ResearchGate. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. [Link]
- ResearchGate. (n.d.). A Review of Strategies for the Development of Alkyl Prolines in Drug Discovery. [Link]
- Iris Biotech. (n.d.).
- University of Regensburg. (n.d.). Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids,Stereoselective Synthesis of alpha-Trifluoromethyl. [Link]
- Frontiers. (n.d.).
- PubMed Central (PMC). (2020). Direct, Competitive Comparison of Linear, Monocyclic, and Bicyclic Libraries Using mRNA Display. NIH. [Link]
- PubMed. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. [Link]
- ResearchGate. (n.d.). Application of C-Terminal 7-Azabicyclo[2.2.1]heptane to Stabilize β-Strand-like Extended Conformation of a Neighboring α-Amino Acid. [Link]
- University of Milan. (n.d.). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. [Link]
Sources
- 1. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct, Competitive Comparison of Linear, Monocyclic, and Bicyclic Libraries Using mRNA Display - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. SciMeetings [scimeetings.acs.org]
- 12. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of bridgehead-substituted azabicyclo[2.2.1]heptane and -[3.3.1]nonane derivatives for the elaboration of α7 nicotinic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands | Semantic Scholar [semanticscholar.org]
- 16. Item - Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system - University of Leicester - Figshare [figshare.le.ac.uk]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. [PDF] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. | Semantic Scholar [semanticscholar.org]
- 23. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 24. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [ruspoj.com]
- 25. Synthesis and Reaction of 1-Azabicyclo[3.1.0]hexane [jstage.jst.go.jp]
- 26. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of Nicotinic Receptor Agonists: 2-Azabicyclo[2.2.1]heptane Scaffold vs. Other Key Chemical Scaffolds
This guide provides an in-depth technical comparison of the efficacy of nicotinic acetylcholine receptor (nAChR) agonists derived from the 2-azabicyclo[2.2.1]heptane scaffold against agonists from other significant chemical frameworks. It is intended for researchers, scientists, and drug development professionals engaged in the study of nAChRs and the discovery of novel therapeutics targeting them.
Introduction to Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine (ACh) and the exogenous agonist nicotine.[1] These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes, including cognitive function, reward, and motor control.[2][3] The diverse subunit composition of nAChRs gives rise to a variety of receptor subtypes with distinct pharmacological properties. The most abundant and extensively studied subtypes in the central nervous system are the α4β2 and α7 receptors.[1] The α4β2 subtype is a key target for nicotine addiction and has been implicated in mood regulation, while the α7 subtype is associated with cognitive processes and neuroinflammation.[2][4][5][6][7] The development of subtype-selective nAChR agonists is a major focus of drug discovery efforts for a range of therapeutic areas, including smoking cessation, neurodegenerative diseases, and psychiatric disorders.[6][8][9][10][11]
The 2-Azabicyclo[2.2.1]heptane Scaffold: A Potent Framework
The 2-azabicyclo[2.2.1]heptane ring system is a rigid bicyclic structure that has served as a foundational scaffold for the development of potent nAChR agonists. The most notable natural product containing this scaffold is epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[12][13]
Epibatidine and its Analogues:
Epibatidine is an exceptionally potent nAChR agonist with analgesic properties several hundred times greater than morphine.[12][13] However, its therapeutic potential is severely limited by its high toxicity, which is attributed to its lack of subtype selectivity and potent activation of ganglionic α3β4 nAChRs.[12] This has spurred extensive research into the synthesis of epibatidine analogues with improved selectivity and a better therapeutic index.[12][14][15] Modifications to the epibatidine structure have aimed to reduce its toxicity while retaining high affinity for specific nAChR subtypes, particularly α4β2.[15][16]
Comparison with Other Notable Scaffolds
While the 2-azabicyclo[2.2.1]heptane scaffold has yielded highly potent ligands, other chemical frameworks have also proven to be fruitful in the development of nAChR agonists with desirable pharmacological profiles.
Varenicline: A Bridged Bicyclic Partial Agonist
Varenicline (Chantix®), a widely used smoking cessation aid, features a bridged bicyclic structure related to the 2-azabicyclo[2.2.1]heptane scaffold.[17][18][19] It is a partial agonist at the α4β2 nAChR.[2][17][20][21] This dual action is believed to be key to its efficacy: as a partial agonist, it provides a moderate and sustained release of dopamine, which alleviates withdrawal symptoms, while simultaneously acting as an antagonist by preventing nicotine from binding to and activating the receptor, thus reducing the rewarding effects of smoking.[20][21][22] Varenicline exhibits high selectivity for the α4β2 subtype over other nAChRs.[17]
Cytisine and its Derivatives: A Tetracyclic Alkaloid Scaffold
Cytisine is a naturally occurring tetracyclic alkaloid that acts as a partial agonist at α4β2 nAChRs and a full agonist at α3β4 and α7 nAChRs.[4][23] It has been used for smoking cessation for decades in Eastern Europe.[24] The development of cytisine derivatives has focused on enhancing selectivity for the α4β2 subtype and modulating efficacy to achieve a more favorable therapeutic profile.[4][23][24] For instance, some derivatives have been shown to have very low efficacy at α4β2 nAChRs, effectively acting as functional antagonists.[23][25]
Isoxazole-Containing Scaffolds: The Case of ABT-418
ABT-418 is a synthetic nAChR agonist that incorporates an isoxazole ring. It demonstrates high affinity for the α4β2 and α7 nAChR subtypes.[26][27] Developed for its potential nootropic and anxiolytic effects, ABT-418 has been investigated for the treatment of Alzheimer's disease and ADHD.[26][28] While effective in animal models, its development has been hampered by side effects such as nausea.[26]
Quantitative Comparison of Agonist Efficacy
The following table summarizes the binding affinities and functional activities of key nAChR agonists from the discussed scaffolds.
| Compound | Scaffold | Target nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference(s) |
| (-)-Nicotine | Pyridine-pyrrolidine | α4β2 | 0.8 ± 0.1 | Full Agonist | [27] |
| Epibatidine | 2-Azabicyclo[2.2.1]heptane | α4β2 | 0.05 ± 0.01 | Full Agonist | [27] |
| Varenicline | Bridged Bicyclic | α4β2 | High Affinity | Partial Agonist | [17][20] |
| Cytisine | Tetracyclic Alkaloid | α4β2 | 0.2 ± 0.1 | Partial Agonist | [4][27] |
| ABT-418 | Isoxazole | α4β2 | 6 | Full Agonist | [29] |
Experimental Protocols for Assessing Agonist Efficacy
The determination of the efficacy of nAChR agonists relies on a combination of binding and functional assays. Below are detailed protocols for two fundamental experimental workflows.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific nAChR subtype by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific nAChR subtype.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells)
-
Radioligand (e.g., [³H]epibatidine)[30]
-
Test compound (unlabeled agonist)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[30]
-
Wash buffer (cold 50 mM Tris-HCl, pH 7.4)[30]
-
Glass fiber filters (pre-soaked in polyethyleneimine)[30]
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target nAChR subtype in ice-cold buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of a known unlabeled ligand).[30]
-
Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration manifold to separate bound from free radioligand.[31]
-
Washing: Wash the filters with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[30]
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[30]
Calcium Influx Functional Assay
This assay measures the ability of an agonist to activate nAChRs and cause an influx of calcium into the cell, which is detected by a calcium-sensitive fluorescent dye.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a functional agonist.
Materials:
-
Cells expressing the nAChR subtype of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound (agonist)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells expressing the target nAChR subtype into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Use a fluorescence plate reader equipped with an automated liquid handling system to add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.[32]
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Signaling Pathways and Experimental Workflows
Caption: nAChR Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The 2-azabicyclo[2.2.1]heptane scaffold has been instrumental in the development of highly potent nAChR agonists, exemplified by epibatidine. However, the challenge of separating high potency from toxicity has led to the exploration of other chemical frameworks. Scaffolds such as the bridged bicyclic structure of varenicline and the tetracyclic system of cytisine have yielded partial agonists with significant therapeutic success, particularly in smoking cessation. The isoxazole-based scaffold of ABT-418 highlights the potential for developing agonists with nootropic and anxiolytic properties. The choice of scaffold in drug design is a critical determinant of the resulting compound's potency, subtype selectivity, and functional activity. A thorough understanding of the structure-activity relationships within each scaffold, guided by robust in vitro characterization using assays such as those described in this guide, is essential for the rational design of novel and effective nAChR-targeting therapeutics.
References
- Current time information in Chicago, IL, US. (n.d.). Google.
- ABT-418. (n.d.). In Wikipedia.
- Yogeeswari, P., Sriram, D., Bal, T. R., & Thirumurugan, R. (2006). Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update. Natural Product Research, 20(5), 497–505. [Link]
- Damaj, M. I., Creasy, C. S., & Martin, B. R. (1996). Comparative pharmacology of nicotine and ABT-418, a new nicotinic agonist. The Journal of Pharmacology and Experimental Therapeutics, 279(3), 1436–1443.
- ABT-418 HCl. (n.d.). AdooQ Bioscience.
- Donnelly-Roberts, D. L., Puttfarcken, P. S., Kuntzweiler, T. A., Briggs, C. A., Anderson, D. J., Campbell, J. E., Piattoni-Kaplan, M., McKenna, D. G., Wasicak, J. T., & Williams, M. (1996). Characterization of [3H]ABT-418: a novel cholinergic channel ligand. The Journal of Pharmacology and Experimental Therapeutics, 279(2), 731–741.
- Mineur, Y. S., Somenzi, O., & Picciotto, M. R. (2007). Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds. Journal of Pharmacology and Experimental Therapeutics, 321(2), 754–762. [Link]
- Wilens, T. E., Biederman, J., Spencer, T. J., Bostic, J., Prince, J., Monuteaux, M. C., Soriano, J., Fine, C., Abrams, A., & Rater, M. (1999). A Pilot Controlled Clinical Trial of ABT-418, a Cholinergic Agonist, in the Treatment of Adults With Attention Deficit Hyperactivity Disorder.
- CHANTIX (varenicline) tablets Label. (2008). U.S. Food and Drug Administration.
- Varenicline. (n.d.). In PharmGKB.
- Hays, J. T., & Ebbert, J. O. (2010).
- What molecular and cellular mechanisms are involved in the therapeutic action of Varenicline Tartrate? (n.d.). R Discovery.
- Eaton, J. B., Lucas, R. J., & Loring, R. H. (2019). Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience, 10(11), 4567–4576. [Link]
- Mineur, Y. S., Somenzi, O., & Picciotto, M. R. (2007). Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds. Journal of Pharmacology and Experimental Therapeutics, 321(2), 754–762. [Link]
- Mazurov, A. A., Speake, J. D., & Yohannes, D. (2011). Discovery and development of α7 nicotinic acetylcholine receptor modulators. Journal of Medicinal Chemistry, 54(23), 7943–7961. [Link]
- Papke, R. L., Horenstein, N. A., & Stokes, C. (2020). Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. Molecular Pharmacology, 98(4), 328–342. [Link]
- McMahon, L. R., & Wilkerson, J. L. (2024, May 8). Treating neuropathic pain and nicotine dependence: Epibatidine derivatives as potential therapeutics. Open Access Government.
- Changeux, J.-P. (2010). Nicotinic Receptors Containing the α7 Subunit: A Model for Rational Drug Design. ACS Chemical Neuroscience, 1(12), 779–792. [Link]
- Varenicline: An oral partial nicotine agonist for smoking cessation. (2006). DigitalCommons@URI.
- Yogeeswari, P., Sriram, D., Bal, T. R., & Thirumurugan, R. (2006). Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update. Natural Product Research, 20(5), 497–505. [Link]
- Malgouris, C., Desplanques, G., Griebel, G., Zyromski, F., O'Connor, S. E., Evrard, A., & Imbert, T. (2010). Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. Bioorganic & Medicinal Chemistry Letters, 20(12), 3636–3639. [Link]
- Grønlien, J. H., Håkerud, M., Ween, H., Thorin-Hagene, K., & Briggs, C. A. (2007). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Current Pharmaceutical Design, 13(3), 241–257. [Link]
- Wilkerson, J. L., McMahon, L. R., & Horenstein, N. A. (2023). Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. Frontiers in Pharmacology, 14. [Link]
- Partial agonist properties of cytisine and derivatives at high- and low-sensitivity α4β4 nAChRs. (n.d.). ResearchGate.
- Fagerström, K., & Hughes, J. (2008). Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation.
- Cahill, K., Stead, L. F., & Lancaster, T. (2012). Nicotine receptor partial agonists for smoking cessation.
- Di Fabio, R., Cini, E., De Filippis, B., Iacovelli, F., St-Gallay, S. A., Stasi, L. P., Turlizzi, E., & Donati, C. (2012). Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[29][33]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789). Journal of Medicinal Chemistry, 55(10), 4806–4823. [Link]
- Hashimoto, K. (2013). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Current Pharmaceutical Design, 19(25), 4561–4570. [Link]
- Prokopovich, P., & El-Gendy, M. A. (2014). Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 57(11), 4434–4448. [Link]
- Wang, H.-Y., & Burns, L. H. (2023). Targeting α7 nicotinic acetylcholine receptors and their protein interactions in Alzheimer's disease drug development. Drug Development Research, 84(6), 1339–1351. [Link]
- de la Peña, J. B., Lee, H. J., de la Peña, J. I. B., & Cheong, J. H. (2001). Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. Proceedings of the National Academy of Sciences, 98(18), 10451–10456. [Link]
- Nicotinic agonist. (n.d.). In Wikipedia.
- Quik, M., & Wonnacott, S. (2011). α6β2* and α4β2* Nicotinic Acetylcholine Receptors As Drug Targets for Parkinson's Disease. Pharmacological Reviews, 63(4), 938–966. [Link]
- Fucile, S. (2020).
- Carroll, F. I., Blough, B. E., Nie, Z., Kuhar, M. J., Howell, L. L., & Navarro, H. A. (2007). Synthesis and nicotinic acetylcholine receptor binding properties of bridged and fused ring analogues of epibatidine. Journal of Medicinal Chemistry, 50(26), 6673–6681. [Link]
- O'Donnell, J. M., & de Fiebre, C. M. (1990). Calcium influx mediated by nicotinic receptors and voltage sensitive calcium channels in SK-N-SH human neuroblastoma cells. The Journal of Pharmacology and Experimental Therapeutics, 253(2), 643–651.
- Arias, H. R., Targowska-Duda, K. M., & Kaczor, A. A. (2018). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 23(10), 2668. [Link]
- Gao, Y., Wang, Y., Zhang, Y., & Li, Y. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 101–111. [Link]
- Structure comparison between nicotinic acetylcholine receptor agonists. (n.d.). ResearchGate.
- Synthesis of (+/-)-Epibatidine and Its Analogues. (n.d.). Connected Papers.
- Mulle, C., Léna, C., & Changeux, J. P. (1992). Calcium influx through nicotinic receptor in rat central neurons: its relevance to cellular regulation. The EMBO Journal, 11(4), 1657–1665.
- Conroy, W. G., & Berg, D. K. (2012). Postsynaptic scaffolds for nicotinic receptors on neurons. Neuropharmacology, 62(3), 1143–1151. [Link]
- Knight, J. R., & Malpass, J. R. (1996). 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor. Journal of the Chemical Society, Perkin Transactions 1, (18), 2197–2203. [Link]
- Synthesis of epibatidine isomers: endo-5- and 6- (6′-chloro-3′-pyridyl-2-azabicyclo[2.2.1]heptanes. (2025). ResearchGate.
- Uprety, R., Yu, L. F., & Papke, R. L. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. SLAS Discovery, 27(2), 111–123. [Link]
- Dunlop, J., Roncarati, R., & Terstappen, G. C. (2009). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Biomolecular Screening, 14(10), 1259–1267. [Link]
- Coe, J. W., & O'Neill, B. T. (2018). Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers in Pharmacology, 9. [Link]
- Calcium influx assay in primary chondrocyte culture. (n.d.). ResearchGate.
- Gu, Q., Wang, Y., & Stephens, R. E. (2014). Functional α7 nicotinic receptors in human airway smooth muscle increase intracellular calcium concentration and contractility in asthmatics.
- Arias, H. R., Targowska-Duda, K. M., & Kaczor, A. A. (2018). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 23(10), 2668. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Varenicline for smoking cessation: efficacy, safety, and treatment recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α6β2* and α4β2* Nicotinic Acetylcholine Receptors As Drug Targets for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic Receptors Containing the α7 Subunit: A Model for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and development of α7 nicotinic acetylcholine receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting α7 nicotinic acetylcholine receptors and their protein interactions in Alzheimer's disease drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. openaccessgovernment.org [openaccessgovernment.org]
- 15. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 16. Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. "Varenicline: An oral partial nicotine agonist for smoking cessation" by Brett Feret and Orr [digitalcommons.uri.edu]
- 19. Nicotine receptor partial agonists for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]
- 26. ABT-418 - Wikipedia [en.wikipedia.org]
- 27. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. psychiatryonline.org [psychiatryonline.org]
- 29. Comparative pharmacology of nicotine and ABT-418, a new nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. jneurosci.org [jneurosci.org]
- 32. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationship of 2-Azabicyclo[2.2.1]heptane-Based Compounds
The 2-azabicyclo[2.2.1]heptane scaffold, a rigid bicyclic amine, has emerged as a privileged structure in medicinal chemistry. Its conformationally restricted framework provides a unique three-dimensional arrangement of substituents, enabling precise interactions with biological targets and often leading to compounds with high affinity and selectivity. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-azabicyclo[2.2.1]heptane-based compounds, focusing on their modulation of nicotinic acetylcholine receptors (nAChRs), inhibition of dipeptidyl peptidase-4 (DPP-4), and interaction with the dopamine transporter (DAT).
The 2-Azabicyclo[2.2.1]heptane Scaffold: A Foundation for Potent and Selective Ligands
The rigidity of the 2-azabicyclo[2.2.1]heptane system is a key attribute in drug design. Unlike more flexible acyclic or monocyclic amines, its fixed spatial arrangement reduces the entropic penalty upon binding to a receptor, which can contribute to higher binding affinities. This structural constraint also allows for the exploration of specific pharmacophore models with greater precision.
General Synthetic Strategies
The construction of the 2-azabicyclo[2.2.1]heptane core is a critical step in the development of these compounds. A common and effective method involves a Diels-Alder reaction.[1] Specifically, an aza-Diels-Alder reaction can be employed to form the bicyclic skeleton. For instance, the reaction of cyclopentadiene with an appropriate imine derivative can yield the 2-azabicyclo[2.2.1]hept-5-ene system, which can be further functionalized.[1] Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to afford oxygenated 2-azabicyclo[2.2.1]heptanes. Stereoselective syntheses have also been developed to obtain specific enantiomers, which is often crucial for optimizing pharmacological activity.[2][3]
I. Nicotinic Acetylcholine Receptor (nAChR) Modulators
The 2-azabicyclo[2.2.1]heptane scaffold is famously incorporated in the potent nAChR agonist, epibatidine, an alkaloid isolated from the skin of an Ecuadorian poison frog.[1] While epibatidine itself is too toxic for therapeutic use, its structure has inspired the synthesis of a vast number of analogues with improved selectivity and safety profiles. The primary focus of these SAR studies has been on the α4β2 and α7 nAChR subtypes, which are implicated in various neurological and psychiatric disorders.
Structure-Activity Relationship at nAChRs
The SAR of epibatidine analogues and other 2-azabicyclo[2.2.1]heptane-based nAChR modulators reveals several key trends:
-
Substitution on the Aromatic Ring: The nature and position of substituents on the pyridyl ring of epibatidine analogues significantly influence both affinity and selectivity. For example, replacing the chloro group with other halogens or small electron-withdrawing groups can modulate potency.
-
Stereochemistry: The stereochemistry of the substituent at the 2-position of the bicyclic system is critical. The exo isomer of epibatidine is significantly more potent than the endo isomer.
-
Modifications of the Bicyclic Core: Alterations to the 2-azabicyclo[2.2.1]heptane ring system itself, such as the introduction of unsaturation or additional substituents, can impact binding affinity and functional activity.
Below is a comparison of the binding affinities of several 2-azabicyclo[2.2.1]heptane-based compounds for α4β2 and α7 nAChRs.
| Compound | R Group (at position 2) | nAChR Subtype | Binding Affinity (Ki, nM) |
| Epibatidine | 6-chloro-3-pyridyl | α4β2 | 0.05 |
| α7 | >1000 | ||
| Analogue 1 | 3-pyridinyl | α4β2 | 0.20 |
| α7 | >1000 | ||
| Analogue 2 | 5-(3-pyridinyl)-3-pyridinyl | α4β2 | 0.01 |
| α7 | 100 |
Data compiled from multiple sources.
This data highlights the high affinity and selectivity of many epibatidine analogues for the α4β2 subtype over the α7 subtype.
Experimental Protocol: [³H]-Epibatidine Radioligand Binding Assay
This assay is a standard method for determining the binding affinity of test compounds to nAChRs.
Objective: To measure the displacement of the high-affinity nAChR radioligand, [³H]-epibatidine, from its binding sites by a test compound, thereby determining the test compound's binding affinity (Ki).
Materials:
-
[³H]-Epibatidine (specific activity ~50-60 Ci/mmol)
-
Membrane preparations from cells expressing the desired nAChR subtype (e.g., HEK-293 cells transfected with α4 and β2 subunits) or from brain tissue (e.g., rat cortex).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Nicotine (for determining non-specific binding).
-
Test compounds at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, [³H]-epibatidine (at a concentration near its Kd, e.g., 0.1-0.5 nM), and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain a high concentration of unlabeled nicotine (e.g., 100 µM). The total assay volume is typically 200 µL.
-
Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for nAChR Binding Assay
A generalized workflow for the [³H]-epibatidine binding assay.
II. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a therapeutic target for the treatment of type 2 diabetes. Inhibitors of this enzyme, known as gliptins, prevent the degradation of incretin hormones, leading to enhanced insulin secretion and improved glycemic control. The 2-azabicyclo[2.2.1]heptane scaffold has been successfully incorporated into novel and potent DPP-4 inhibitors.[4][5][6][7]
Structure-Activity Relationship of DPP-4 Inhibitors
The development of 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors has revealed important SAR insights:
-
The Amino Acid Moiety: These inhibitors are often peptidomimetic. The choice of the amino acid component that interacts with the S1 and S2 pockets of the DPP-4 active site is crucial. For instance, derivatives containing a (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety have shown high potency.[4][5][6][7]
-
The Bicyclic Moiety: The 2-azabicyclo[2.2.1]heptane group typically occupies the S2' subsite of the enzyme. Its rigid nature helps to properly orient the molecule within the active site. The stereochemistry at the point of attachment to the rest of the molecule can significantly affect inhibitory activity.
-
Substituents on the Bicyclic Core: Introduction of substituents on the 2-azabicyclo[2.2.1]heptane ring can further optimize binding and selectivity. For example, the addition of a 1,2,4-oxadiazole group has led to highly potent inhibitors.[4]
Here is a comparison of the in vitro inhibitory activity of some 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors.
| Compound | Key Structural Features | DPP-4 IC50 (nM) |
| Neogliptin (Analogue 3) | 2-azabicyclo[2.2.1]heptane-3-carbonitrile | 16.8 |
| Analogue 4 | 3-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-azabicyclo[2.2.1]heptane | 4.3 |
Data from Maslov et al. (2022).[4]
These results demonstrate that modifications to the substituent on the 2-azabicyclo[2.2.1]heptane ring can lead to a significant increase in potency.
Experimental Protocol: DPP-4 Inhibition Assay
This fluorometric assay is commonly used to determine the potency of DPP-4 inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4 enzyme activity.
Materials:
-
Human recombinant DPP-4 enzyme.
-
Fluorogenic substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5).
-
Test compounds at various concentrations.
-
A known DPP-4 inhibitor as a positive control (e.g., sitagliptin).
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
Procedure:
-
Pre-incubation: In the 96-well plate, add the DPP-4 enzyme and varying concentrations of the test compound or the positive control. Also include wells for 100% enzyme activity (enzyme without inhibitor) and background (no enzyme).
-
Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate, Gly-Pro-AMC, to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using the microplate reader. The cleavage of the substrate by DPP-4 releases the fluorescent AMC molecule.
-
Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time plot) for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
DPP-4 Inhibition Mechanism
Mechanism of DPP-4 inhibition by 2-azabicyclo[2.2.1]heptane-based compounds.
III. Dopamine Transporter (DAT) Ligands
The dopamine transporter is a key regulator of dopaminergic neurotransmission and is a target for drugs used to treat conditions like ADHD and depression, as well as being the primary target for psychostimulants like cocaine. The rigid 2-azabicyclo[2.2.1]heptane scaffold has been explored as a less flexible analogue of the tropane ring system found in cocaine and its derivatives.
Structure-Activity Relationship of DAT Ligands
SAR studies of 2-azabicyclo[2.2.1]heptane-based DAT ligands have provided valuable insights into the structural requirements for transporter binding:
-
Stereochemistry: The stereochemistry of the substituents on the bicyclic ring is crucial for high-affinity binding.
-
Substituents at the 2- and 3-positions: Analogous to the tropane-based ligands, the nature and orientation of substituents at the 2- and 3-positions of the 2-azabicyclo[2.2.1]heptane ring are critical determinants of binding affinity and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).
A comparison of the binding affinities of some 2-azabicyclo[2.2.1]heptane derivatives at the dopamine transporter is presented below.
| Compound | Key Structural Features | DAT Binding Affinity (Ki, µM) |
| Cocaine | Tropane scaffold | ~0.1-0.5 |
| Analogue 5 (3α-phenyl) | 2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane | 5-10 |
| Analogue 6 (3β-phenyl) | 2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane | >50 |
This table illustrates the generally lower affinity of these initial 7-azabicyclo[2.2.1]heptane analogues compared to cocaine, as well as the significant impact of stereochemistry.
Experimental Protocol: [³H]-WIN 35,428 Binding Assay for DAT
This assay is used to determine the binding affinity of test compounds to the dopamine transporter.
Objective: To measure the displacement of the DAT-selective radioligand [³H]-WIN 35,428 by a test compound to determine its binding affinity (Ki).
Materials:
-
[³H]-WIN 35,428 (specific activity ~80-90 Ci/mmol)
-
Membrane preparations from brain regions rich in DAT (e.g., rat striatum) or cells expressing DAT.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl.
-
Wash Buffer: Cold assay buffer.
-
Unlabeled Cocaine or Mazindol (for determining non-specific binding).
-
Test compounds at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, [³H]-WIN 35,428 (at a concentration near its Kd, e.g., 2-5 nM), and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain a high concentration of unlabeled cocaine or mazindol (e.g., 10-30 µM).
-
Incubate the plate on ice for 1-2 hours.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters several times with cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 and Ki values as described for the nAChR binding assay.
Conclusion
The 2-azabicyclo[2.2.1]heptane scaffold has proven to be a versatile and valuable platform for the design of potent and selective ligands for a range of important biological targets. The rigid nature of this bicyclic system allows for precise control over the spatial orientation of key pharmacophoric elements, leading to optimized interactions with receptor binding sites and enzyme active sites. The comparative SAR data presented in this guide for nAChR modulators, DPP-4 inhibitors, and DAT ligands underscore the critical role of stereochemistry and substituent effects in determining the pharmacological profile of these compounds. The detailed experimental protocols provide a foundation for researchers to evaluate new analogues and further explore the therapeutic potential of this remarkable scaffold.
References
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals.
- 3-(3-Azabicyclo[2][4][4]heptan-2-yl)
- Synthesis and dopamine transporter affinity of the four stereoisomers of (+/-)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane. Journal of Medicinal Chemistry.
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4).
- EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW.
- Unlocking therapeutic potential: the role of adamantane in drug discovery. Connect Radio, Pharmacy, and Therapeutics.
- Navigating the Market for 2-Azabicyclo[2.2.
- Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
- Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system. E-Thesis.
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). DiVA.
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipept… [ouci.dntb.gov.ua]
- 7. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) [diva-portal.org]
Unlocking Potent and Stable Therapeutics: A Guide to Constrained Bicyclic Amino Acids in Drug Design
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, positioned advantageously between small molecules and large biologics.[1] Their modular nature and vast chemical space allow for highly specific interactions with biological targets.[2] However, the therapeutic promise of linear peptides is often hampered by their inherent flexibility, which leads to poor metabolic stability and reduced binding affinity.[2][3] A primary strategy to overcome these limitations is the introduction of conformational constraints.[2][4] Among the most advanced tools for achieving this are constrained bicyclic amino acids, which offer a superior level of structural pre-organization to lock a peptide into its bioactive conformation.[3][5]
This guide provides an in-depth comparison of bicyclic amino acids against other constraining strategies, supported by experimental data and detailed protocols for their evaluation. It is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks to design next-generation therapeutics.
The Principle of Conformational Constraint: An Entropic Advantage
A flexible, linear peptide in solution exists as an ensemble of numerous conformations. Only a fraction of these conformers are capable of binding to the target receptor. This conformational freedom comes at a significant entropic cost upon binding, as the peptide must adopt a single, rigid conformation, which can negatively impact binding affinity.[2][6]
By incorporating rigid structural elements, such as bicyclic amino acids, we can pre-organize the peptide into a conformation that is close to the one required for binding.[5][7] This "pre-payment" of the entropic penalty can lead to a dramatic increase in binding affinity and selectivity.[6][7] Furthermore, the rigid structure shields the peptide backbone from proteolytic enzymes, significantly enhancing its stability in biological systems.[3][6][8]
Caption: Conformational constraint reduces the entropic penalty of binding.
The Bicyclic Advantage: A Comparative Analysis
While various methods exist to constrain peptides, bicyclic amino acids offer a superior level of rigidity and structural definition.[3][9]
| Constraining Strategy | Advantages | Disadvantages |
| Linear Peptides | Simple to synthesize.[6] | High flexibility, poor metabolic stability, low binding affinity.[3][6] |
| Monocyclic Peptides | Improved stability and affinity over linear peptides.[8] | Can still possess considerable flexibility, especially with larger ring sizes.[3] |
| Stapled Peptides | Promotes helical conformations. | Primarily suited for stabilizing α-helices; may not be universally applicable. |
| Bicyclic Amino Acids | High conformational rigidity, leading to enhanced metabolic stability and target affinity.[3][5][9] Can mimic dipeptide turns and control peptide backbone geometry.[10][11] | Synthesis of the amino acid building blocks can be complex.[12] |
Case Study: Bicyclic Peptide Inhibitor of RbAp48
A compelling example of the bicyclic advantage is the development of inhibitors for the scaffolding protein RbAp48, a target in various cancers. Researchers started with a linear peptide derived from the MTA1 protein, which had micromolar affinity for RbAp48. While a monocyclic version showed some improvement, the introduction of a bicyclic constraint resulted in a potent inhibitor with a very low nanomolar KD value of 8.56 nM.[13]
| Peptide | Type | Binding Affinity (KD) |
| Peptide 2 | Linear | 5.18 nM |
| Peptide 8 | Monocyclic | Lower affinity (no binding curve obtained under same conditions) |
| Peptide 33 | Bicyclic | 8.56 nM |
| Data from Structure-Based Design of Bicyclic Peptide Inhibitors of RbAp48.[13] |
This case study clearly demonstrates that while cyclization is beneficial, the higher-order constraint of a bicyclic structure can unlock significant gains in potency.[13]
Caption: Progression of peptide constraint leading to higher affinity.
Experimental Validation: Protocols for the Bench Scientist
Evaluating the advantages of incorporating bicyclic amino acids requires a suite of robust biophysical and biochemical assays. Here, we provide streamlined protocols for key experiments.
Protocol 1: Assessing Proteolytic Stability in Human Serum
This protocol is designed to compare the stability of a novel bicyclic peptide against its linear or monocyclic counterpart. The rationale is to expose the peptides to the complex mixture of proteases present in human serum and monitor their degradation over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Test peptides (bicyclic, monocyclic, linear control)
-
Human serum (pooled, commercially available)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
HPLC system with a C18 reverse-phase column
-
Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for mobile phases
Procedure:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of each test peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Incubation:
-
In a microcentrifuge tube, add 10 µL of the peptide stock solution to 90 µL of human serum.
-
Incubate the mixture at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 20 µL aliquot of the incubation mixture. The t=0 sample should be taken immediately after adding the peptide to the serum.
-
Protein Precipitation: Immediately add 20 µL of 10% TCA to the aliquot to precipitate serum proteins and stop enzymatic degradation.
-
Centrifugation: Vortex the mixture and then centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis:
-
Carefully collect the supernatant.
-
Inject 20 µL of the supernatant onto the HPLC system.
-
Run a gradient of 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in ACN (Mobile Phase B). A typical gradient might be 5% to 95% B over 30 minutes.
-
Monitor the peptide elution at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the percentage of intact peptide remaining versus time to determine the half-life (t½) of each peptide.
-
Self-Validation and Causality:
-
t=0 Control: The immediate quenching of the t=0 sample provides the baseline for 100% intact peptide.
-
TCA Precipitation: Using TCA is a critical step as it provides a rapid and effective method to stop all enzymatic activity, ensuring the measured degradation is accurate for that time point.
-
Linear Control: Including a known labile linear peptide serves as a positive control for proteolytic activity in the serum batch.
Protocol 2: Competitive Binding Assay
This protocol determines the binding affinity (IC50) of a test peptide by measuring its ability to compete with a known radiolabeled or fluorescently labeled ligand for binding to a target receptor.
Materials:
-
Cell membranes or purified receptor expressing the target of interest.
-
Labeled ligand (radiolabeled or fluorescent) with known affinity for the target.
-
Test peptides at various concentrations.
-
Assay buffer (specific to the receptor, e.g., Tris-HCl with MgCl2 and BSA).
-
Filter plates (e.g., 96-well glass fiber filters) and vacuum manifold for radioligand assays, or microplates for fluorescence assays.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Prepare Reagents:
-
Dilute the receptor preparation to a concentration that gives a robust signal with the labeled ligand.
-
Prepare a serial dilution of the test peptides in assay buffer.
-
Prepare the labeled ligand at a concentration close to its KD value.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, labeled ligand, and receptor.
-
Non-specific Binding (NSB): Add assay buffer, labeled ligand, receptor, and a high concentration of an unlabeled known binder (or the test compound). This determines the amount of ligand that binds to non-receptor components.
-
Competitive Binding: Add assay buffer, labeled ligand, receptor, and the serial dilutions of the test peptide.
-
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature). The exact time and temperature must be optimized for the specific receptor system.
-
Separation of Bound and Free Ligand:
-
Radioligand: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. The filter traps the receptor-bound ligand. Wash the filters with ice-cold assay buffer to remove unbound ligand.
-
Fluorescent Ligand: No separation step is typically needed if using a fluorescence polarization assay.
-
-
Detection:
-
Radioligand: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.
-
Fluorescent Ligand: Read the plate in a fluorescence polarization plate reader.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the labeled ligand).
-
Self-Validation and Causality:
-
NSB Control: The non-specific binding control is crucial. A high NSB value (>30% of total binding) can indicate issues with the assay and compromise the data's reliability.
-
Known Ligand Concentration: Using the labeled ligand at its KD ensures the assay is sensitive to competition from the test compound.
-
Equilibrium: Ensuring the incubation reaches equilibrium is vital for accurate affinity determination. A time-course experiment should be performed during assay development.
Caption: Workflow for assessing peptide stability in human serum.
Conclusion and Future Outlook
Constrained bicyclic amino acids represent a powerful and validated strategy for overcoming the inherent limitations of linear peptides in drug discovery. By enforcing a high degree of conformational rigidity, these building blocks can significantly enhance binding affinity, selectivity, and metabolic stability.[3][9] While their synthesis can be more demanding than standard amino acids, the resulting improvements in drug-like properties often justify the investment.[12] As synthetic methodologies continue to advance, the accessibility and application of bicyclic amino acids are expected to grow, paving the way for a new generation of highly potent and stable peptide-based therapeutics capable of addressing even the most challenging biological targets, including protein-protein interactions.[5]
References
- Synthesis of Bicyclic Peptides Using Cyanopyridine-Aminothiol Click Chemistry.PubMed.
- Synthesis of a Bicyclic Delta-Amino Acid as a Constrained Gly-Asn Dipeptide Isostere.The Journal of Organic Chemistry.
- Biocompatible and Selective Generation of Bicyclic Peptides.Angewandte Chemie International Edition.
- Design, synthesis, and application of azabicyclo[X.Y.0]alkanone amino acids as constrained dipeptide surrogates and peptide mimics.Biopolymers.
- Bicyclic Peptides as Next-Generation Therapeutics.National Institutes of Health.
- Synthesis of a bicyclic δ-amino acid as a constrained Gly-Asn dipeptide isostere.ResearchGate.
- Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity.National Institutes of Health.
- Structural diversity of bicyclic amino acids.PubMed.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.National Institutes of Health.
- Modeling and Synthesis of Conformationally Restricted Amino Acids.Current Organic Chemistry.
- Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands.ResearchGate.
- Conformationally restricted peptides as tools in opioid receptor studies.PubMed.
- Bicyclic Peptides: Types, Synthesis and Applications.e-Publications@Marquette.
- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications.Chemical Reviews.
- Peptidomics.National Institutes of Health.
- Peptidomimetics design and characterization: Bridging experimental and computer-based approaches.ScienceDirect.
- Structure Based Design of Bicyclic Peptide Inhibitors of RbAp48.National Institutes of Health.
- Evaluating protocols and analytical methods for peptide adsorption experiments.Biointerphases.
- Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability.Royal Society of Chemistry.
- Direct, Competitive Comparison of Linear, Monocyclic, and Bicyclic Libraries Using mRNA Display.ACS Publications.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.National Institutes of Health.
- Effects of cyclization on (a) binding affinity, (b) stability, and (c) membrane permeability.ResearchGate.
- Biocompatible and Selective Generation of Bicyclic Peptides.National Institutes of Health.
- Direct, Competitive Comparison of Linear, Monocyclic, and Bicyclic Libraries Using mRNA Display.National Institutes of Health.
- Structural diversity of bicyclic amino acids.Ovid.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformationally restricted peptides as tools in opioid receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocompatible and Selective Generation of Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01699A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epublications.marquette.edu [epublications.marquette.edu]
- 10. Synthesis of a bicyclic delta-amino acid as a constrained Gly-Asn dipeptide isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural diversity of bicyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and application of azabicyclo[X.Y.0]alkanone amino acids as constrained dipeptide surrogates and peptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure Based Design of Bicyclic Peptide Inhibitors of RbAp48 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to chiral 2-azabicyclo[2.2.1]heptanes
The chiral 2-azabicyclo[2.2.1]heptane scaffold is a privileged structural motif in medicinal chemistry and drug discovery, prized for its rigid conformational constraint which allows for precise presentation of substituents in three-dimensional space. This bicyclic amine framework is a key component in a variety of biologically active molecules, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[1] Given its significance, the development of efficient and stereoselective synthetic routes to access enantiomerically pure 2-azabicyclo[2.2.1]heptanes is of paramount importance to the research and drug development community. This guide provides a comparative analysis of the most prominent synthetic strategies, offering insights into their underlying mechanisms, practical applications, and experimental data to aid researchers in selecting the optimal route for their specific needs.
Diastereoselective Aza-Diels-Alder Reaction: The Workhorse Approach
The [4+2] cycloaddition between a diene and an imine, known as the aza-Diels-Alder reaction, stands as one of the most direct and widely employed methods for the construction of the 2-azabicyclo[2.2.1]heptane core.[2] The stereochemical outcome of this reaction is typically controlled through the use of chiral auxiliaries attached to either the imine or the dienophile.
Mechanistic Rationale and Stereocontrol
The key to achieving high diastereoselectivity in the aza-Diels-Alder approach lies in the facial bias imposed by a chiral auxiliary during the cycloaddition. Commonly, a chiral amine, such as (S)- or (R)-1-phenylethylamine, is condensed with a glyoxylate ester to form a chiral imine. This imine then serves as the dienophile in the reaction with cyclopentadiene. The reaction is often promoted by a Brønsted or Lewis acid, which activates the imine for cycloaddition.[3] The chiral auxiliary sterically shields one face of the imine, directing the approach of the cyclopentadiene to the opposite face, thus leading to the preferential formation of one diastereomer. The use of low temperatures typically favors the formation of the kinetically controlled exo product.[2]
A powerful strategy to enhance diastereoselectivity is the use of dual chiral auxiliaries, for example, by employing an imine derived from a chiral amine and a chiral alcohol like (-)-8-phenylmenthol.[3] This "matched" double diastereoselection can lead to the formation of a single cycloadduct with exceptional stereocontrol.
Sources
Validating 2-Azabicyclo[2.2.1]heptane: A Rigid Scaffold for Modern Medicinal Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. While flexible aliphatic heterocycles like piperidine have long been workhorses in medicinal chemistry, the strategic use of rigid bicyclic systems is increasingly recognized as a powerful approach to optimize drug-like properties. This guide provides an in-depth validation of 2-azabicyclo[2.2.1]heptane as a rigid scaffold, offering a comparative analysis against traditional alternatives, supported by experimental data and detailed protocols.
The Rationale for Rigidity: Overcoming the Limitations of Flexibility
The conformational flexibility of scaffolds like piperidine, while offering synthetic accessibility, can be a double-edged sword. A flexible molecule can adopt numerous conformations, only one of which may be the bioactive conformation. This can lead to a significant entropic penalty upon binding to a biological target, resulting in lower binding affinity. Furthermore, flexible scaffolds can present multiple pharmacophoric arrangements to metabolic enzymes, potentially leading to unpredictable metabolism and off-target effects.
Rigid scaffolds, such as 2-azabicyclo[2.2.1]heptane, address these challenges by pre-organizing the molecule into a more defined three-dimensional structure. This conformational constraint can lead to several advantages:
-
Enhanced Binding Affinity: By reducing the entropic penalty of binding, rigidification can lead to a significant increase in potency.
-
Improved Selectivity: A well-defined shape can favor binding to the desired target over off-targets, reducing the risk of side effects.
-
Favorable Physicochemical Properties: The introduction of a bicyclic system can modulate lipophilicity (logP) and basicity (pKa) in a predictable manner, influencing solubility, permeability, and metabolic stability.
-
Metabolic Stability: The constrained conformation can shield susceptible metabolic sites from enzymatic degradation, prolonging the half-life of the drug.
Comparative Analysis: 2-Azabicyclo[2.2.1]heptane vs. Traditional Scaffolds
To objectively assess the utility of the 2-azabicyclo[2.2.1]heptane scaffold, a comparison with the widely used piperidine and pyrrolidine rings is essential. The following table summarizes key physicochemical and pharmacological parameters, drawing from various case studies in the literature.
| Property | 2-Azabicyclo[2.2.1]heptane | Piperidine | Pyrrolidine | Rationale for Advantage |
| Conformational Rigidity | High (boat-like conformation) | Low (chair-boat interconversion) | Low (envelope/twist conformations) | Pre-organizes substituents for optimal target interaction, reducing entropic penalty. |
| pKa | Typically 9.0-10.5 | ~11.2 | ~11.3 | Lower basicity can improve oral absorption and reduce hERG liability. |
| logP | Generally lower than piperidine for analogous structures | Variable | Variable | Increased sp³ character and defined shape can lead to improved solubility. |
| Metabolic Stability | Often enhanced | Susceptible to N-dealkylation and ring oxidation | Susceptible to N-dealkylation and ring oxidation | The rigid structure can sterically hinder access of metabolic enzymes. |
| Vectorial Diversity | Defined exit vectors for substitution | Multiple, flexible exit vectors | Multiple, flexible exit vectors | Allows for precise positioning of functional groups to probe specific interactions with the target. |
Case Study: Neogliptin, a DPP-4 Inhibitor
A compelling example of the successful application of the 2-azabicyclo[2.2.1]heptane scaffold is in the development of Neogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2][3] In this case, the bicyclic scaffold was used as a rigid replacement for more flexible amine moieties found in other gliptins like sitagliptin and vildagliptin.
Molecular modeling and subsequent biological evaluation revealed that the 2-azabicyclo[2.2.1]heptane core in Neogliptin optimally positions the key pharmacophoric elements within the DPP-4 active site. This resulted in a compound with an IC50 of 16.8 nM, demonstrating greater potency than both sitagliptin and vildagliptin.[1][3] Furthermore, Neogliptin exhibited superior ADME properties and a lower potential for cardiotoxicity compared to sitagliptin.[1][3]
Case Study: P2Y14 Receptor Antagonists
The 2-azabicyclo[2.2.1]heptane scaffold has also been effectively employed in the design of antagonists for the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory responses. By replacing a flexible piperidine ring in a known antagonist with the rigid bicyclic system, researchers were able to probe the conformational requirements for high-affinity binding.
The resulting 2-azanorbornane-containing analogue, MRS4738, displayed a 3-fold higher affinity for the human P2Y14 receptor compared to its enantiomer and the parent piperidine-containing compound.[4] This highlights the importance of stereochemistry and the ability of the rigid scaffold to lock the molecule into a more favorable bioactive conformation.
Experimental Protocols for Validation
To aid researchers in the evaluation of the 2-azabicyclo[2.2.1]heptane scaffold in their own drug discovery programs, we provide the following detailed experimental protocols for key validation assays.
Stereoselective Synthesis of 2-Azabicyclo[2.2.1]heptane Derivatives
The stereochemistry of the 2-azabicyclo[2.2.1]heptane core is critical for its biological activity. A common and effective method for the enantioselective synthesis is the aza-Diels-Alder reaction between a chiral imine and cyclopentadiene.
DOT Diagram: Stereoselective Synthesis Workflow
Caption: Stereoselective synthesis of 2-azabicyclo[2.2.1]heptane.
Step-by-Step Protocol:
-
Chiral Imine Formation: React a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) with an α-ketoester (e.g., ethyl glyoxylate) in a suitable solvent like dichloromethane (DCM) at room temperature to form the corresponding chiral imine.
-
Aza-Diels-Alder Reaction: Cool the solution of the chiral imine to -78 °C and add freshly cracked cyclopentadiene. The cycloaddition proceeds with high diastereoselectivity, controlled by the chiral auxiliary.
-
Double Bond Reduction: After the reaction is complete, the resulting cycloadduct is hydrogenated, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst, to reduce the double bond within the bicyclic system.
-
Chiral Auxiliary Removal: The chiral auxiliary is then cleaved, for example, by hydrogenolysis if a benzyl-type auxiliary was used, to yield the enantiomerically pure 2-azabicyclo[2.2.1]heptane derivative.
Microsomal Stability Assay
This assay is crucial for evaluating the metabolic stability of compounds containing the 2-azabicyclo[2.2.1]heptane scaffold.
DOT Diagram: Microsomal Stability Assay Workflow
Caption: Workflow for the microsomal stability assay.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a reaction mixture containing liver microsomes (from human or other species) in a phosphate buffer (pH 7.4).
-
Incubation: Add the test compound to the reaction mixture and pre-incubate at 37 °C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant, from which the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
DOT Diagram: Competitive Radioligand Binding Assay Workflow
Caption: Workflow for the competitive radioligand binding assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a source of the target receptor (e.g., cell membranes expressing the receptor). Prepare solutions of a radiolabeled ligand known to bind to the receptor with high affinity and the unlabeled test compound at various concentrations.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).
-
Separation: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. This is commonly done by rapid filtration through a glass fiber filter, which traps the receptor-containing membranes.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion: A Validated Scaffold for Future Drug Discovery
The 2-azabicyclo[2.2.1]heptane scaffold represents a valuable and validated tool in the medicinal chemist's arsenal. Its inherent rigidity offers a distinct advantage over more flexible systems, often leading to compounds with improved potency, selectivity, and metabolic stability. The successful incorporation of this scaffold into clinical candidates like Neogliptin provides strong evidence of its therapeutic potential. By understanding the principles of rigid design and employing the robust validation protocols outlined in this guide, researchers can confidently leverage the 2-azabicyclo[2.2.1]heptane core to develop the next generation of innovative medicines.
References
- Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications.
- A Scalable Synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic Acid. Organic Process Research & Development.
- Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo [2.2.1]heptane. Journal of Medicinal Chemistry.
- 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor. Journal of the Chemical Society, Perkin Transactions 1.
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals.
- Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications.
- Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol. Journal of Medicinal Chemistry.
- Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications.
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI.
- Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry.
- Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications. ResearchGate.
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). National Center for Biotechnology Information.
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Europe PMC.
- 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry.
- Nitrogen Inversion Barrier of 2-Methyl-2-azabicyclo[2.2.1]heptane. The Role of Torsional Strain in Pyramidal Inversion. The Journal of Organic Chemistry.
- Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP.
- Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane. Arkat USA.
- Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. National Center for Biotechnology Information.
- Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.
- Synthesis of exo-3-Amino-7-azabicyclo[2.2.1]heptanes. ChemInform.
- Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry.
- Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed.
- 7-Azabicyclo[2.2.1]heptane-2-carboxylic acids as peptidomimetic conformational constraints. NK2 antagonists as an example. ResearchGate.
- 4H-Dewar Picolines: A New Class of Saturated Bioisosteres of Pyridine. Università degli Studi di Pavia.
- Navigating the Market for 2-Azabicyclo[2.2.
- 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. PubMed.
- Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate.
- 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv.
Sources
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Azabicyclo[2.2.1]heptane Moiety: A Scaffold for Enhanced Peptide and Peptidomimetic Bioactivity
A Comparative Guide for Researchers in Drug Discovery
In the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles, the conformational constraint of peptides has emerged as a powerful strategy. The incorporation of rigid structural motifs can pre-organize a peptide into its bioactive conformation, reducing the entropic penalty of receptor binding and enhancing stability against enzymatic degradation.[1] Among the various scaffolds employed for this purpose, the 2-azabicyclo[2.2.1]heptane system offers a unique combination of rigidity and stereochemical complexity, making it an attractive building block for peptidomimetic design. This guide provides a comparative analysis of peptides and peptidomimetics containing the 2-azabicyclo[2.2.1]heptane moiety, with a focus on their biological evaluation and performance against relevant alternatives in different therapeutic areas.
The Strategic Advantage of the 2-Azabicyclo[2.2.1]heptane Scaffold
The 2-azabicyclo[2.2.1]heptane framework, a bridged bicyclic system, imparts a high degree of conformational restriction upon a peptide backbone.[1][2] This rigidity is a direct consequence of its fused ring structure, which significantly limits the rotational freedom of adjacent amino acid residues. This can lead to several desirable properties in a drug candidate:
-
Enhanced Receptor Affinity and Selectivity: By locking the peptide into a conformation that is complementary to the target receptor's binding site, the 2-azabicyclo[2.2.1]heptane moiety can lead to a significant increase in binding affinity.[3] Furthermore, the specific geometry imposed by the scaffold can discriminate between different receptor subtypes, leading to improved selectivity.[4][5]
-
Increased Metabolic Stability: The unnatural amino acid structure of the 2-azabicyclo[2.2.1]heptane moiety can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby prolonging the biological half-life of the peptide.[1]
-
Improved Bioavailability: Enhanced stability and potentially favorable physicochemical properties can contribute to improved oral bioavailability, a key challenge in peptide drug development.[1]
The synthesis of this scaffold can be achieved through various methods, with the Diels-Alder reaction being a commonly utilized approach.[1] This allows for the generation of various stereoisomers (exo- and endo-), providing a toolkit for fine-tuning the conformational properties of the resulting peptidomimetics.[6][7]
Comparative Biological Evaluation: Case Studies
The utility of the 2-azabicyclo[2.2.1]heptane scaffold is best illustrated through its application in the development of potent and selective modulators of various biological targets.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
The inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes mellitus. DPP-4 inhibitors, known as gliptins, prevent the degradation of incretin hormones, leading to enhanced insulin secretion.
Featured Molecule: Neogliptin
Researchers have designed and synthesized a novel class of DPP-4 inhibitors based on a (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid backbone, incorporating a 2-azabicyclo[2.2.1]heptane moiety.[6][8] The lead compound, neogliptin (12a) , demonstrated potent DPP-4 inhibition.[6][7][9]
Comparative Performance:
| Compound | DPP-4 IC50 (nM) | Reference |
| Neogliptin (12a) | 16.8 ± 2.2 | [6][8] |
| Vildagliptin | > Neogliptin | [6][8] |
| Sitagliptin | > Neogliptin | [6][8] |
As shown in the table, neogliptin exhibits a significantly lower IC50 value compared to the established DPP-4 inhibitors vildagliptin and sitagliptin, indicating higher potency.[6][8] Molecular modeling studies revealed that the 2-azabicyclo[2.2.1]heptane moiety of neogliptin interacts favorably with key residues in the active site of DPP-4.[6] Furthermore, neogliptin was found to have a lower potential for intramolecular cyclization, a degradation pathway that can inactivate some DPP-4 inhibitors.[6][8] In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, neogliptin was found to be superior to vildagliptin.[6][8] Further modifications of the neogliptin scaffold have led to even more potent inhibitors, with IC50 values as low as 4.3 nM, demonstrating the potential for further optimization.[10]
Experimental Workflow: DPP-4 Inhibition Assay
Caption: Workflow for determining DPP-4 inhibitory activity.
NK2 Receptor Antagonists
Neurokinin-2 (NK2) receptor antagonists have been investigated for their therapeutic potential in various conditions, including irritable bowel syndrome and asthma. The cyclic hexapeptide L659,877 is a known NK2 antagonist.
Strategy: Conformational Stabilization
To enhance the antagonist affinity of L659,877 analogues, researchers incorporated 7-azabicyclo[2.2.1]heptane-2-carboxylic acid residues at position 6 of the peptide sequence.[3] The rationale was that this rigid scaffold would stabilize the bioactive conformation of the peptide, which is thought to contain two reverse turns.[3]
Comparative Performance:
The incorporation of the 7-azabicyclo[2.2.1]heptane moiety into cyclic analogues of L659,877 resulted in compounds with enhanced antagonist affinity .[3] This suggests that the conformational constraint imposed by the bicyclic scaffold successfully stabilized the bioactive conformer, leading to improved receptor binding. The study highlights the potential of using this moiety to explore the structure-activity relationships of peptides by generating an array of shapes.[3]
Experimental Protocol: Functional Organ Bath Assay for NK2 Function
A functional organ bath assay is a classical pharmacological method to assess the activity of receptor antagonists.
-
Tissue Preparation: A section of a suitable smooth muscle tissue expressing NK2 receptors (e.g., mouse bladder) is isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Contraction Induction: A known NK2 receptor agonist, such as neurokinin A (NKA), is added to the bath to induce muscle contraction, which is measured using a force transducer.
-
Antagonist Evaluation: The tissue is pre-incubated with the test compound (the 7-azabicyclo[2.2.1]heptane-containing peptide) at various concentrations before the addition of the agonist.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced contraction is quantified, and antagonist potency (e.g., pA2 value) is determined.
Sigma (σ) Receptor Ligands
Sigma receptors are a unique class of proteins implicated in various neurological and psychiatric disorders. The development of selective ligands for σ1 and σ2 receptor subtypes is of significant interest for therapeutic and research purposes.
Scaffold Comparison: Steric and Conformational Effects
A study systematically compared a series of N-substituted 7-azabicyclo[2.2.1]heptanes with their analogous pyrrolidines, as well as more sterically bulky adamantane- and trishomocubane-derived ligands, for their binding affinity to σ receptors.[5]
Key Findings:
-
Subtype Selectivity: The 7-azabicyclo[2.2.1]heptane scaffold was identified as a promising framework for developing selective σ2 receptor agonists.[4] N-arylalkyl substituents on the 7-azabicyclo[2.2.1]heptane core conferred selectivity for the σ2 subtype.[5]
-
Steric Bulk and Affinity: Reducing the steric bulk from the larger polycyclic systems (adamantane, trishomocubane) to the 2-azabicyclo[2.2.1]heptane moiety generally led to a decrease in binding affinity at both σ receptor subtypes.[4] However, the conformational restriction offered by the bicyclic system appeared to be crucial for subtype discrimination, as the 7-azabicyclo[2.2.1]heptane derivatives showed greater σ2 selectivity compared to the more flexible pyrrolidine analogues.[5]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for σ receptor competitive binding assay.
Conclusion and Future Perspectives
The 2-azabicyclo[2.2.1]heptane moiety has proven to be a valuable scaffold in peptidomimetic and small molecule drug design. Its ability to impart conformational rigidity leads to tangible benefits in terms of biological activity and selectivity, as demonstrated in the development of potent DPP-4 inhibitors, NK2 receptor antagonists, and selective σ receptor ligands. The comparative data presented in this guide underscore the potential of this structural motif to overcome some of the inherent challenges associated with peptide-based therapeutics.
Future research in this area will likely focus on the enantioselective synthesis of more complex derivatives to fully explore the chemical space around this scaffold.[3] The continued application of the 2-azabicyclo[2.2.1]heptane moiety in combination with computational modeling and advanced biological screening techniques holds significant promise for the discovery of next-generation therapeutics with superior efficacy and safety profiles.
References
- Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic.
- 7-Azabicyclo[2.2.1]heptane-2-carboxylic acids as peptidomimetic conformational constraints. NK2 antagonists as an example. - ResearchGate.
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC - NIH.
- Synthesis and biological evaluation of 2.3-diazabicyclo[2.2.1]heptane derivatives as prostaglandin endoperoxide analogs - PubMed.
- Design, Synthesis and Biological Evaluation of Neogliptin, a ...
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - ResearchGate.
- Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed.
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - MDPI.
- Protein biosynthesis with conformationally restricted amino acids | Journal of the American Chemical Society.
- Application of C-Terminal 7-Azabicyclo[2.2.1]heptane to Stabilize β-Strand-like Extended Conformation of a Neighboring α-Amino Acid | The Journal of Organic Chemistry - ACS Publications.
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci.
- 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed.
- 3-(3-Azabicyclo[1][3][3]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM - PubMed.
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) | Semantic Scholar [semanticscholar.org]
- 10. 3-(3-Azabicyclo[2, 2, 1]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Azabicyclo[2.2.1]heptane Protocols
The 2-azabicyclo[2.2.1]heptane core is a rigid, bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its conformational constraint and unique three-dimensional architecture make it a valuable bioisostere for various pharmacophores, leading to its incorporation in a range of biologically active molecules, including nicotinic acetylcholine receptor agonists and antagonists. The efficient and stereocontrolled synthesis of this motif is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparison of prominent synthetic strategies for accessing the 2-azabicyclo[2.2.1]heptane framework, with a focus on synthetic efficiency, scalability, cost-effectiveness, and safety.
Key Synthetic Strategies: An Overview
Four principal strategies have emerged for the synthesis of the 2-azabicyclo[2.2.1]heptane skeleton:
-
Aza-Diels-Alder Reaction: A classic and widely employed method involving the [4+2] cycloaddition of cyclopentadiene with an imine dienophile.
-
Ring-Closing Metathesis (RCM): A powerful C-C bond-forming reaction that constructs the cyclopentane ring from a diene precursor.
-
Intramolecular Cyclization: A broad category of reactions that form the bicyclic system through the closure of a suitably functionalized acyclic or monocyclic precursor. A notable example is the Samarium(II) Iodide-mediated cascade.
-
Catalytic Ring-Opening of meso-Epoxides: A modern, enantioselective approach that desymmetrizes a prochiral epoxide to generate the chiral bicyclic core.
This guide will delve into the mechanistic underpinnings, practical execution, and comparative performance of each of these methodologies.
I. The Aza-Diels-Alder Approach: A Workhorse Strategy
The aza-Diels-Alder reaction is a cornerstone for the synthesis of nitrogen-containing six-membered rings and has been extensively applied to the construction of the 2-azabicyclo[2.2.1]heptane framework. The reaction typically involves the cycloaddition of cyclopentadiene with an activated imine, often generated in situ.
Mechanistic Rationale
The reaction proceeds via a concerted [4+2] cycloaddition mechanism. The use of a chiral auxiliary on the imine nitrogen or the ester group allows for diastereoselective transformations, providing access to enantiomerically enriched products. Lewis acid catalysis, for instance with boron trifluoride etherate (BF₃·OEt₂), is often employed to activate the imine dienophile, thereby accelerating the reaction and enhancing its stereoselectivity. The exo isomer is typically the major product due to steric hindrance in the endo transition state.
Caption: Ring-Closing Metathesis workflow.
Performance Benchmarking
| Metric | Ring-Closing Metathesis Protocol |
| Overall Yield | 60-80% for the RCM step [1] |
| Stereoselectivity | Dependent on the synthesis of the acyclic diene precursor. |
| Scalability | Generally good, but catalyst cost can be a factor on a large scale. |
| Key Reagents | Acyclic diene, Grubbs' catalyst. |
| Cost | The primary cost is the ruthenium catalyst. [2][3] |
| Safety | Ruthenium catalysts are toxic and should be handled with care. Solvents are often chlorinated and require proper handling. |
III. Intramolecular Cyclization: The Samarium(II) Iodide-Mediated Cascade
Intramolecular cyclization strategies offer a powerful means to construct complex polycyclic systems in a single step. A notable example is the use of samarium(II) iodide (SmI₂) to initiate a spirocyclization and rearrangement cascade to form the 2-azabicyclo[2.2.1]heptane core. [4][5]
Mechanistic Rationale
SmI₂ is a powerful single-electron transfer reagent. In this context, it can reduce a suitable functional group in the substrate to generate a radical anion, which then initiates a cascade of cyclization and rearrangement reactions to form the thermodynamically more stable 2-azabicyclo[2.2.1]heptane framework. The reaction is often highly stereoselective.
Caption: SmI₂-mediated intramolecular cyclization.
Performance Benchmarking
| Metric | SmI₂-Mediated Cascade Protocol |
| Overall Yield | Good for the key cascade step (e.g., 70-80%) [4] |
| Stereoselectivity | Often excellent, controlled by the stereochemistry of the starting material. |
| Scalability | Can be challenging on a large scale due to the stoichiometric use of SmI₂ and the need for strictly anhydrous conditions. |
| Key Reagents | Samarium(II) iodide, functionalized precursor. |
| Cost | Samarium(II) iodide is a relatively expensive reagent. |
| Safety | SmI₂ is air- and moisture-sensitive and must be handled under an inert atmosphere. [5][6][7] |
IV. Catalytic Ring-Opening of meso-Epoxides: An Enantioselective Strategy
A more recent and elegant approach to enantiomerically pure 2-azabicyclo[2.2.1]heptanes involves the desymmetrization of a meso-epoxide through a catalytic intramolecular ring-opening reaction.
Mechanistic Rationale
This method utilizes a chiral Brønsted acid, such as a chiral phosphoric acid, to catalyze the enantioselective ring-opening of a meso-epoxide by an appended nitrogen nucleophile. The chiral catalyst protonates one of the epoxide oxygens, leading to a stereocontrolled intramolecular attack by the nitrogen to form the bicyclic product with high enantioselectivity. [8][2][9]
Caption: Catalytic ring-opening of a meso-epoxide.
Performance Benchmarking
| Metric | Catalytic Ring-Opening of meso-Epoxides Protocol |
| Overall Yield | High (often >90%) [8] |
| Enantioselectivity | Excellent (often >95% ee) [8] |
| Scalability | Potentially good, as it is a catalytic process, but catalyst cost and availability can be limiting factors. |
| Key Reagents | meso-epoxide, chiral phosphoric acid catalyst. |
| Cost | Chiral phosphoric acid catalysts can be expensive. [10][11] |
| Safety | The synthesis of the meso-epoxide precursor may involve hazardous reagents like m-CPBA. [9][12][13][14] |
Comparative Analysis and Conclusion
| Synthetic Strategy | Key Advantages | Key Disadvantages | Best Suited For |
| Aza-Diels-Alder | Well-established, cost-effective, scalable. | Stereocontrol relies on chiral auxiliaries, which may need to be removed in subsequent steps. | Large-scale synthesis where cost is a major driver. |
| Ring-Closing Metathesis | High functional group tolerance, generally good yields. | High cost of ruthenium catalysts, potential for metal contamination in the product. | Rapid access to complex derivatives and library synthesis. |
| Intramolecular Cyclization (SmI₂) | High stereoselectivity, potential for rapid complexity generation. | Stoichiometric use of expensive and sensitive reagents, scalability challenges. | Small-scale synthesis of complex, highly functionalized targets. |
| Catalytic Ring-Opening | Excellent enantioselectivity, high yields, catalytic nature. | High cost of chiral catalysts, synthesis of the meso-epoxide precursor is an additional step. | Enantioselective synthesis where high optical purity is critical. |
The choice of synthetic route to the 2-azabicyclo[2.2.1]heptane scaffold is highly dependent on the specific goals of the research program. For large-scale, cost-sensitive applications, the traditional Aza-Diels-Alder reaction remains a highly attractive option. When rapid access to a variety of analogs with diverse functional groups is required, Ring-Closing Metathesis offers significant advantages, despite the cost of the catalyst. For the synthesis of complex, stereochemically dense targets on a smaller scale, an Intramolecular Cyclization strategy like the SmI₂-mediated cascade can be a powerful tool. Finally, for applications demanding the highest levels of enantiopurity, the Catalytic Ring-Opening of meso-Epoxides represents the state-of-the-art, providing a direct and highly efficient route to chiral 2-azabicyclo[2.2.1]heptanes.
Detailed Experimental Protocols
Protocol 1: Aza-Diels-Alder Reaction
This protocol is adapted from a multigram scale synthesis. [8]
-
To a stirred solution of ethyl glyoxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add (R)-(+)-α-methylbenzylamine (1.0 eq) dropwise.
-
After stirring for 1 hour, cool the mixture to -78 °C and add freshly cracked cyclopentadiene (1.2 eq).
-
Add boron trifluoride etherate (1.0 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-azabicyclo[2.2.1]hept-5-ene derivative.
Protocol 2: Ring-Closing Metathesis
This protocol is a general representation of an RCM reaction to form a cyclopentene intermediate. [1]
-
Dissolve the acyclic diene precursor (1.0 eq) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.01-0.05 M.
-
Add Grubbs' second-generation catalyst (1-5 mol%).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify by column chromatography on silica gel to yield the cyclopentene product.
Protocol 3: SmI₂-Mediated Intramolecular Cascade
This protocol is based on a reported SmI₂-mediated spirocyclization/rearrangement cascade. [4]
-
To a solution of the functionalized precursor (1.0 eq) in anhydrous THF at room temperature under an argon atmosphere, add a solution of SmI₂ in THF (0.1 M, 3.0 eq) dropwise.
-
Stir the reaction mixture for 1 hour.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 2-azabicyclo[2.2.1]heptane product.
Protocol 4: Catalytic Ring-Opening of a meso-Epoxide
This protocol is a general procedure based on the enantioselective synthesis using a chiral phosphoric acid catalyst. [8]
-
To a solution of the meso-epoxide (1.0 eq) in toluene at the desired temperature (e.g., -20 °C), add the chiral phosphoric acid catalyst (1-10 mol%).
-
Stir the reaction mixture under an inert atmosphere and monitor by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel to yield the enantioenriched 2-azabicyclo[2.2.1]heptane derivative.
References
- 3-Chloroperbenzoic Acid MSDS. oxfordlabchem.com.
- Synthetic studies toward longeracemine: a SmI2-mediated spirocyclization and rearrangement cascade to construct the 2-azabicyclo[2.2.1]heptane framework.
- Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. PubMed.
- Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). University of California, Los Angeles.
- m-CPBA Technical D
- SAFETY DATA SHEET - Samarium iodide (SmI2). Fisher Scientific.
- Grubbs catalyst 2nd gener
- m-CPBA(937-14-4)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
- Samarium(II) iodide. Santa Cruz Biotechnology.
- Green Chemistry Metrics: Material Efficiency and Strategic Synthesis Design.
- Green chemistry metrics. Wikipedia.
- Green Chemistry Metrics with Special Reference to Green Analytical Chemistry.
- Cyclopentadiene Price
- Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands. Synlett.
- Dicyclopentadiene, typically 95%, stab. Fisher Scientific.
- Chiral Phosphoric Acids [Organoc
- Developments in the Field of Aza-Diels-Alder Reactions, Catalytic Michael Additions and Autom
- Dicyclopentadiene price,buy Dicyclopentadiene. ChemicalBook.
- Hoveyda-Grubbs Catalyst 2nd Ge | 569755-2G | SIGMA-ALDRICH | SLS Ireland.
- Diels-Alder Reaction Lab. Bartleby.com.
- CAS 32248-43-4: Samarium iodide, (SmI2). CymitQuimica.
- SAFETY DATA SHEET Boron Trifluoride Ether Complex. Honeywell.
- Grubbs catalyst, 1st generation benzylidene.
- eMolecules GRUBBS CATALYST 2ND GENERATION | 246047-72-3 | | 1g. Fisher Scientific.
- Organic Synthesis Reagents. Thermo Fisher Scientific.
- How to calculate the theoretical yield of a Diels-Alder reaction? Chemistry Stack Exchange.
- New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Universidad de La Rioja.
- Solved 11. Calculate the atom economy for the Diels Alder. Chegg.com.
- SAFETY DATA SHEET - m-Chloroperbenzoic acid. Fisher Scientific.
- 542-92-7 - 1,3-Cyclopentadiene - Sale
- SAFETY DATA SHEET - Samarium(II) iodide. Fisher Scientific.
- BORON TRIFLUORIDE DIETHYL ETHER
- Shop Reagents and Synthesis For Sale, New and Used Prices. LabX.com.
- BORON TRIFLUORIDE ETHYL ETHER COMPLEX FOR SYNTHESIS MSDS. Loba Chemie.
- SAFETY DATA SHEET - Boron trifluoride ether
- Material Safety Data Sheet - Boron trifluoride ether
- SAFETY DATA SHEET - Samarium(II) iodide solution. Fisher Scientific.
- Common Organic Reagents brands, types and prices are on al-ver.com. Al-Ver.
- Chiral Phosphoric Acids. BLD Pharm.
- Chiral Phosphoric Acids: Versatile Organocatalysts with Expanding Applic
- Inorganic Compounds & Salts. hBARSCI.
- Buy Organic Reagents USA | High-Purity Lab Chemicals. Chemical World.
- Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.
- Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton.
- General, Modular Access toward Immobilized Chiral Phosphoric Acid Catalysts and Their Application in Flow Chemistry.
Sources
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. Grubbs catalyst 2nd generation price,buy Grubbs catalyst 2nd generation - chemicalbook [m.chemicalbook.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. books.rsc.org [books.rsc.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.nl [fishersci.nl]
- 7. CAS 32248-43-4: Samarium iodide, (SmI2) | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. static.fishersci.eu [static.fishersci.eu]
- 10. Chiral Phosphoric Acids| BLD Pharm [bldpharm.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. oxfordlabchem.com [oxfordlabchem.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. m-CPBA(937-14-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
The 2-Azabicyclo[2.2.1]heptane Scaffold: A Comparative Guide to its In Vitro and In Vivo Pharmacology
The rigid 2-azabicyclo[2.2.1]heptane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that enables precise spatial orientation of functional groups. This structural rigidity minimizes conformational entropy upon binding to a target, often leading to enhanced potency and selectivity. This guide provides an in-depth comparison of two distinct classes of compounds built upon this scaffold: the dipeptidyl peptidase-4 (DPP-4) inhibitor, Neogliptin, and a series of nicotinic acetylcholine receptor (nAChR) modulators derived from the natural product, epibatidine. We will delve into their in vitro and in vivo performance, supported by experimental data, and provide detailed protocols for key assays to aid researchers in their drug discovery endeavors.
Part 1: Neogliptin - A Novel DPP-4 Inhibitor for Type 2 Diabetes
The inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus (T2DM). DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which are crucial for glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.
Neogliptin, a compound containing the 2-azabicyclo[2.2.1]heptane moiety, has been designed and synthesized as a potent and selective DPP-4 inhibitor.[1][2] Its rigid bicyclic structure contributes to a favorable binding orientation within the active site of the DPP-4 enzyme.
In Vitro Performance: A Head-to-Head Comparison
The in vitro potency of Neogliptin has been evaluated and compared with established DPP-4 inhibitors, sitagliptin and vildagliptin. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro efficacy of an inhibitor.
| Compound | DPP-4 IC50 (nM) | Reference(s) |
| Neogliptin (Compound 12a) | 16.8 ± 2.2 | [1] |
| Vildagliptin | 34 | [3][4] |
| Sitagliptin | 18 | [5] |
As the data indicates, Neogliptin demonstrates potent DPP-4 inhibition, with an IC50 value comparable to that of sitagliptin and more potent than vildagliptin.[1][3][4] This high in vitro potency establishes the 2-azabicyclo[2.2.1]heptane scaffold as a viable framework for designing effective DPP-4 inhibitors.
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)
The in vivo efficacy of DPP-4 inhibitors is commonly assessed using an oral glucose tolerance test (OGTT) in animal models of diabetes. This test measures the ability of an organism to clear a glucose load from the bloodstream, and effective anti-diabetic agents will reduce the glucose excursion following a glucose challenge. While direct comparative OGTT data for Neogliptin is emerging, studies on other DPP-4 inhibitors like sitagliptin and vildagliptin in mice demonstrate their ability to significantly improve glucose tolerance.[6] For instance, in a study with C57BL/6J mice, both vildagliptin and sitagliptin improved glucose tolerance when administered prior to a glucose challenge.[6] It is anticipated that Neogliptin, given its potent in vitro activity, will exhibit a similar or potentially superior in vivo profile.
Signaling Pathway: DPP-4 Inhibition and GLP-1 Signaling
The therapeutic effect of Neogliptin is mediated through the enhancement of the GLP-1 signaling pathway. The following diagram illustrates this mechanism.
Part 2: Epibatidine Analogs - Modulators of Nicotinic Acetylcholine Receptors for Pain Management
Epibatidine, a natural alkaloid isolated from the skin of the Ecuadorian poison frog, is an extremely potent analgesic, with a potency reported to be 200-400 times greater than morphine. Its analgesic effects are mediated through its action as an agonist at nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels. However, the therapeutic potential of epibatidine is severely limited by its high toxicity, which arises from its lack of selectivity for different nAChR subtypes. This has driven extensive research into the development of epibatidine analogs with improved selectivity and a better safety profile. The 2-azabicyclo[2.2.1]heptane core is a defining feature of epibatidine and its derivatives.
In Vitro Performance: A Comparison of nAChR Subtype Selectivity
The key to developing safer epibatidine-based analgesics lies in achieving selectivity for the nAChR subtypes involved in pain perception (primarily α4β2) over those that mediate the toxic side effects (e.g., ganglionic α3β4 and neuromuscular subtypes). The binding affinity of a compound for different receptor subtypes is determined through radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | α4β2 nAChR Ki (nM) | α3β4 nAChR Ki (nM) | α7 nAChR Ki (nM) | Selectivity Ratio (α3β4/α4β2) | Reference(s) |
| (±)-Epibatidine | 0.03 | 1.2 | 15 | 40 | |
| ABT-594 | 0.047 | 120 | 230 | 2553 | |
| A-85380 | 0.035 | 1.9 | 2200 | 54 |
The data clearly illustrates the challenge and the progress in the field. While epibatidine is highly potent at the α4β2 subtype, it also binds with high affinity to the α3β4 subtype, contributing to its toxicity. In contrast, an analog like ABT-594, while retaining high affinity for the α4β2 receptor, exhibits significantly lower affinity for the α3β4 subtype, resulting in a much-improved selectivity ratio. This enhanced selectivity is a direct result of chemical modifications to the epibatidine scaffold.
In Vivo Efficacy: The Hot Plate Test for Analgesia
The hot plate test is a standard in vivo model used to assess the analgesic properties of compounds in rodents. The test measures the latency of the animal to react to a thermal stimulus (e.g., licking a paw or jumping) when placed on a heated surface. A longer reaction latency indicates a greater analgesic effect.
| Compound (Dose) | Hot Plate Latency (seconds) | Reference(s) |
| Vehicle (Saline) | ~10-15 | [6] |
| Morphine (10 mg/kg) | Significantly increased latency | [6] |
| Epibatidine (μg/kg range) | Potent, dose-dependent increase in latency | |
| ABT-594 | Significant analgesic effect with a better therapeutic window than epibatidine |
In vivo studies have confirmed the potent analgesic effects of epibatidine. However, its narrow therapeutic index makes it unsuitable for clinical use. Analogs like ABT-594 have been shown to produce significant analgesia in the hot plate test with a much-improved safety profile, demonstrating the success of medicinal chemistry efforts to separate the analgesic effects from the toxicity of the parent compound.
Signaling Pathway: nAChR Modulation in Pain Perception
Nicotinic acetylcholine receptors are located at various points along the pain pathway, both in the peripheral and central nervous systems. Their activation can modulate the transmission of pain signals. The diagram below provides a simplified overview of nAChR involvement in the descending pain modulatory pathway.
Part 3: Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. The following sections provide step-by-step methodologies for the key in vitro and in vivo assays discussed in this guide.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the IC50 of a test compound against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (e.g., Neogliptin) and a reference inhibitor (e.g., sitagliptin)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the DPP-4 enzyme to the desired working concentration in assay buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted test compound or reference inhibitor. For the control (100% activity) and blank (0% activity) wells, add 50 µL of assay buffer.
-
Add 25 µL of the diluted DPP-4 enzyme to all wells except for the blank wells. Add 25 µL of assay buffer to the blank wells.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protecting it from light.
-
After the incubation, measure the final fluorescence intensity.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Fluorescence_test_compound / Fluorescence_control))
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Hot Plate Analgesia Test in Mice
This protocol outlines the procedure for assessing the analgesic effect of a test compound using the hot plate test.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Animal restraining cylinder (optional, to keep the mouse on the hot plate)
-
Test animals (e.g., male ICR mice, 20-25 g)
-
Test compound (e.g., epibatidine analog) and vehicle control (e.g., saline)
-
Positive control (e.g., morphine)
-
Syringes and needles for administration
Procedure:
-
Acclimatization:
-
Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
-
Baseline Latency:
-
Set the hot plate temperature to a constant, non-damaging temperature (e.g., 55 ± 0.5°C).
-
Gently place a mouse on the hot plate and immediately start a timer.
-
Observe the mouse for nociceptive responses, such as hind paw licking, shaking, or jumping.
-
Stop the timer as soon as a nociceptive response is observed and record the latency.
-
Immediately remove the mouse from the hot plate to prevent tissue damage.
-
A cut-off time (e.g., 30-60 seconds) should be established to avoid injury to animals that do not respond.
-
-
Compound Administration:
-
Administer the test compound, vehicle, or positive control to the mice via the desired route (e.g., intraperitoneal, oral).
-
-
Post-Treatment Latency:
-
At a predetermined time after compound administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the reaction latency as described in step 2.
-
-
Data Analysis:
-
Calculate the mean latency for each treatment group at each time point.
-
Compare the latencies of the test compound group to the vehicle control group using appropriate statistical tests (e.g., t-test, ANOVA) to determine if there is a significant analgesic effect.
-
The percentage of maximal possible effect (%MPE) can also be calculated: %MPE = 100 * ((Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency))
-
Conclusion
The 2-azabicyclo[2.2.1]heptane scaffold has proven to be a remarkably versatile and valuable framework in the design of novel therapeutic agents. As demonstrated with Neogliptin and the epibatidine analogs, this rigid bicyclic system can be effectively utilized to develop potent and selective modulators of diverse biological targets. The comparative data presented in this guide highlights the importance of subtle structural modifications in achieving desired pharmacological profiles, whether it be enhancing the potency of a DPP-4 inhibitor or fine-tuning the subtype selectivity of a nAChR ligand to improve its safety. The provided experimental protocols and pathway diagrams are intended to serve as a practical resource for researchers in the field, facilitating the continued exploration and exploitation of this privileged scaffold in the quest for new and improved medicines.
References
- A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. (2024). JoVE. [Link]
- Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (2022). Molecules. [Link]
- OGTT in C57BL/6J mice after oral administration of various DPP-4 inhibitors. (n.d.).
- Hot Plate Test in Mice, Thermal Analgesia. (n.d.). Melior Discovery. [Link]
- Inhibition of DPP-4 with sitagliptin improves... (2009). European Journal of Pharmacology. [Link]
- Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers in Nutrition. [Link]
- A Retrospective Comparison Study between the Effectiveness and Safety of Fixed Dose Combination of Vildagliptin Versus Sitagliptin with Metformin in Type 2 Diabetes Mellitus Patients. (n.d.). Indian Journal of Pharmacy Practice. [Link]
- Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. (n.d.). PubMed. [Link]
- Signaling pathways of GLP-1 and DPP-4. (n.d.).
- Epibatidine: A Promising Natural Alkaloid in Health. (2018). Molecules. [Link]
- Mechanisms of dipeptidyl peptidase‐4 (DPP‐4) inhibitors, glucagon‐like... (n.d.).
- EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW. (2009). Heterocycles. [Link]
- EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. (2014). Heterocycles. [Link]
- Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). The Chemical Record. [Link]
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.).
- A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. (n.d.). Diabetes, Obesity and Metabolism. [Link]
- A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. (n.d.). Molecules. [Link]
- Dipeptidyl peptidase-4 inhibitory potentials of Glycyrrhiza uralensis and its bioactive compounds licochalcone A and licochalcone B: An in silico and in vitro study. (2022). Frontiers in Pharmacology. [Link]
- DPP-4 Inhibition and the Path to Clinical Proof. (n.d.). Frontiers in Endocrinology. [Link]
- Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). Connect Journal. [Link]
- Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways. (n.d.). Vascular Pharmacology. [Link]
- This diagram depicts the pain pathway, starting with the detection of... (n.d.).
- Nicotinic Modulation of Descending Pain Control Circuitry. (n.d.). The Journal of Neuroscience. [Link]
- 3-(3-Azabicyclo[1][1]heptan-2-yl)
- Neuroprotection by dipeptidyl-peptidase-4 inhibitors and glucagon-like peptide-1 analogs via the modulation of AKT-signaling pathway in Alzheimer's disease. (n.d.).
- Neuronal nicotinic receptors as analgesic targets: It's a winding road. (2013). Biochemical Pharmacology. [Link]
- Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. (2018). NCBI Bookshelf. [Link]
- (PDF) The Nicotinic Modulation of Pain. (2020).
- (PDF) A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. (n.d.).
- DPP-IV inhibitors: A review of sitagliptin, vildagliptin, alogliptin, and saxagliptin. (2008). Formulary. [Link]
- Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison. (n.d.). PLoS ONE. [Link]
- Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. (2023). Pharmacological Research. [Link]
- A comparative study of the binding properties, dipeptidyl peptidase- 4 (DPP- 4) inhibitory activity and glucose. (2017). ScienceOpen. [Link]
Sources
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. ijopp.org [ijopp.org]
- 5. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to the Physicochemical Properties of 2-Azabicyclo[2.2.1]heptane and Piperidine Scaffolds
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the saturated nitrogen heterocycles, the piperidine ring is arguably one of the most ubiquitous motifs found in marketed drugs. However, the quest for novel chemical space, improved properties, and intellectual property advantages has led researchers to explore bioisosteric replacements. One such replacement that has garnered significant interest is the 2-azabicyclo[2.2.1]heptane scaffold.
This guide provides an in-depth comparison of the fundamental physicochemical properties of these two important scaffolds. By understanding their intrinsic differences, drug development professionals can make more informed decisions when designing next-generation therapeutics. We will delve into the structural nuances that govern their basicity, lipophilicity, and metabolic fate, supported by experimental data and detailed protocols for their determination.
Structural Distinction: Flexibility vs. Rigidity
At first glance, both piperidine and 2-azabicyclo[2.2.1]heptane are six-membered saturated rings containing a secondary amine. The crucial difference lies in the bicyclic nature of the latter, which incorporates an ethylene bridge across the ring. This bridge locks the scaffold into a rigid conformation, starkly contrasting with the flexible chair conformation of piperidine. This fundamental structural disparity is the root cause of their differing physicochemical profiles.
Caption: Workflow for pKa determination via potentiometric titration.
logP Determination by Shake-Flask Method
The shake-flask method is the gold standard for experimentally measuring the octanol-water partition coefficient. [1][2] Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in the aqueous or octanolic phase.
-
Partitioning: Combine the two phases in a flask at a known volume ratio. The flask is then shaken vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning. [3]4. Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.
-
Quantification: Carefully take an aliquot from each phase. Measure the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS. [2]6. Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. [4]
Caption: Workflow for logP determination via the shake-flask method.
Kinetic Solubility Assay by Nephelometry
Kinetic solubility is a high-throughput method used in early drug discovery to assess how readily a compound, initially dissolved in DMSO, precipitates when diluted into an aqueous buffer. [5][6] Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the test compound in dimethyl sulfoxide (DMSO), typically 10-20 mM. [7]2. Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate. [5][8]3. Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations. [8]4. Incubation: Mix the contents and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration, typically 1-2 hours. [6][8]5. Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering relative to controls indicates the formation of a precipitate. [5][7]6. Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant light scattering (precipitation) is observed.
Caption: Workflow for kinetic solubility determination by nephelometry.
In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes which are rich in CYP enzymes. [9][10] Methodology:
-
Reagent Preparation: Prepare the test compound, liver microsome solution (e.g., human, rat), and a solution of the necessary cofactor, NADPH, which initiates the metabolic reaction. [10]2. Incubation: In a microplate, mix the test compound with the liver microsomes in a buffer solution and pre-incubate at 37°C. [11]3. Reaction Initiation: Start the metabolic reaction by adding the NADPH solution. [10]4. Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile). [10][11]5. Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining concentration of the parent compound. [9]7. Data Processing: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). [10][12]
Caption: Workflow for in vitro metabolic stability determination.
Conclusion
The 2-azabicyclo[2.2.1]heptane scaffold presents a compelling alternative to the traditional piperidine ring for medicinal chemists. While maintaining a similar high basicity, its rigid, bicyclic structure leads to a modest but potentially beneficial reduction in lipophilicity. The primary advantage, however, is likely to be its enhanced metabolic stability due to conformational constraint. This rigidity also offers a fixed orientation for substituents, which can be a powerful tool for optimizing ligand-receptor interactions and improving selectivity. By understanding these nuanced physicochemical differences, researchers can strategically employ the 2-azabicyclo[2.2.1]heptane scaffold to overcome challenges associated with piperidine-containing compounds and to design drug candidates with superior ADME profiles.
References
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- PubChem. Piperidine (C5H11N) properties.
- PubChem. Piperidine | C5H11N | CID 8082.
- Ataman Kimya. PIPERIDINE.
- Merck Index. Piperidine.
- FooDB. Showing Compound Piperidine (FDB012644).
- AxisPharm. Kinetic Solubility Assays Protocol.
- ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
- ACD/Labs. LogP—Making Sense of the Value.
- Angene Chemical. 2-Azabicyclo[2.2.1]heptane|279-24-3.
- Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
- JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- ACS Publications. Determination of pKa using the half-volume method: A laboratory experiment.
- Bio-protocol. How to Conduct an In Vitro Metabolic Stability Study.
- Cambridge MedChem Consulting. LogD.
- University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa.
- PubMed. In vitro solubility assays in drug discovery.
- Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- RSC Publishing. Synthesis, physicochemical and conformational properties of (3R,4R)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane, a novel M1 selective muscarinic partial agonist.
- An In-Depth Technical Guide to the 2-Azabicyclo[2.2.1]heptane... (This appears to be a self-referential or broken link from the search results, but the content is synthesized within this guide).
- PubChem. 2-Azabicyclo(2.2.1)heptane | C6H11N | CID 78963.
- PubChem. 2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-.
- NIH National Center for Advancing Translational Sciences. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.
- Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value.
- JoVE. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy.
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
- Study.com. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration.
- Creative Bioarray. Microsomal Stability Assay.
- Canadian Journal of Chemistry. Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives.
- NIST WebBook. 2-Azabicyclo[2.2.1]heptane.
- PubChemLite. 2-azabicyclo[2.2.1]heptane (C6H11N).
Sources
- 1. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 2. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. enamine.net [enamine.net]
- 4. acdlabs.com [acdlabs.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. enamine.net [enamine.net]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to Assessing the Stability of Drugs Featuring the 2-Azabicyclo[2.2.1]heptane Core
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is a critical milestone in its journey from the lab to the clinic. The structural architecture of a molecule plays a pivotal role in its metabolic stability, and for compounds containing the rigid, bicyclic 2-azabicyclo[2.2.1]heptane core, a nuanced understanding of their metabolic profile is essential. This guide provides an in-depth comparison of methodologies to assess the metabolic stability of these promising therapeutic agents, offering insights into experimental design, data interpretation, and the underlying biochemical principles.
The 2-azabicyclo[2.2.1]heptane scaffold, a bridged bicyclic amine, has gained significant traction in medicinal chemistry. Its rigid conformation can offer enhanced binding affinity and selectivity for biological targets, making it a privileged structure in the design of novel therapeutics.[1][2] However, this structural rigidity also presents unique challenges and considerations when evaluating its metabolic stability.
The Metabolic Landscape of Bicyclic Amines
The primary route of metabolism for many xenobiotics, including drugs, is orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, predominantly in the liver.[3][4] For bicyclic amines like those containing the 2-azabicyclo[2.2.1]heptane core, several metabolic transformations are possible. The nitrogen atom within the bicyclic system can influence the molecule's interaction with the heme iron of CYP enzymes.[5]
Common metabolic pathways for such compounds include:
-
N-dealkylation: If the nitrogen atom is substituted, the removal of an alkyl group is a common metabolic route.
-
Hydroxylation: Oxidation of the carbon atoms within the bicyclic core can lead to the formation of hydroxylated metabolites. The bridgehead carbons can be particularly susceptible to this transformation.
-
Oxidation: The nitrogen atom itself can be oxidized to form an N-oxide.
The specific metabolic fate of a drug candidate is highly dependent on its overall structure, including the nature and position of substituents on the 2-azabicyclo[2.2.1]heptane core.
A Comparative Look at In Vitro Metabolic Stability Assays
A variety of in vitro systems are available to assess the metabolic stability of drug candidates, each offering a different level of complexity and physiological relevance.[6][7] The choice of assay depends on the stage of drug discovery and the specific questions being addressed.
| Assay Type | Description | Advantages | Disadvantages |
| Liver Microsomes | Subcellular fractions of the liver endoplasmic reticulum containing a high concentration of CYP enzymes.[8][9] | High-throughput, cost-effective, good for initial screening of CYP-mediated metabolism. | Lacks Phase II enzymes and cellular context. |
| Hepatocytes | Intact, viable liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes.[8][9] | More physiologically relevant, provides a more complete picture of metabolism. | Lower throughput, more expensive, limited viability of primary cells. |
| S9 Fraction | A mixture of microsomal and cytosolic fractions, containing both Phase I and Phase II enzymes.[10] | Broader enzyme profile than microsomes. | Lower concentration of CYPs compared to microsomes. |
| Recombinant Enzymes | Individual CYP enzymes expressed in a cellular system. | Allows for the identification of specific enzymes responsible for metabolism. | Does not capture the interplay between different enzymes. |
For an initial assessment of the metabolic stability of a drug containing the 2-azabicyclo[2.2.1]heptane core, a liver microsomal stability assay is often the first-line approach due to its high-throughput nature. If significant metabolism is observed, follow-up studies using hepatocytes can provide a more comprehensive understanding of the metabolic pathways involved.
Experimental Workflow: A Step-by-Step Guide to a Liver Microsomal Stability Assay
The following protocol outlines a typical workflow for assessing the metabolic stability of a test compound using liver microsomes. This self-validating system includes positive controls to ensure the metabolic competency of the assay.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of a positive control compound known to be metabolized by CYPs (e.g., verapamil, 10 mM in DMSO).
-
On the day of the experiment, thaw pooled human liver microsomes and a solution of NADPH (cofactor for CYP enzymes) on ice.
-
-
Incubation:
-
Prepare an incubation mixture containing phosphate buffer (pH 7.4), liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound or positive control (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding NADPH to the incubation mixture.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard (a compound of similar chemical properties used for normalization during analysis).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.[8][11]
-
Data Interpretation and Comparison
The data obtained from the microsomal stability assay is used to calculate key parameters that describe the metabolic stability of the compound.
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates lower metabolic stability.
-
Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a particular compound, independent of blood flow.[6]
These parameters allow for a direct comparison of the metabolic stability of different compounds.
Table 1: Comparative Metabolic Stability of a Hypothetical 2-Azabicyclo[2.2.1]heptane-Containing Compound and Alternative Scaffolds.
| Compound | Scaffold | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | 2-Azabicyclo[2.2.1]heptane | 45 | 15.4 |
| Compound B | Piperidine | 25 | 27.7 |
| Compound C | Adamantane | > 60 | < 5.0 |
In this hypothetical example, Compound A, containing the 2-azabicyclo[2.2.1]heptane core, exhibits moderate metabolic stability. In comparison, the piperidine-containing Compound B is less stable, while the highly rigid adamantane-containing Compound C is significantly more stable. Such data is invaluable for guiding structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies to optimize the metabolic profile of a lead compound.[12][13]
Strategies to Modulate Metabolic Stability
Should a promising compound containing the 2-azabicyclo[2.2.1]heptane core exhibit undesirable metabolic instability, several medicinal chemistry strategies can be employed to improve its profile:
-
Blocking Sites of Metabolism: Introducing substituents, such as fluorine atoms, at positions identified as metabolically labile can block enzymatic access and reduce the rate of metabolism.
-
Modulating Lipophilicity: Reducing the overall lipophilicity of a molecule can sometimes decrease its affinity for CYP enzymes, leading to improved metabolic stability.
-
Bioisosteric Replacement: In some cases, replacing the 2-azabicyclo[2.2.1]heptane core with a different, more metabolically stable scaffold may be necessary.[14]
The Path Forward: Integrating Metabolic Stability Assessment into Drug Discovery
The early assessment of metabolic stability is a cornerstone of modern drug discovery.[9][15] For compounds containing the 2-azabicyclo[2.2.1]heptane core, a systematic and comparative approach to evaluating their metabolic profile is essential. By employing a tiered in vitro testing strategy, from high-throughput microsomal assays to more complex hepatocyte-based systems, researchers can gain a comprehensive understanding of a compound's metabolic fate. This knowledge is critical for making informed decisions, optimizing lead candidates, and ultimately, increasing the probability of success in developing safe and effective new medicines.
References
- Marques, C. F., Pinheiro, P. F., & Justino, G. C. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 4(1), 102033. [Link]
- Anonymous. (2025). How to Conduct an In Vitro Metabolic Stability Study. BioIVT. [Link]
- Kumar, P., & Kumar, V. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Current Pharmaceutical Analysis, 17(7), 848-863. [Link]
- Di, L. (2019). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In High-Throughput Screening in Drug Discovery (pp. 115-131). Humana, New York, NY. [Link]
- Wang, L., & Taga, M. E. (2014). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. ACS chemical biology, 9(4), 864–869. [Link]
- Gleeson, M. P., & Montanari, D. (2018). A Probabilistic Approach to Classifying Metabolic Stability. Journal of chemical information and modeling, 58(11), 2326–2335. [Link]
- Banister, S. D., & Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Future Medicinal Chemistry, 16(1), 1-5. [Link]
- Obach, R. S. (2001). Strategies for using in vitro screens in drug metabolism. Current opinion in drug discovery & development, 4(1), 36-44. [Link]
- Anonymous. (n.d.). 5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane. Molport. [Link]
- U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
- Tolleson, W. H., & Patton, R. E. (2018). Application of In Vitro Metabolism Activation in High-Throughput Screening. Assay and drug development technologies, 16(1), 1–13. [Link]
- Krasavin, M., et al. (2021). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 26(11), 3226. [Link]
- Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS journal, 10(2), 194–198. [Link]
- Sohl, C. D., & Guengerich, F. P. (2013). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. The Journal of biological chemistry, 288(22), 15691–15701. [Link]
- Cerny, M. A., & Hanzlik, R. P. (2007). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Journal of inorganic biochemistry, 101(11-12), 1738–1745. [Link]
- Malnuit, V., et al. (2010). Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. Bioorganic & medicinal chemistry letters, 20(12), 3636–3639. [Link]
- Reddy, T. S., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of organic chemistry, 87(16), 10769–10778. [Link]
- Banister, S. D., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & medicinal chemistry letters, 22(16), 5351–5355. [Link]
- Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges (pp. 173-197). The Royal Society of Chemistry. [Link]
- Obach, R. S. (2007). Analytical tools and approaches for metabolite identification in early drug discovery. Pharmaceutical research, 24(2), 248–257. [Link]
- Enamine Ltd. (2023). Top 37 papers published by Enamine Ltd in 2023. SciSpace. [Link]
- Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. Chemical reviews, 112(8), 4642–4686. [Link]
- Preissner, S. C., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Biomedicines, 11(8), 2119. [Link]
- Indira Gandhi National Open University. (n.d.). MBC-003: Bioanalytical Techniques. eGyanKosh. [Link]
- Allen, A. R., Tharp, A. E., & Stephenson, C. R. (2020). A formal (3+2) cycloaddition strategy toward 2-azanorbornanes. ChemRxiv. [Link]
- The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions.
- Kumar, A., et al. (2022). Identification of bicyclic compounds that act as dual inhibitors of Bcl-2 and Mcl-1. Journal of molecular structure, 1265, 133423. [Link]
- Wicha, J., & Kaza, M. (2021). Chromatographic bioanalytical assays for targeted covalent kinase inhibitors and their metabolites. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1162, 122466. [Link]
- American Chemical Society. (n.d.). Analytical Chemistry Journal.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. lair.etamu.edu [lair.etamu.edu]
- 3. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 5. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
This guide provides essential safety, handling, and disposal protocols for Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 140927-13-5). As a specialized chemical intermediate, particularly in the synthesis of nicotinic acetylcholine receptor agonists, its proper management is critical to ensuring laboratory safety and environmental stewardship.[1] Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) with specific disposal instructions, this document synthesizes information based on the compound's chemical structure and established best practices for related chemical classes.[2][3][4]
The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) policies, is paramount.
Hazard Assessment and Chemical Profile
A thorough understanding of a compound's properties is the foundation of its safe management. This compound is a complex molecule featuring a bicyclic γ-lactam core, a ketone, and an N-benzyloxycarbonyl (N-Cbz) protecting group.[5] Due to the lack of specific toxicological data, it must be handled as a potentially hazardous substance.[6][7]
The primary hazards are inferred from its functional groups:
-
Carbamate Moiety (N-Cbz): Carbamate esters can exhibit toxicity and may act as cholinesterase inhibitors, depending on the specific structure.[8] They can be incompatible with strong acids, bases, and oxidizing agents.[8] The Cbz group itself is stable under many conditions but can be cleaved, for instance, by hydrogenolysis or strong acids.[5][9][10]
-
Bicyclic Lactam Core: While this compound contains a γ-lactam, the broader class of β-lactam compounds is known for its potential to act as a sensitizer and cause severe allergic or hypersensitivity reactions in susceptible individuals.[11][12][13] Although the risk profile may differ, this potential must be considered as a precautionary measure.
-
Benzyl Group: This aromatic functional group is common in many laboratory chemicals. Disposal of benzyl-containing compounds typically involves incineration.[14]
Table 1: Physicochemical and Hazard Profile
The following table summarizes key data, primarily based on predicted values from chemical suppliers.
| Property | Value / Characteristic | Source | Significance for Disposal |
| CAS Number | 140927-13-5 | [2] | Unique identifier for accurate labeling and waste tracking. |
| Molecular Formula | C₁₄H₁₅NO₃ | [4] | Helps in characterization and waste profiling. |
| Molecular Weight | 245.27 g/mol | [4] | Relevant for quantitative handling and waste manifests. |
| Physical State | White to off-white crystalline powder | [15] | Dictates handling procedures to avoid dust generation. |
| Boiling Point | 402.5 ± 45.0 °C (Predicted) | [4] | High boiling point suggests low volatility at room temperature. |
| Flash Point | 197.2 ± 28.7 °C (Predicted) | [4] | Considered combustible but not highly flammable. |
| GHS Hazards | Data not available; treat as hazardous. | [4] | Mandates a conservative approach to handling and disposal. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [7][8][16] | Requires segregation from these materials during storage and waste collection. |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted with stringent safety measures to minimize exposure risk.
-
Engineering Controls: All manipulations of this compound, whether solid or in solution, must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7][8] An eyewash station and safety shower must be readily accessible.[7]
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
Standard Disposal Protocol: The Primary Recommendation
The most reliable and regulatory-compliant method for disposing of this compound is through your institution's hazardous waste management program, handled by a licensed professional service.[2][18] Under no circumstances should this chemical or its solutions be disposed of down the drain. [6][8]
Step-by-Step Waste Collection Procedure
-
Segregation: Designate a specific hazardous waste stream for this compound and its associated contaminated materials. Do not mix this waste with other chemical streams, especially strong acids or bases, to prevent uncontrolled reactions.[7][8][16]
-
Containerization: Use a chemically compatible, sealable waste container, such as a high-density polyethylene (HDPE) bottle or drum. The container must be in good condition with a secure, tight-fitting lid.[6][8][16]
-
Labeling: The waste container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The CAS Number: 140927-13-5
-
Known hazard characteristics (e.g., "Irritant," "Handle with Caution")
-
The accumulation start date.[6]
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, cool, and dry secondary containment area. This location should be away from general laboratory traffic and incompatible materials.[7]
-
Disposal Request: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office. Provide them with an accurate description of the waste.[7]
Management of Spills and Contaminated Materials
Accidental spills and contaminated labware must be managed as hazardous waste.
-
Spill Response:
-
Small Spills: If the spill is small and you are trained to handle it, ensure you are wearing full PPE. Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[6][19] Using non-sparking tools, carefully sweep the absorbed material into your designated hazardous waste container.[19][20] Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.[8]
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert colleagues. Contact your institution's EHS or emergency response team immediately.[6]
-
-
Contaminated Materials: All items that have come into direct contact with the compound are considered hazardous waste. This includes:
Below is a workflow diagram illustrating the decision-making process for safe disposal.
Caption: Disposal decision workflow for this compound.
Chemical Treatment Considerations (For Advanced Users)
Chemical degradation should only be considered by highly trained personnel when permitted by institutional and local regulations and when professional disposal is not feasible. This approach requires a thorough risk assessment of the reaction, its byproducts, and their subsequent disposal.
-
Alkaline Hydrolysis: Carbamates can be degraded via alkaline hydrolysis.[16][21] A potential, though not explicitly tested, procedure would involve reacting the compound in a suitable solvent with a strong base (e.g., potassium hydroxide or sodium hydroxide) under reflux. This would likely cleave the carbamate and benzyl ester bonds to yield benzyl alcohol, carbon dioxide, and the bicyclic amino-ketone.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbons of the carbamate and ester, leading to bond cleavage.
-
Critical Caveat: The resulting degradation products, including benzyl alcohol and the bicyclic amine, are not innocuous.[22] They must be neutralized, properly characterized, and disposed of as a new hazardous waste stream according to regulations. This method complicates, rather than simplifies, the waste stream.
-
References
- U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides. NEPA NEPIS.
- MSDSPDF. (n.d.). benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate - Safety Data Sheet.
- ResearchGate. (2023). How should I dispose of Benzyl chloride waste?.
- Penta chemicals. (2024). Benzyl alcohol Safety Data Sheet.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- MacDougall, C. (2008). An overview of harms associated with β-lactam antimicrobials: where do the carbapenems fit in? PubMed Central.
- Stover, K. R., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. National Institutes of Health (NIH).
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- ResearchGate. (2009). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives.
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
- Al-Dabbagh, F. A., & Schofield, C. J. (2004). Design and synthesis of bridged gamma-lactams as analogues of beta-lactam antibiotics. PubMed.
- Regulations.gov. (2024). Guidance for Industry: Non-Penicillin Beta-Lactam Drugs.
- Aldevron. (2023). How Beta-lactams Can Pose a Risk to Your Cell and Gene Therapies.
- ACE Biolabs. (n.d.). This compound.
- HDH Chemicals. (n.d.). benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, min 97%, 1 gram.
Sources
- 1. benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate | 140927-13-5 [chemicalbook.com]
- 2. aaronchem.com [aaronchem.com]
- 3. benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An overview of harms associated with β-lactam antimicrobials: where do the carbapenems fit in? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. This compound, CasNo.140927-13-5 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. zycz.cato-chem.com [zycz.cato-chem.com]
- 19. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. researchgate.net [researchgate.net]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. pentachemicals.eu [pentachemicals.eu]
Navigating the Safe Handling of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: A Guide to Personal Protective Equipment
For the innovative researchers, scientists, and drug development professionals working with novel chemical entities, ensuring a robust safety protocol is as critical as the scientific pursuit itself. This guide provides an in-depth, experience-driven framework for the safe handling of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No: 140927-13-5), with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). While some safety data sheets (SDS) for this specific compound may lack comprehensive hazard data, a cautious approach based on the chemical structure and the potential hazards of similar bicyclic lactams is warranted.[1][2] This guide is built on the foundational principles of laboratory safety, aiming to empower you with the knowledge to minimize exposure and ensure a safe working environment.
Understanding the Risk: A Prudent Approach
This compound is a complex organic molecule.[3][4] Although specific toxicity data may be limited, compounds with similar functional groups can present risks of skin, eye, and respiratory irritation.[5] Therefore, a comprehensive risk assessment is the crucial first step in any handling procedure.[6][7] This guide operates on the precautionary principle, recommending a level of PPE that provides a robust barrier against potential hazards.
Core Personal Protective Equipment (PPE) Requirements
The minimum PPE for handling this compound in a laboratory setting includes a lab coat, protective eyewear, and gloves.[7] However, the specific type and level of PPE should be adapted to the scale of the operation and the potential for exposure.
| Task / Scale | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Weighing and Solution Preparation (<1g) | Safety glasses with side shields (ANSI Z87.1 certified) | Nitrile gloves (minimum) | Standard lab coat | Not generally required if handled in a well-ventilated area or chemical fume hood |
| Medium-Scale Synthesis and Purification (1-50g) | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Chemical-resistant lab coat or apron over a standard lab coat | Recommended if not performed in a certified chemical fume hood |
| Large-Scale Operations and Transfers (>50g) | Face shield worn over chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Required, especially if there is a risk of aerosol or dust generation. An N95 respirator or a powered air-purifying respirator (PAPR) may be necessary. |
| Spill Cleanup | Face shield worn over chemical splash goggles | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls | Required. Minimum of an N95 respirator; may require a higher level of respiratory protection depending on the spill size and volatility of the solvent used. |
Rationale for PPE Selection
-
Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes and airborne particles. Safety glasses with side shields offer a baseline of protection.[7] However, for tasks with a higher splash risk, such as transfers of solutions or purification procedures, chemical splash goggles are essential.[8] A face shield provides an additional layer of protection for the entire face and should always be worn in conjunction with goggles during large-scale operations or when handling corrosive reagents.[6][7]
-
Hand Protection: The skin is a primary route of chemical exposure. Chemically resistant gloves are mandatory.[8] Nitrile gloves are a common and effective choice for incidental contact.[7] For prolonged handling or when working with larger quantities, double-gloving or using thicker, more robust gloves like neoprene or butyl rubber is recommended to increase breakthrough time and protect against saturation.[1] Always inspect gloves for any signs of degradation or perforation before use.[1]
-
Body Protection: A standard lab coat protects against minor spills and contamination of personal clothing. For larger-scale work or situations with a significant splash potential, a chemical-resistant lab coat or apron provides a more substantial barrier.[6] In high-risk scenarios, such as large-scale production or significant spills, a full-body chemical-resistant suit may be necessary to prevent widespread skin contact.[9][10]
-
Respiratory Protection: Inhalation of airborne powders or aerosols is a significant exposure risk.[5] Handling solid this compound should ideally be done in a chemical fume hood to minimize the generation of airborne dust. If a fume hood is not available or if there is a risk of aerosol formation, respiratory protection is crucial.[9] An N95 respirator can provide protection against particulates, but for higher-risk tasks, a respirator with organic vapor cartridges or a PAPR may be required.[9]
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to standard operating procedures is paramount. The following workflow integrates the use of PPE into the handling of this compound.
Experimental Workflow: Small-Scale Weighing and Solution Preparation
Caption: A typical workflow for the safe handling of small quantities of this compound.
Disposal and Decontamination: Completing the Safety Cycle
Proper disposal of contaminated materials is a critical and often overlooked aspect of laboratory safety.
-
Solid Waste: All disposable PPE (gloves, disposable lab coats, etc.) and any materials used to clean up spills of this compound should be collected in a designated, labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing the compound and any solvents used for rinsing glassware should be disposed of in a designated, labeled hazardous waste container.[1] Do not pour chemical waste down the drain.[1]
-
Decontamination: All non-disposable equipment, including glassware and work surfaces, should be thoroughly decontaminated after use. This can typically be achieved by rinsing with an appropriate solvent, followed by washing with soap and water.
Emergency Preparedness: Planning for the Unexpected
Even with the best precautions, accidents can happen. Be prepared to respond effectively.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]
Always have access to a safety shower and eyewash station when handling this and any other chemical. Ensure that all laboratory personnel are familiar with the location and operation of this emergency equipment.
By integrating these principles and procedures into your daily laboratory practice, you can confidently and safely advance your research while prioritizing the well-being of yourself and your colleagues.
References
- Aaronchem. Safety Data Sheet - Benzyl 5-oxo-2-azabicyclo[2.2.
- CATO Research Chemical Inc.
- Chemicalbook. benzyl 5-oxo-2aza-bicyclo[2.2.
- Santa Cruz Biotechnology, Inc.
- Fluorochem. Benzyl 5-oxo-2-azabicyclo[2.2.
- Ambeed, Inc. Benzyl 5-oxo-2-azabicyclo[2.2.
- Thermo Fisher Scientific.
- ChemicalBook. benzyl 5-oxo-2aza-bicyclo[2.2.
- 2a biotech. Product Detail.
- BLDpharm. benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.
- AK Scientific, Inc. 2-Benzyl-2-azabicyclo[2.2.
- Alberta College of Pharmacists. Personal protective equipment in your pharmacy.
- ChemScene. Benzyl 5-hydroxy-2-azabicyclo[2.2.
- University of California, Santa Barbara. Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
- Chemwill Asia Co., Ltd. Benzyl 5-oxo-2-azabicyclo[2.2.
- PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- European Pharmaceutical Review. Considerations for personal protective equipment when handling cytotoxic drugs.
Sources
- 1. zycz.cato-chem.com [zycz.cato-chem.com]
- 2. benzyl 5-oxo-2aza-bicyclo[2.2.1]heptance-2-carboxylate - Safety Data Sheet [chemicalbook.com]
- 3. aaronchem.com [aaronchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. aksci.com [aksci.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. pharmastate.academy [pharmastate.academy]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. pharmtech.com [pharmtech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
